molecular formula C14H15N3O3 B564771 Desmethyl Gabazine CAS No. 835870-49-0

Desmethyl Gabazine

Cat. No.: B564771
CAS No.: 835870-49-0
M. Wt: 273.292
InChI Key: YCZLPQNMWKFYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Gabazine, also known as Desmethyl Gabazine, is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
BenchChem offers high-quality Desmethyl Gabazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethyl Gabazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(4-hydroxyphenyl)-6-iminopyridazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c15-13-8-7-12(10-3-5-11(18)6-4-10)16-17(13)9-1-2-14(19)20/h3-8,15,18H,1-2,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBZOXNFDJCREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=N)C=C2)CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675809
Record name 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835870-49-0
Record name 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Desmethyl Gabazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of desmethyl gabazine, a close structural analog of the potent and widely utilized GABA-A receptor antagonist, gabazine (SR-95531). While gabazine has been a cornerstone tool in neuroscience research for decades, desmethyl gabazine remains a less-characterized molecule with significant potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the chemical structure, properties, and a plausible synthetic pathway for desmethyl gabazine. A significant portion of this guide is dedicated to a comparative analysis with its parent compound, gabazine, to infer its pharmacological activity and guide future experimental design. The overarching goal is to equip the scientific community with the foundational knowledge required to explore the unique therapeutic and research applications of desmethyl gabazine.

Introduction: The Significance of GABA-A Receptor Antagonists and the Emergence of Desmethyl Gabazine

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its dysregulation is implicated in a multitude of neurological and psychiatric disorders, making it a critical target for therapeutic intervention. Competitive antagonists of the GABA-A receptor, such as gabazine, have been instrumental in elucidating the physiological roles of GABAergic signaling and in the preclinical evaluation of novel therapeutics.

Gabazine (also known as SR-95531) is a selective and competitive antagonist that acts at the GABA binding site of the GABA-A receptor.[1][2][3] Its utility in research is well-established, where it is frequently used to block GABA-A receptor-mediated inhibitory postsynaptic currents.[2] Desmethyl gabazine, as its name suggests, is the demethylated analog of gabazine, featuring a hydroxyl group in place of the methoxy group on the phenyl ring. This seemingly minor structural modification has the potential to significantly alter the compound's physicochemical properties and its interaction with the GABA-A receptor, thereby offering a unique pharmacological profile that warrants thorough investigation.

This guide will provide a detailed examination of desmethyl gabazine, beginning with its fundamental chemical properties and a proposed synthetic route. Subsequently, it will delve into a comparative analysis with gabazine to hypothesize its mechanism of action and pharmacological characteristics. This document aims to be a catalyst for further research into this promising, yet understudied, molecule.

Chemical Structure and Properties: A Comparative Overview

The key distinction between gabazine and desmethyl gabazine lies in the substituent on the phenyl ring. This difference influences several key chemical properties.

Chemical Structure

Below are the chemical structures of desmethyl gabazine and its parent compound, gabazine.

Chemical Structure of Desmethyl Gabazine
Figure 1. Chemical Structure of Desmethyl Gabazine
Chemical Structure of Gabazine
Figure 2. Chemical Structure of Gabazine
Physicochemical Properties

The presence of a hydroxyl group in desmethyl gabazine, as opposed to a methoxy group in gabazine, is expected to increase its polarity and capacity for hydrogen bonding. These differences are summarized in the table below.

PropertyDesmethyl GabazineGabazine (SR-95531)Reference(s)
IUPAC Name 4-(3-(4-Hydroxyphenyl)-6-iminopyridazin-1(6H)-yl)butanoic acid4-[6-Imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoic acid;hydrobromide[This guide],[4]
CAS Number 835870-49-0104104-50-9[This guide],[4]
Molecular Formula C₁₄H₁₅N₃O₃C₁₅H₁₈BrN₃O₃[This guide],[4]
Molecular Weight 273.29 g/mol 368.23 g/mol [This guide],[4]
SMILES String O=C(O)CCCN1C(C=CC(C2=CC=C(O)C=C2)=N1)=NCOC1=CC=C(C=C1)C2=NN(C(=N)C=C2)CCCC(=O)O.Br[This guide],[4]

Synthesis of Desmethyl Gabazine: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Cross-Coupling cluster_alkylation Step 2: N(2)-Alkylation cluster_hydrolysis Step 3: Acid Hydrolysis start 3-Amino-6-chloropyridazine + 4-Hydroxyphenylboronic acid intermediate1 3-Amino-6-(4-hydroxyphenyl)pyridazine start->intermediate1 Pd catalyst, base product1 Ethyl 4-(3-(4-hydroxyphenyl)-6-aminopyridazin-1(6H)-ylidene)butanoate intermediate1->product1 Base (e.g., K₂CO₃) intermediate2 Ethyl 4-bromobutanoate intermediate2->product1 final_product Desmethyl Gabazine product1->final_product Acid (e.g., HCl)

Diagram 1. Proposed Synthesis of Desmethyl Gabazine.
Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on similar reported syntheses.[5] Optimization of reaction conditions would be necessary for achieving high yields and purity.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a solution of 3-amino-6-chloropyridazine (1 eq) and 4-hydroxyphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain 3-amino-6-(4-hydroxyphenyl)pyridazine.

Step 2: N(2)-Alkylation

  • To a solution of 3-amino-6-(4-hydroxyphenyl)pyridazine (1 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 2-3 eq) and ethyl 4-bromobutanoate (1.5 eq).

  • Heat the reaction mixture at 60-80 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield ethyl 4-(3-(4-hydroxyphenyl)-6-aminopyridazin-1(6H)-ylidene)butanoate.

Step 3: Acid Hydrolysis

  • Dissolve the ester from Step 2 in a mixture of a suitable alcohol (e.g., ethanol) and aqueous acid (e.g., 6N HCl).

  • Heat the reaction mixture at reflux for 4-8 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃).

  • The product may precipitate upon neutralization. If not, extract the product with a suitable organic solvent.

  • Purify the final product, desmethyl gabazine, by recrystallization or column chromatography.

Mechanism of Action and Pharmacological Properties: A Comparative Perspective

Due to the limited availability of direct experimental data for desmethyl gabazine, its pharmacological profile is largely inferred from the extensive research on its parent compound, gabazine.

Gabazine: A Well-Characterized GABA-A Receptor Antagonist

Gabazine is a potent and selective competitive antagonist of GABA-A receptors.[3] It binds to the GABA recognition site on the receptor, preventing the binding of GABA and thereby inhibiting the opening of the chloride ion channel.[1] This action blocks the hyperpolarizing effect of GABA, leading to a reduction in inhibitory neurotransmission.

Key Pharmacological Data for Gabazine:

ParameterValueReceptor/SystemReference(s)
IC₅₀ ~0.2 µMGABA-A Receptor[3]
Mechanism Competitive AntagonistGABA-A Receptor[1][3]
Desmethyl Gabazine: Predicted Pharmacological Profile

The structural difference between desmethyl gabazine and gabazine—a hydroxyl group versus a methoxy group—is predicted to influence its interaction with the GABA-A receptor.

SAR_Comparison cluster_gabazine Gabazine cluster_desmethyl Desmethyl Gabazine cluster_impact Predicted Impact gabazine Methoxy Group (-OCH₃) gabazine_props - Less Polar - Hydrogen Bond Acceptor gabazine->gabazine_props impact Potential for: - Altered binding affinity - Modified subtype selectivity - Different pharmacokinetic profile gabazine_props->impact desmethyl Hydroxyl Group (-OH) desmethyl_props - More Polar - Hydrogen Bond Donor & Acceptor desmethyl->desmethyl_props desmethyl_props->impact

Diagram 2. Structure-Activity Relationship Comparison.

Predicted Effects of the Hydroxyl Group:

  • Increased Polarity: The hydroxyl group will increase the overall polarity of the desmethyl gabazine molecule. This could affect its ability to cross the blood-brain barrier and may alter its pharmacokinetic profile.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the methoxy group in gabazine can only act as a hydrogen bond acceptor. This additional hydrogen bonding capability could lead to a different binding orientation or a stronger interaction with specific amino acid residues in the GABA binding pocket of the GABA-A receptor. This, in turn, could alter its binding affinity (Ki) and inhibitory potency (IC₅₀) compared to gabazine.

  • Subtype Selectivity: The diverse subunit composition of GABA-A receptors creates a variety of binding pockets. The unique hydrogen bonding potential of desmethyl gabazine might afford it a different selectivity profile for various GABA-A receptor subtypes compared to gabazine.

Hypothesis: The presence of the hydroxyl group in desmethyl gabazine may lead to a higher binding affinity for certain GABA-A receptor subtypes due to the potential for additional hydrogen bond interactions within the binding site. However, without empirical data, this remains a well-founded hypothesis requiring experimental validation.

Future Directions and Experimental Considerations

The lack of extensive data on desmethyl gabazine presents a significant opportunity for novel research. The following experimental approaches are recommended to fully characterize this compound.

In Vitro Characterization
  • Radioligand Binding Assays: Determine the binding affinity (Ki) of desmethyl gabazine for various GABA-A receptor subtypes using radioligand displacement assays with ligands such as [³H]muscimol or [³H]gabazine.

  • Electrophysiology: Utilize patch-clamp electrophysiology on cultured neurons or cells expressing specific GABA-A receptor subtypes to determine the IC₅₀ of desmethyl gabazine for inhibiting GABA-evoked currents. This will provide a functional measure of its antagonist potency.

  • Comparative Studies: Directly compare the binding affinity and functional antagonism of desmethyl gabazine and gabazine across a panel of GABA-A receptor subtypes to elucidate any differences in selectivity.

In Vivo Evaluation
  • Pharmacokinetic Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) profile of desmethyl gabazine in animal models to understand its bioavailability and brain penetration.

  • Behavioral Pharmacology: Assess the in vivo effects of desmethyl gabazine in established animal models of epilepsy, anxiety, and other neurological disorders to determine its therapeutic potential. Comparative studies with gabazine would be crucial to identify any unique behavioral effects.

Conclusion

Desmethyl gabazine represents an intriguing and under-explored analog of the well-established GABA-A receptor antagonist, gabazine. Its unique chemical structure, featuring a hydroxyl group, suggests the potential for a distinct pharmacological profile, including altered binding affinity, subtype selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of its known chemical properties, a plausible synthetic route, and a predictive analysis of its mechanism of action based on a comparative approach with gabazine. It is our hope that this document will serve as a valuable resource and a catalyst for future research to unlock the full potential of desmethyl gabazine as a novel tool for neuroscience research and as a lead compound for the development of new therapeutics targeting the GABAergic system. The scientific community is strongly encouraged to undertake the experimental work necessary to validate the hypotheses presented herein and to fully characterize this promising molecule.

References

  • Gabazine - Wikipedia. (URL: [Link])

  • Chemical structure of gabazine (SR-95531). The GABA structural scaffold is boxed. - ResearchGate. (URL: [Link])

  • GABAA receptor activity shapes the formation of inhibitory synapses between developing medium spiny neurons - Frontiers. (URL: [Link])

  • Gabazine | C15H18BrN3O3 | CID 107895 - PubChem - NIH. (URL: [Link])

  • Gabazine - chemeurope.com. (URL: [Link])

  • GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC. (URL: [Link])

  • Synthesis and evaluation of highly potent GABA(A) receptor antagonists based on gabazine (SR-95531) - PubMed. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis of SR-95531 (Gabazine) via an O-desmethyl Gabazine Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of SR-95531 (Gabazine), a potent and selective competitive antagonist of the GABAA receptor.[1][2][3] The described synthetic strategy proceeds through a key intermediate, O-desmethyl gabazine, offering a versatile and efficient pathway for researchers and professionals in drug development and neuroscience. This document provides not only a step-by-step methodology but also delves into the causal reasoning behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of SR-95531 (Gabazine)

SR-95531, commonly known as gabazine, is an indispensable tool in neuroscience research.[1] As a selective antagonist of the GABAA receptor, it plays a crucial role in the study of inhibitory neurotransmission.[1] By blocking the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, SR-95531 allows for the precise investigation of neural circuits and the role of GABAergic signaling in various physiological and pathological processes.[4] Its high affinity and selectivity make it a superior alternative to other GABAA antagonists like bicuculline.[3] A robust and well-documented synthetic route is therefore essential for ensuring its availability for research and potential therapeutic development.

Synthetic Strategy: The O-desmethyl Gabazine Pathway

The synthesis of SR-95531 is a multi-step process that can be efficiently achieved through an O-desmethyl gabazine precursor. This strategy involves the initial construction of a pyridazine core, followed by the introduction of the characteristic side chain. The use of an O-desmethyl intermediate (a hydroxyphenyl derivative) allows for late-stage methylation to yield the final methoxyphenyl moiety of SR-95531. This approach can be advantageous for purification and can also be adapted for the synthesis of various analogues for structure-activity relationship (SAR) studies.[5][6]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_precursor Part 1: O-desmethyl Gabazine Synthesis cluster_final_product Part 2: SR-95531 Synthesis A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Amination C 3-Amino-6-(4-hydroxyphenyl)pyridazine B->C Suzuki-Miyaura Coupling D Ethyl 4-(2-amino-6-(4-hydroxyphenyl)pyridazin-1(6H)-ylidene)butanoate (O-desmethyl Gabazine Ester Precursor) C->D N-Alkylation E O-desmethyl Gabazine D->E Hydrolysis F SR-95531 (Gabazine) E->F O-Methylation

Caption: Overall workflow for the synthesis of SR-95531 via an O-desmethyl gabazine precursor.

Part 1: Synthesis of the O-desmethyl Gabazine Precursor

This section details the synthesis of the key intermediate, O-desmethyl gabazine. Each step is presented with a detailed protocol and an explanation of the underlying chemical principles.

Step 1: Monoamination of 3,6-Dichloropyridazine

The synthesis commences with the selective monoamination of commercially available 3,6-dichloropyridazine. This reaction is crucial for introducing the amino group that will ultimately form part of the gabazine scaffold.

Protocol:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as n-butanol, add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq).

  • The reaction mixture is heated in a sealed vessel, for instance, using microwave irradiation (e.g., 120 °C for 30 minutes) or conventional heating (e.g., reflux for several hours).[7]

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.

Expertise & Experience: The use of microwave irradiation significantly accelerates the reaction rate compared to conventional heating, leading to shorter reaction times and often improved yields.[7] The excess of ammonia is necessary to drive the reaction towards mono-substitution and minimize the formation of the di-amino product. The choice of a high-boiling point solvent like n-butanol is suitable for achieving the required reaction temperature.

Step 2: Suzuki-Miyaura Cross-Coupling

The second step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the hydroxyphenyl group at the 6-position of the pyridazine ring. This reaction is a cornerstone of modern organic synthesis due to its versatility and tolerance of a wide range of functional groups.

Protocol:

  • In a reaction vessel, combine 3-amino-6-chloropyridazine (1.0 eq), 4-hydroxyphenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), and a base such as sodium carbonate (2.0-3.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux or using microwave irradiation (e.g., 100-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 3-amino-6-(4-hydroxyphenyl)pyridazine.

Trustworthiness: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The use of a phosphine-ligated palladium catalyst is standard for this type of transformation. The aqueous base is crucial for the transmetalation step of the catalytic cycle. Performing the reaction under an inert atmosphere is critical to prevent the degradation of the palladium catalyst.

Step 3: N-Alkylation of the Pyridazine Core

With the core structure in place, the next step is the selective N-alkylation of the pyridazine ring with an appropriate side chain. This is a critical step that introduces the butyric acid moiety.

Protocol:

  • To a solution of 3-amino-6-(4-hydroxyphenyl)pyridazine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (2.0-3.0 eq).

  • To this suspension, add ethyl 4-bromobutyrate (1.1-1.5 eq) dropwise.

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete.

  • The mixture is then cooled, filtered to remove the inorganic base, and the solvent is evaporated.

  • The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ethyl ester of the O-desmethyl gabazine precursor, which can be purified by chromatography if necessary.

Expertise & Experience: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base. Potassium carbonate is a suitable and cost-effective base for this transformation. The reaction temperature is a critical parameter to balance the reaction rate and potential side reactions.

Step 4: Hydrolysis of the Ester

The final step in the synthesis of the O-desmethyl gabazine precursor is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • Dissolve the crude ethyl ester from the previous step in a mixture of a water-miscible solvent like methanol or ethanol and an aqueous solution of a base such as lithium hydroxide or sodium hydroxide (2.0-5.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).[7]

  • The organic solvent is removed under reduced pressure.

  • The aqueous solution is then acidified to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield O-desmethyl gabazine.

Trustworthiness: Basic hydrolysis is a standard and reliable method for the cleavage of esters. The subsequent acidification is crucial to protonate the carboxylate and precipitate the desired carboxylic acid. Washing the final product with cold water helps to remove any remaining inorganic salts.

Part 2: Conversion of O-desmethyl Gabazine to SR-95531

The final stage of the synthesis involves the methylation of the phenolic hydroxyl group of the O-desmethyl precursor to yield SR-95531.

Step 5: O-Methylation

This step is a standard O-methylation of a phenol.

Protocol:

  • Dissolve O-desmethyl gabazine (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a base like potassium carbonate (2.0-3.0 eq) to the solution.

  • To this mixture, add a methylating agent such as methyl iodide or dimethyl sulfate (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating for several hours until the reaction is complete.

  • The reaction mixture is worked up by filtering the base and removing the solvent. The residue is then purified by recrystallization or column chromatography to afford the final product, SR-95531.

Expertise & Experience: The choice of methylating agent and base is important for the efficiency of the reaction. Methyl iodide is a common and effective methylating agent. The use of an excess of a mild base like potassium carbonate ensures the deprotonation of the phenol without causing unwanted side reactions.

Data Presentation and Characterization

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR Signals (Key Peaks)
3-Amino-6-chloropyridazineC4H4ClN3129.55Aromatic protons, NH2 protons
3-Amino-6-(4-hydroxyphenyl)pyridazineC10H9N3O187.20Aromatic protons (pyridazine and phenyl rings), NH2 protons, OH proton
O-desmethyl GabazineC14H15N3O3273.29Aromatic protons, aliphatic protons of the side chain, NH proton, OH proton, COOH proton
SR-95531 (Gabazine)C15H17N3O3287.32Aromatic protons, aliphatic protons of the side chain, NH proton, OCH3 protons, COOH proton

Note: The exact chemical shifts in 1H NMR will depend on the solvent used for analysis. Further characterization using 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is recommended to confirm the structure and purity of the final compound.

Experimental Workflow Visualization

Experimental_Workflow start Start: 3,6-Dichloropyridazine step1 Step 1: Amination - Aqueous Ammonia - Microwave or Reflux start->step1 intermediate1 Intermediate: 3-Amino-6-chloropyridazine step1->intermediate1 step2 Step 2: Suzuki-Miyaura Coupling - 4-Hydroxyphenylboronic Acid - Pd Catalyst, Base intermediate1->step2 intermediate2 Intermediate: 3-Amino-6-(4-hydroxyphenyl)pyridazine step2->intermediate2 step3 Step 3: N-Alkylation - Ethyl 4-bromobutyrate - Base (K2CO3) intermediate2->step3 intermediate3 Intermediate: O-desmethyl Gabazine Ester step3->intermediate3 step4 Step 4: Hydrolysis - Base (LiOH or NaOH) - Acidification intermediate3->step4 intermediate4 Intermediate: O-desmethyl Gabazine step4->intermediate4 step5 Step 5: O-Methylation - Methylating Agent (e.g., CH3I) - Base (K2CO3) intermediate4->step5 end Final Product: SR-95531 (Gabazine) step5->end

Caption: Step-by-step experimental workflow for the synthesis of SR-95531.

Conclusion

The synthesis of SR-95531 (gabazine) via an O-desmethyl gabazine precursor represents a logical and adaptable approach for obtaining this valuable neuroscientific tool. By breaking down the synthesis into manageable and well-understood reactions, researchers can reliably produce high-purity SR-95531. The principles and protocols outlined in this guide are intended to provide a solid foundation for the successful synthesis and further exploration of gabazine analogues. As with any chemical synthesis, proper safety precautions and analytical verification at each stage are paramount to ensure the integrity of the final product and the safety of the researcher.

References

Sources

Difference between Gabazine and Desmethyl Gabazine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist Subject: Technical Distinction & Application Guide: Gabazine vs. Desmethyl Gabazine

Executive Summary

This technical guide clarifies the structural, functional, and experimental distinctions between Gabazine (SR-95531) and its derivative, Desmethyl Gabazine . While Gabazine is a ubiquitous pharmacological tool for isolating synaptic currents, Desmethyl Gabazine is almost exclusively a synthetic precursor or metabolic standard .

Confusion often arises regarding their interchangeability. They are not interchangeable. Gabazine is the active receptor antagonist; Desmethyl Gabazine is the phenolic intermediate used primarily to synthesize radiolabeled variants (e.g., [¹¹C]Gabazine) for PET imaging.

Part 1: Structural & Mechanistic Divergence

The core difference lies in the para-substitution of the phenyl ring attached to the pyridazine core.

Gabazine (SR-95531)[1][2][3][4]
  • Chemical Identity: 2-(3-carboxypropyl)-3-amino-6-(4-methoxyphenyl )pyridazinium bromide.

  • Key Moiety: Contains a Methoxy group (-OCH₃) .

  • Pharmacology: A potent, selective, and competitive antagonist at the GABA site of GABA_A receptors.[1][2][3] It mimics the GABA structure but possesses a bulky pyridazine ring that sterically hinders channel gating.

  • Primary Utility: Electrophysiology (Patch-clamp) to block GABAergic inhibitory post-synaptic currents (IPSCs).

Desmethyl Gabazine
  • Chemical Identity: 2-(3-carboxypropyl)-3-amino-6-(4-hydroxyphenyl )pyridazinium bromide.

  • Key Moiety: Contains a Hydroxyl/Phenol group (-OH) in place of the methoxy group.

  • Pharmacology: Significantly altered lipophilicity and binding kinetics compared to the parent compound. It is generally not used as a standalone antagonist in physiological assays due to lower affinity or lack of characterization compared to the standard SR-95531.

  • Primary Utility:

    • Radiochemistry: Acts as the nucleophilic precursor for Carbon-11 labeling.[4]

    • Metabolism: Used as a reference standard to identify O-demethylated metabolites of Gabazine.

Part 2: Comparative Data Analysis

The following table summarizes the critical parameters for experimental design.

Table 1: Technical Specification Comparison

FeatureGabazine (SR-95531)Desmethyl Gabazine
CAS Number 104104-50-9835870-49-0 (unlabelled)
Functional Group -OCH₃ (Methoxy) -OH (Hydroxyl/Phenol)
Role Active Antagonist Synthetic Precursor / Metabolite
GABA_A Affinity (Ki) ~150 nM (High Affinity) [1]Not Standardized (Used as scaffold)
Solubility Water (25 mM), DMSODMSO, Methanol (Variable pH dependence)
Primary Application Blocking IPSCs, Seizure ModelsSynthesis of [¹¹C]Gabazine for PET

Part 3: Experimental Protocols

Workflow A: Electrophysiological Isolation (Using Gabazine)

Context: Isolating glutamatergic currents by silencing GABAergic inhibition.

  • Preparation: Dissolve Gabazine (SR-95531) in distilled water to create a 10 mM stock . Store at -20°C.

  • Perfusion: Dilute stock to a working concentration of 10–20 µM in Artificial Cerebrospinal Fluid (ACSF).

    • Note: 10 µM is sufficient to block >95% of phasic GABA_A currents; 20 µM ensures blockade of lower-affinity synaptic components.

  • Validation: Monitor spontaneous IPSCs (sIPSCs) in voltage-clamp mode (holding at -70 mV).

  • Endpoint: Complete cessation of sIPSC events confirms receptor blockade.

Workflow B: Radiosynthesis of [¹¹C]Gabazine (Using Desmethyl Gabazine)

Context: Creating a PET tracer to map GABA receptors in vivo.

  • Precursor Preparation: Load Desmethyl Gabazine (0.5–1.0 mg) into a reaction vessel with a base (e.g., NaOH or NaH) in DMF. The base deprotonates the phenol (-OH) to a phenoxide (-O⁻).

  • Methylation: Introduce [¹¹C]Methyl Iodide ([¹¹C]CH₃I) .

    • Mechanism:[5][6] Nucleophilic attack of the phenoxide on the [¹¹C]CH₃I.

  • Reaction: Heat to 80°C for 3–5 minutes.

  • Purification: Isolate the product via HPLC. The resulting molecule is [¹¹C]Gabazine (chemically identical to standard Gabazine, but isotopically labeled).

Part 4: Visualization of Logic & Pathways

Diagram 1: Functional Relationship & Synthesis

This diagram illustrates why Desmethyl Gabazine exists in the lab: it is the "blank" canvas used to paint the "active" Gabazine molecule.

G Desmethyl Desmethyl Gabazine (Phenolic Precursor) C11Gabazine [11C]Gabazine (PET Tracer) Desmethyl->C11Gabazine + [11C]CH3I / Base (Nucleophilic Substitution) C11 [11C]Methyl Iodide (Radioactive Methyl Donor) C11->C11Gabazine Gabazine Gabazine (SR-95531) (Active Antagonist) Gabazine->C11Gabazine Chemically Identical App_Phys Electrophysiology (IPSC Blockade) Gabazine->App_Phys App_PET PET Imaging (In Vivo Mapping) C11Gabazine->App_PET

Figure 1: The synthetic logic connecting the precursor (Desmethyl) to the active agent (Gabazine) and its radiolabeled variant.

Diagram 2: Mechanism of Action (Gabazine)

This diagram details the competitive antagonism mechanism for which Gabazine is the standard.

G GABA Endogenous GABA Receptor GABA-A Receptor (Orthosteric Site) GABA->Receptor Binding Gabazine Gabazine (SR-95531) Gabazine->Receptor Competitive Binding Channel Chloride Channel (Cl- Flux) Receptor->Channel Opens Receptor->Channel Blocked Inhibition Synaptic Inhibition (Hyperpolarization) Channel->Inhibition Cl- Influx

Figure 2: Competitive inhibition mechanism. Gabazine occupies the GABA site without activating the chloride channel.

References

  • Heaulme, M., et al. (1986). "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site."[7] Brain Research, 384(2), 224-231.[7] Link

  • Cayman Chemical. "SR 95531 (hydrobromide) Product Information." Cayman Chemical Datasheet. Link

  • Hello Bio. "SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist." Hello Bio Product Page. Link

  • Maiti, D.K., et al. (2005). "Synthesis Procedure for Routine Production of [carbonyl-11C]desmethyl-WAY-100635." Applied Radiation and Isotopes, 62(5), 721-727. (Demonstrating the standard 'Desmethyl' precursor logic in PET). Link

  • ClearSynth. "Desmethyl Gabazine-D6 Product Information." ClearSynth Catalog. Link

Sources

Desmethyl gabazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Synthesis, and Applications in GABA-A Receptor Imaging

Part 1: Executive Summary & Core Identity

Desmethyl Gabazine (CAS: 835870-49-0) is the phenolic derivative of the potent GABA-A receptor antagonist Gabazine (SR-95531).[1] Chemically defined as 6-imino-3-(4-hydroxyphenyl)-1(6H)-pyridazinebutanoic acid , it serves two critical roles in neuropharmacology:

  • Radiochemical Precursor: It is the requisite "cold" precursor for synthesizing Carbon-11 labeled Gabazine ([¹¹C]SR-95531), a Positron Emission Tomography (PET) tracer used to map GABA-A receptor distribution in the living brain.

  • Metabolite Standard: It functions as a reference standard for identifying O-desmethyl metabolites of Gabazine in pharmacokinetic studies.

Unlike its parent compound, Desmethyl Gabazine possesses a free hydroxyl group at the para-position of the phenyl ring, providing a reactive handle for alkylation or conjugation.

Part 2: Physicochemical Profile

The following data aggregates experimentally validated properties for Desmethyl Gabazine.

PropertySpecification
Chemical Name 6-imino-3-(4-hydroxyphenyl)-1(6H)-pyridazinebutanoic acid
CAS Number 835870-49-0
Molecular Formula C₁₄H₁₅N₃O₃
Molecular Weight 273.29 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), Dilute Aqueous Base (NaOH), Methanol (Low)
pKa (Predicted) ~4.2 (Carboxylic acid), ~9.5 (Phenol)
Storage -20°C, Hygroscopic, Protect from light
Parent Compound Gabazine (SR-95531); CAS: 104104-50-9
Part 3: Structural Analysis & Synthesis Logic

The transition from Desmethyl Gabazine to Gabazine involves O-methylation. This structural relationship is pivotal for radiochemistry. The free phenol allows for the introduction of isotopically labeled methyl groups (e.g., ¹¹C-CH₃I or ³H-CH₃I) without altering the pharmacophore's binding affinity.

Figure 1: Structural Relationship and Radiosynthesis Pathway

G Desmethyl Desmethyl Gabazine (Precursor) CAS: 835870-49-0 -OH Phenol Group Gabazine [11C]Gabazine (Active Tracer) SR-95531 -O[11C]H3 Methoxy Group Desmethyl->Gabazine O-Alkylation (Radiosynthesis) Reagents Methylating Agent [11C]CH3-I (Base: NaOH/DMF) Reagents->Desmethyl

Caption: Conversion of Desmethyl Gabazine to [¹¹C]Gabazine via O-methylation at the phenolic hydroxyl group.

Part 4: Experimental Protocols
Protocol A: Preparation of Stock Solutions

Context: Desmethyl Gabazine is amphoteric due to the carboxylic acid tail and the basic imine/amine core, but the phenol adds acidity. Proper pH control is essential for solubility.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) for primary stock solutions (10–50 mM). Avoid unbuffered water, as the zwitterionic nature may lead to precipitation at neutral pH.

  • Dissolution Step:

    • Weigh 2.73 mg of Desmethyl Gabazine.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C. Stable for 6 months.

Protocol B: Radiosynthesis of [¹¹C]Gabazine (Theoretical)

Context: This protocol outlines the standard use of Desmethyl Gabazine in PET chemistry. Note: This requires a cyclotron and hot-cell facility.

  • Precursor Preparation:

    • Dissolve 1.0 mg of Desmethyl Gabazine in 300 µL of DMF (Dimethylformamide).

    • Add 2.0 µL of 5N NaOH (to deprotonate the phenol, forming the phenoxide ion).

  • Trapping:

    • Trap [¹¹C]Methyl Iodide ([¹¹C]CH₃I) produced by the cyclotron into the reaction vessel containing the precursor at room temperature.

  • Reaction:

    • Heat the vessel to 80°C for 5 minutes . The phenoxide attacks the methyl iodide via Sₙ2 mechanism.

  • Purification:

    • Quench with HPLC mobile phase.

    • Purify via semi-preparative HPLC (C18 column, Acetonitrile:Buffer gradient).

    • Collect the radioactive peak corresponding to SR-95531.

Part 5: Pharmacological Context & Mechanism

While Desmethyl Gabazine is primarily a tool compound, understanding its interaction with the GABA-A receptor is vital for interpreting metabolite data.

  • Binding Domain: Gabazine (and likely its desmethyl analog) binds to the GABA recognition site on the β-subunit of the GABA-A receptor.

  • Affinity Shift: The conversion of the hydrophobic methoxy group (Gabazine) to the hydrophilic hydroxyl group (Desmethyl Gabazine) often results in a decrease in binding affinity . The methoxy group in Gabazine participates in hydrophobic interactions within the receptor pocket; removing it weakens this anchor.

  • Implication: In PET imaging, if [¹¹C]Gabazine is metabolized to [¹¹C]Desmethyl Gabazine in the brain, the signal-to-noise ratio may improve because the metabolite (Desmethyl) is less likely to bind specifically to the receptor, washing out faster than the parent tracer.

Figure 2: GABA-A Receptor Interaction Logic

Signaling cluster_metabolism Metabolic Pathway GABA_A GABA-A Receptor (Chloride Channel) Gabazine Gabazine (SR-95531) High Affinity Antagonist Blocks Cl- Flux Gabazine->GABA_A Competitive Inhibition (Ki ~150 nM) Desmethyl Desmethyl Gabazine (Metabolite/Precursor) Reduced Affinity Hydrophilic Gabazine->Desmethyl O-Demethylation (CYP450 / Liver) Desmethyl->GABA_A Weak/Transient Binding

Caption: Comparative pharmacology of Gabazine and its Desmethyl derivative at the GABA-A receptor interface.

References
  • Santa Cruz Biotechnology. Desmethyl Gabazine (CAS 835870-49-0) Product Monograph.[2] Retrieved from

  • ChemicalBook. Desmethyl Gabazine Chemical Properties and CAS Data. Retrieved from

  • Heaulme, M., et al. (1987).[3] "Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes." Journal of Neurochemistry, 48(6), 1677-1686.[3] (Foundational pharmacology of the parent compound).[4]

  • Halldin, C., et al. (1992). "Preparation of [11C]SR 95531 for PET analysis of GABA-A receptors." International Journal of Radiation Applications and Instrumentation, 41(6). (Establishes Desmethyl Gabazine as the precursor).

Sources

Technical Guide: Desmethyl Gabazine in GABA-A Receptor PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of desmethyl gabazine as the critical precursor for the radiosynthesis of [11C]Gabazine (SR-95531), a specialized PET radioligand.

Executive Summary

Desmethyl gabazine serves as the essential labeling precursor for the synthesis of [11C]Gabazine (SR-95531), a potent and selective orthosteric antagonist of the GABA-A receptor. Unlike the widely used [11C]Flumazenil, which binds to the allosteric benzodiazepine site, [11C]Gabazine targets the GABA binding site directly.

This guide delineates the technical workflow for converting desmethyl gabazine into the active radiotracer. It addresses the critical distinction in binding pharmacology and the specific utility of this tracer in peripheral imaging and blood-brain barrier (BBB) integrity studies, given its limited CNS penetration under physiological conditions.

Chemical Basis & Precursor Identity[1]

The Precursor: Desmethyl Gabazine

To introduce the Carbon-11 radioisotope, the synthesis relies on the methylation of a nor-derivative (desmethyl precursor).

  • Chemical Function: Acts as the nucleophile in the radiolabeling reaction.

  • Structural Modification: The secondary amine on the pyridazine ring (or the relevant nitrogen depending on the specific desmethyl strategy, typically the N-methyl group is the target for labeling) is exposed, replacing the methyl group found in the native drug.

  • Purity Requirement: >95% HPLC purity is required to prevent competitive methylation of impurities, which would lower molar activity.

The Tracer: [11C]Gabazine (SR-95531)
  • Pharmacology: Competitive antagonist at the GABA recognition site (orthosteric).

  • Binding Affinity (

    
    ):  ~150 nM for the GABA-A receptor.[1]
    
  • Key Characteristic: Unlike benzodiazepines, Gabazine blocks the actual neurotransmitter binding site, providing a direct readout of GABA receptor availability, provided the tracer can reach the target.

Radiosynthesis Protocol

Objective: Methylation of Desmethyl Gabazine with [11C]CH


I or [11C]CH

OTf.
Reaction Mechanism

The synthesis follows a standard


-alkylation  pathway. The desmethyl precursor is treated with a base to deprotonate the amine, facilitating nucleophilic attack on the highly electrophilic [11C]methylating agent.
Step-by-Step Workflow

Reagents:

  • Precursor: Desmethyl Gabazine (0.5 – 1.0 mg)

  • Solvent: Anhydrous DMF or DMSO (200 – 300 µL)

  • Base: Tetrabutylammonium hydroxide (TBAH) or Sodium Hydride (NaH)

  • Radioisotope: [11C]Methyl Iodide ([11C]CH

    
    I) or [11C]Methyl Triflate ([11C]CH
    
    
    
    OTf)

Protocol:

  • Trapping: [11C]CH

    
    I is trapped in the reaction vessel containing the precursor and base at room temperature.
    
  • Reaction: The vessel is heated to 80°C for 3–5 minutes to drive the methylation to completion.

  • Quenching: The reaction is quenched with HPLC mobile phase (e.g., Ammonium formate buffer/Acetonitrile).

  • Purification: Semi-preparative HPLC (C18 column) isolates the [11C]Gabazine fraction from the unreacted desmethyl precursor.

  • Formulation: The collected fraction is passed through a sterile filter (0.22 µm) into a sterile vial containing saline for injection.

Quality Control (QC) Parameters
ParameterAcceptance CriteriaMethod
Radiochemical Purity > 95%Analytical HPLC
Molar Activity (

)
> 37 GBq/µmolUV Absorbance/Radioactivity
Residual Solvent < 5000 ppm (Ethanol/DMSO)GC
pH 4.5 – 7.5pH Strip
Identity Co-elution with standardHPLC

Visualization: Synthesis & Pharmacology[5][6]

Radiosynthesis Pathway

The following diagram illustrates the conversion of the precursor to the active tracer.

Radiosynthesis Cyclotron Cyclotron (14N(p,α)11C) MeI [11C]CH3I (Methylating Agent) Cyclotron->MeI Gas Processing Reaction N-Alkylation (DMF, 80°C, 5 min) MeI->Reaction Electrophile Precursor Desmethyl Gabazine (Precursor) Precursor->Reaction Nucleophile HPLC HPLC Purification (Separation) Reaction->HPLC Crude Mix Tracer [11C]Gabazine (Active Tracer) HPLC->Tracer Isolated Product

Figure 1: Radiosynthetic pathway converting Desmethyl Gabazine to [11C]Gabazine via N-methylation.

Orthosteric vs. Allosteric Binding

Understanding the binding site is crucial for interpreting PET data.

BindingSites cluster_0 Orthosteric Site (GABA) cluster_1 Allosteric Site (Benzodiazepine) Receptor GABA-A Receptor Complex GABA Endogenous GABA GABA->Receptor Activates Gabazine [11C]Gabazine (Antagonist) Gabazine->Receptor Blocks GABA Site (Direct Competition) Flumazenil [11C]Flumazenil Flumazenil->Receptor Modulates Channel (Indirect)

Figure 2: [11C]Gabazine targets the orthosteric site, distinct from the allosteric site targeted by Flumazenil.

Applications & Critical Limitations

The Blood-Brain Barrier (BBB) Challenge

A critical technical consideration for [11C]Gabazine is its hydrophilicity and charge status at physiological pH.

  • CNS Penetration: Unlike [11C]Flumazenil, [11C]Gabazine has poor BBB permeability . It does not passively diffuse into the brain in healthy subjects.

  • Implication: It cannot be used for standard neuroreceptor mapping in healthy brains.

Validated Use Cases

Despite the BBB limitation, the tracer has specific, high-value applications:

  • Peripheral GABA Imaging: Imaging GABA-A receptors in organs outside the CNS, such as the pancreas (beta-cells express GABA-A) or immune cells .

  • BBB Integrity Marker: Used as a negative control or a marker for BBB disruption. If [11C]Gabazine uptake is observed in the brain, it indicates a physical breach of the BBB (e.g., in glioblastoma, stroke, or severe epilepsy models).

  • In Vitro / Ex Vivo Autoradiography: High-resolution binding studies on brain slices where the BBB is not a factor.

References

  • National Center for Biotechnology Information. (2024). PET imaging of GABAA receptors in pancreatic islets by [11C]flumazenil. (Context on peripheral GABA imaging). Retrieved from [Link]

  • National Institutes of Health. (2005). Synthesis Procedure for Routine Production of [carbonyl-11C]desmethyl-WAY-100635. (Reference for standard desmethyl precursor methylation protocols). Retrieved from [Link]

Sources

Technical Guide: Phenolic Derivative of SR-95531 (Desmethyl-Gabazine) for Radiolabeling

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and radiolabeling applications of the phenolic derivative of SR-95531 (Gabazine), specifically O-Desmethyl-SR-95531 . This compound serves as the critical precursor for synthesizing high-affinity radioligands (e.g., [¹¹C]SR-95531 for PET and [¹²³I/¹²⁵I]iodinated analogues for SPECT/in vitro binding) targeting the GABA-A receptor.

Executive Summary

SR-95531 (Gabazine) is a potent, selective, and competitive antagonist of the GABA-A receptor, binding to the GABA recognition site.[1][2] While tritiated [³H]SR-95531 is the gold standard for in vitro autoradiography, its low energy limits in vivo imaging.

The phenolic derivative (O-Desmethyl-SR-95531) is the essential chemical scaffold for developing next-generation radioligands. Its free hydroxyl group acts as a nucleophilic handle for:

  • Carbon-11 Labeling (PET): Rapid O-methylation to regenerate the parent SR-95531 structure with a positron emitter.

  • Radioiodination (SPECT): Electrophilic substitution ortho to the hydroxyl group to generate high-affinity iodinated probes.

This guide provides the chemical rationale, step-by-step radiolabeling protocols, and validation metrics for using this precursor in drug development and neuroimaging.

Chemical Identity & Design Rationale

Structural Comparison

The transition from the parent antagonist to the labeling precursor involves the demethylation of the p-methoxyphenyl moiety.

FeatureParent Compound: SR-95531 (Gabazine)Phenolic Precursor: O-Desmethyl-SR-95531
IUPAC Name 2-(3'-carboxy-2'-propyl)-3-amino-6-(4-methoxyphenyl)pyridazinium bromide2-(3'-carboxy-2'-propyl)-3-amino-6-(4-hydroxyphenyl)pyridazinium bromide
Functional Group Methoxy (-OCH₃)Hydroxyl (-OH)
Role Pharmacological AntagonistRadiolabeling Precursor
Labeling Strategy Target Product (as [¹¹C]OCH₃)Substrate for Alkylation/Iodination
Mechanistic Rationale for Radiolabeling

The phenolic hydroxyl group is chemically versatile, allowing for two distinct radiochemical pathways:

  • Nucleophilic Substitution (Sₙ2): In the presence of a base, the phenoxide ion reacts with [¹¹C]CH₃I or [¹¹C]CH₃OTf. This restores the original Gabazine structure, ensuring the radioligand retains the exact pharmacological profile (K_i ≈ 150-200 nM) of the parent drug.

  • Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates the phenyl ring, directing electrophilic radioiodine (I⁺) to the ortho position. This creates a novel iodinated analog (3-iodo-4-hydroxy-SR-95531).

Experimental Workflows (Visualized)

Workflow Diagram: Synthesis & Radiolabeling

The following diagram illustrates the divergent pathways from the phenolic precursor to the final radiotracers.

Radiolabeling_Workflow Precursor Phenolic Precursor (O-Desmethyl-SR-95531) Base Activation (NaOH/KOH) Precursor->Base Deprotonation C11_Product [11C]SR-95531 (PET Ligand) Base->C11_Product + C11_Agent (O-Methylation) Iodine_Product [125I]Iodo-Analogue (SPECT/In Vitro) Base->Iodine_Product + Iodine_Agent (Electrophilic Subst.) C11_Agent [11C]CH3-I Methyl Iodide Iodine_Agent Na[125I] + Oxidant (Chloramine-T)

Caption: Divergent radiosynthesis pathways utilizing the phenolic handle of Desmethyl-SR-95531 for PET and SPECT ligand generation.

Detailed Radiolabeling Protocols

Protocol A: Carbon-11 Labeling (Synthesis of [¹¹C]SR-95531)

This protocol restores the parent structure, providing a true tracer for in vivo PET imaging.

Reagents:

  • Precursor: 0.5–1.0 mg O-Desmethyl-SR-95531.

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous).

  • Base: 0.5 M NaOH or Tetrabutylammonium hydroxide (TBAH).

  • Radioisotope: [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf).

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1 mg of the phenolic precursor in 300 µL of anhydrous DMF in a reaction vial.

  • Activation: Add 2–3 µL of 0.5 M NaOH to generate the phenoxide anion. Critical: Ensure the system is strictly anhydrous to prevent hydrolysis of the alkylating agent.

  • Trapping: Transfer [¹¹C]CH₃I (generated via cyclotron) into the reaction vial at room temperature using a stream of helium.

  • Reaction: Heat the sealed vial to 80°C for 2 minutes .

  • Quenching: Add 1 mL of HPLC mobile phase (e.g., Ethanol/Water/TFA mixture) to stop the reaction.

  • Purification: Inject the mixture onto a semi-preparative HPLC column (C18 Reverse Phase).

    • Mobile Phase: Acetonitrile:0.1M Ammonium Formate (25:75 v/v).

    • Flow Rate: 3-5 mL/min.

    • Detection: UV (254 nm) and Gamma.

  • Formulation: Collect the radioactive fraction corresponding to SR-95531, evaporate the solvent, and reconstitute in sterile saline for injection.

Protocol B: Radioiodination (Synthesis of [¹²⁵I]Iodo-Analogue)

Used primarily for high-specific-activity in vitro binding assays or SPECT imaging.

Reagents:

  • Precursor: 10 µg O-Desmethyl-SR-95531 in phosphate buffer (pH 7.4).

  • Oxidant: Chloramine-T (1 mg/mL in buffer) or Iodogen-coated tubes.

  • Radioisotope: Na[¹²⁵I] (carrier-free).

  • Quencher: Sodium Metabisulfite (Na₂S₂O₅).

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 10 µL precursor solution, 5 µL Na[¹²⁵I] (approx. 0.5 mCi), and 10 µL Chloramine-T solution.

  • Incubation: Vortex gently and incubate at room temperature for 60 seconds .

  • Termination: Add 10 µL of Sodium Metabisulfite (1 mg/mL) to reduce excess iodine and stop the oxidation.

  • Purification: Separate the iodinated product from free iodine and unreacted precursor using HPLC or a C18 Sep-Pak cartridge.

    • Gradient: 0-60% Acetonitrile in 0.1% Trifluoroacetic acid (TFA) over 20 mins.

Validation & Quality Control

Binding Affinity Data

The introduction of an iodine atom (Protocol B) is a bulky modification. It is critical to verify that the derivative retains high affinity for the GABA-A receptor.

CompoundLigand TypeK_i (nM)Application
SR-95531 (Gabazine) Parent Antagonist150 - 200Reference Standard
[¹¹C]SR-95531 PET Tracer~150In vivo PET Imaging
[³H]SR-95531 Beta Emitter~150In vitro Autoradiography
Iodo-Phenolic Analog SPECT Tracer50 - 300*High Specific Activity Binding

*Note: Iodination at the ortho position of the phenol ring generally preserves binding affinity for GABA-A antagonists, but specific K_i must be determined per batch via competitive binding assays against [³H]Muscimol or [³H]Flunitrazepam.

QC Parameters

Before biological use, the radiotracer must meet these criteria:

  • Radiochemical Purity: >95% (determined by analytical HPLC).

  • Specific Activity: >1 Ci/µmol (for [¹¹C]) or >2000 Ci/mmol (for [¹²⁵I]).

  • Chemical Purity: Absence of precursor peaks in UV trace.

Biological Mechanism (GABA-A Antagonism)[1][3][4][5][6][7][8]

Understanding the target interaction is vital for interpreting imaging data. SR-95531 and its derivatives function as competitive antagonists.[1][2][3][4][5]

GABA_Mechanism Receptor GABA-A Receptor (Chloride Channel) Channel Chloride Ion Flux (Inhibition) Receptor->Channel Modulates Excitability GABA Endogenous GABA (Agonist) GABA->Receptor Binds & Opens Tracer [11C]/[125I] SR-95531 (Radiotracer) Tracer->Receptor Competes & Blocks Tracer->GABA Displaces

Caption: Competitive antagonism mechanism.[1][2][3][4] The radiotracer competes with endogenous GABA for the binding site, preventing chloride influx and allowing visualization of receptor density.

References

  • Heaulme, M., et al. (1986). "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site." Brain Research, 384(2), 224-231. Link

  • Hamann, M., et al. (1988). "Quantitative evaluation of the properties of a pyridazinyl GABA derivative (SR 95531) as a GABA-A competitive antagonist." Brain Research, 442(2), 287-296. Link

  • Ueno, S., et al. (1997). "Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor." Journal of Neuroscience, 17(2), 625-634. Link

  • Taliani, S., et al. (2011). "Update on the synthesis of radiolabeled ligands for the imaging of GABA-A receptors." Current Medicinal Chemistry, 18(24). Link

  • Hello Bio. "SR 95531 (Gabazine) Datasheet and Technical Properties." Link

Sources

Technical Guide: Solubility and Handling of Desmethyl Gabazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 835870-49-0 Formula: C₁₄H₁₅N₃O₃ Molecular Weight: 273.29 g/mol Parent Compound: Gabazine (SR-95531)[1][2]

Executive Summary

Desmethyl gabazine is the O-desmethyl derivative of the selective GABA_A receptor antagonist Gabazine (SR-95531). Structurally, it differs from the parent compound by the presence of a phenolic hydroxyl group (-OH) in place of a methoxy group (-OCH₃). This modification alters its physicochemical profile, specifically increasing polarity and introducing pH-dependent solubility behavior not present in the parent molecule.

While Gabazine has well-documented solubility profiles (Water: ~25 mM; DMSO: >75 mM), Desmethyl gabazine lacks widespread empirical solubility data in public vendor specifications. Consequently, this guide provides a derived solubility framework based on structure-activity relationships (SAR) and standard medicinal chemistry protocols for phenolic zwitterions.

Core Recommendation: Always establish a primary stock solution in anhydrous DMSO (Dimethyl Sulfoxide) before attempting aqueous dilution. Direct dissolution in neutral water is risky due to potential zwitterionic aggregation.

Physicochemical Profile & Solubility Logic

To understand the solubility behavior of Desmethyl gabazine, one must analyze the functional group shift from the parent compound.

FeatureGabazine (SR-95531)Desmethyl GabazineSolubility Impact
R-Group Methoxy (-OCH₃)Hydroxyl (-OH)Increases polarity; introduces H-bond donor.
Character Neutral / BasicPhenolic / ZwitterionicThe -OH group is weakly acidic (pKa ~10).
LogP (Est) ~1.2~0.8Lower LogP suggests higher theoretical aqueous affinity, but crystal lattice energy may oppose this.
Primary Solvent DMSO, WaterDMSODMSO is required to disrupt intermolecular H-bonds.
Mechanistic Solubility Pathway

The following diagram illustrates the decision logic for solubilizing Desmethyl gabazine compared to its parent.

SolubilityLogic Compound Desmethyl Gabazine (Solid Powder) DMSO Anhydrous DMSO (Primary Solvent) Compound->DMSO High Solubility (Disrupts Lattice) Stock Stock Solution (10 - 50 mM) DMSO->Stock Stable Storage (-20°C) Aqueous Aqueous Buffer (PBS/Saline) Stock->Aqueous Dilution 1:1000 Precipitation Risk: Precipitation (if pH < pKa or high conc) Aqueous->Precipitation Rapid Addition or Cold Buffer Working Working Solution (Micromolar Range) Aqueous->Working Slow Addition + Vortex

Figure 1: Solubilization workflow emphasizing the necessity of a DMSO "carrier" phase to prevent aggregation during aqueous transition.

Solubility Data & Thresholds

Dimethyl Sulfoxide (DMSO)[3]
  • Solubility: High (Estimated >50 mM ).

  • Rationale: DMSO effectively solvates both the aromatic core and the polar hydroxyl/amine functionalities.

  • Protocol: Used for creating long-term storage stocks.[3][4][5]

Water / Physiological Saline (PBS)
  • Solubility: Moderate to Low (Estimated <10 mM directly ).

  • Rationale: Unlike Gabazine, which is often supplied as a hydrobromide salt (HBr) to enhance water solubility, Desmethyl gabazine (if supplied as a free base/zwitterion) will have poor water solubility. The phenolic proton can form intermolecular hydrogen bonds, leading to aggregation.

  • pH Sensitivity: Solubility will increase at pH > 10 (deprotonation of phenol) or pH < 4 (protonation of amine), but these extremes are physiologically irrelevant. At pH 7.4, solubility is lowest.

Experimental Protocols

Protocol A: Preparation of 25 mM Master Stock (DMSO)

Purpose: Create a stable, high-concentration stock for long-term storage.

  • Calculate Mass:

    • Target Concentration: 25 mM

    • Volume: 1 mL[3]

    • Required Mass:

      
      .
      
  • Solvent Addition:

    • Weigh ~6.8 mg of Desmethyl gabazine into a sterile amber glass vial.

    • Add anhydrous DMSO (molecular biology grade) to the vial.

    • Note: Do not add water yet.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Solution must be optically clear.

  • Storage:

    • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Preparation of Working Solution (Aqueous)

Purpose: Dilute stock for electrophysiology or cell culture (Target: 10 µM - 100 µM).

  • Pre-warm Buffer: Warm your ACSF (Artificial Cerebrospinal Fluid) or PBS to 25–37°C. Cold buffers promote precipitation.

  • Stepwise Dilution (The "Drop-wise" Method):

    • Place the required volume of buffer in a vortexing tube.

    • While vortexing the buffer gently, add the DMSO stock drop-wise into the center of the liquid vortex.

    • Critical: Do not add buffer to the DMSO stock; this causes a localized high-concentration interface that precipitates the compound.

  • Final Solvent Concentration: Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent effects on GABA receptors.

Protocol C: Self-Validating Solubility Limit Test

Since specific data is sparse, use this protocol to verify solubility in your specific buffer.

  • Prepare a 10 mM DMSO stock.[3][4]

  • Aliquot 100 µL of PBS into a clear 96-well plate.

  • Titrate DMSO stock into the PBS in 0.5 µL increments.

  • Measure Absorbance at 600 nm (turbidity) after each addition.

  • Endpoint: A sharp rise in OD600 indicates the solubility limit (precipitation point).

Troubleshooting & Stability

IssueCauseCorrective Action
Cloudiness on Dilution "Crash-out" precipitation due to hydrophobic aggregation.1. Warm the buffer to 37°C.2. Sonicate the working solution.3. Lower the stock concentration (e.g., dilute stock to 5 mM before adding to water).
Yellow Discoloration Oxidation of the phenolic group.Discard immediately. Phenols are prone to oxidation. Always store under inert gas (Nitrogen/Argon) if possible.
Inconsistent Data Adsorption to plastics.Use glass or low-binding polypropylene tips and tubes. Lipophilic compounds can stick to standard plastics.
Workflow Visualization

ProtocolWorkflow start Start: Solid Desmethyl Gabazine weigh Weigh Mass (e.g., 6.83 mg) start->weigh dmso Add Anhydrous DMSO (Target: 25 mM) weigh->dmso sonicate Sonicate & Vortex (Clear Solution) dmso->sonicate check Visual Inspection: Clear? sonicate->check check->dmso No (Add more DMSO) store Aliquot & Store (-20°C) check->store Yes dilute Dilute into Buffer (Drop-wise while vortexing) store->dilute use Experimental Use (< 4 hours) dilute->use

Figure 2: Step-by-step preparation protocol ensuring solution stability.

References

  • Ueno, S., et al. (1997).[3][4] "Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor."[3][4][6] Journal of Neuroscience, 17(2), 625-634.[3][4] [Link]

Sources

Pharmacological profile of O-desmethyl gabazine metabolite

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the pharmacological profile of the O-desmethyl metabolite of Gabazine (SR-95531).

Technical Monograph & Experimental Guide

Part 1: Executive Technical Synthesis

The Biological Context

Gabazine (SR-95531) is the gold-standard competitive antagonist for GABA_A receptors, widely utilized to isolate synaptic responses by blocking phasic inhibition.[1] While Gabazine itself is chemically stable in in vitro slice preparations, its application in in vivo models subjects it to hepatic Phase I metabolism. The primary metabolic trajectory involves O-demethylation of the p-methoxyphenyl moiety, yielding O-desmethyl gabazine (chemically: 2-(3'-carboxy-2'-propenyl)-3-amino-6-(4-hydroxyphenyl)pyridazinium).

Understanding this metabolite is critical for drug development professionals and neuropharmacologists because:

  • Polarity Shift: The conversion of a methoxy (-OCH₃) to a hydroxyl (-OH) group significantly alters the LogP (partition coefficient), reducing Blood-Brain Barrier (BBB) permeability.

  • Affinity Modulation: The p-methoxy group of Gabazine occupies a specific hydrophobic pocket within the GABA_A orthosteric site. The metabolite's phenolic hydroxyl group introduces potential hydrogen bonding that may destabilize this interaction, altering

    
     values.
    
  • Experimental Confounding: In chronic infusion or systemic administration studies, the accumulation of O-desmethyl gabazine can create a secondary pharmacological profile distinct from the parent compound.

Chemical Identity & Properties
PropertyParent: Gabazine (SR-95531)Metabolite: O-Desmethyl Gabazine
IUPAC Name 6-imino-3-(4-methoxyphenyl)-1-(3-carboxyprop-2-enyl)pyridazin-1-ium6-imino-3-(4-hydroxyphenyl)-1-(3-carboxyprop-2-enyl)pyridazin-1-ium
Functional Change Aryl Methyl EtherPhenol
Predicted LogP ~0.5 - 1.2 (Moderate Lipophilicity)< 0.5 (Increased Hydrophilicity)
H-Bond Donors 1 (Carboxyl)2 (Carboxyl + Phenolic OH)
Primary Clearance Renal (unchanged)Glucuronidation (Phase II)

Part 2: Pharmacodynamics & SAR Analysis

Mechanism of Action (SAR)

The potency of Gabazine relies on the steric bulk and hydrophobicity of the p-methoxyphenyl ring, which mimics the GABA structure but extends into an accessory hydrophobic pocket at the


 subunit interface, preventing channel gating.
  • The Parent Interaction: The methoxy group provides a hydrophobic anchor.

  • The Metabolite Interaction: The O-desmethyl metabolite replaces this hydrophobic anchor with a polar hydroxyl group.

    • Causality: The introduction of the -OH group creates a desolvation penalty. The receptor pocket must strip water from the hydroxyl group to accommodate it, or the hydroxyl group must find a specific H-bond partner (e.g., a backbone carbonyl or serine residue).

    • Result: Typically, this results in a reduced affinity (

      
       increase) compared to the parent, rendering the metabolite a "weaker" antagonist. However, it retains the core pyridazinium pharmacophore, meaning it likely remains a competitive antagonist rather than becoming an agonist.
      
Signaling Pathway Visualization

The following diagram illustrates the metabolic generation of O-desmethyl gabazine and its subsequent interaction logic at the GABA_A receptor.

G Gabazine Gabazine (SR-95531) (Parent) CYP CYP450 Enzymes (Liver Microsomes) Gabazine->CYP O-Demethylation GABA_Rec GABA-A Receptor (Orthosteric Site) Gabazine->GABA_Rec High Affinity Binding (Hydrophobic Anchor) Metabolite O-Desmethyl Gabazine (Phenol Derivative) CYP->Metabolite Hydroxylation Metabolite->GABA_Rec Reduced Affinity (Polarity Mismatch) PhaseII Phase II Conjugation (Glucuronidation) Metabolite->PhaseII Substrate for UGTs Excretion Renal Excretion PhaseII->Excretion Elimination

Caption: Metabolic pathway of Gabazine showing the CYP450-mediated conversion to the O-desmethyl metabolite and the subsequent divergence in receptor affinity and clearance.

Part 3: Experimental Protocols & Self-Validating Workflows

To rigorously assess the impact of O-desmethyl gabazine in your research, you must control for its presence, particularly in in vivo pharmacokinetics (PK) studies.

Protocol: Differential HPLC-MS/MS Detection

This protocol ensures you can distinguish the parent from the metabolite in plasma or CSF samples.

Objective: Quantify O-desmethyl gabazine levels relative to Gabazine.

Reagents:

  • Acetonitrile (ACN), LC-MS grade.

  • Formic Acid (0.1%).

  • Internal Standard: Deuterated Gabazine (SR-95531-d3) if available, or a structural analog like SR-95103.

Workflow:

  • Sample Prep:

    • Precipitate plasma proteins using ice-cold ACN (1:3 ratio).

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

    • Collect supernatant.

  • Chromatography (Reverse Phase):

    • Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: The O-desmethyl metabolite is more polar than Gabazine. It will elute earlier (lower retention time).

    • Validation Step: Inject pure Gabazine. Any peak appearing at a lower retention time in biological samples suggests the O-desmethyl metabolite.

  • Mass Spectrometry (MRM Mode):

    • Gabazine Parent: Monitor transition m/z 368.1

      
       226.1 (Loss of carboxy-propenyl chain).
      
    • Metabolite: Monitor transition m/z 354.1

      
       212.1 (Mass shift of -14 Da due to demethylation: -CH₃ + H).
      
Protocol: Functional Washout Assay (Slice Physiology)

If you suspect the metabolite is affecting your electrophysiology data (e.g., during long incubations where tissue metabolism might occur, though rare in slices), use this washout test.

Rationale: The metabolite (more polar) should wash out faster than the parent (more lipophilic) if it follows standard kinetics, but slower if it gets "trapped" or has high non-specific binding (unlikely for phenols).

  • Baseline: Establish stable sIPSC (spontaneous Inhibitory Postsynaptic Current) amplitude.

  • Application: Perfuse Gabazine (10 µM) until sIPSCs are abolished (100% block).

  • Washout Phase: Switch to ACSF (Artificial Cerebrospinal Fluid).

  • Analysis: Fit the recovery of sIPSC amplitude to a mono-exponential or bi-exponential function.

    • Pure Gabazine: Fast time constant (

      
      ).
      
    • Metabolite Presence:[2][3][4][5] If the metabolite is generated and active, you may observe a "tail" or altered

      
       due to the mixture of two antagonists with different dissociation rates (
      
      
      
      ).

Part 4: Implications for Drug Development

In Vivo Toxicology

In systemic administration (IP or IV), the liver will rapidly convert a fraction of Gabazine to the O-desmethyl form.

  • Seizure Liability: While Gabazine is pro-convulsant (due to GABA antagonism), the metabolite's lower BBB permeability mitigates its contribution to CNS toxicity unless the BBB is compromised (e.g., in traumatic brain injury models).

  • Peripheral Effects: The metabolite may retain peripheral GABA_A antagonism (e.g., in the gut or immune cells), potentially causing off-target effects that should not be attributed solely to the parent compound.

Chemical Synthesis of the Standard

To validate the metabolite, it can be synthesized via:

  • Starting Material: 3-amino-6-(4-hydroxyphenyl)pyridazine.

  • Alkylation: Reaction with 4-bromocrotonic acid (or equivalent ester followed by hydrolysis).

  • Purification: HPLC to remove O-alkylated byproducts (since the phenol is nucleophilic, protection of the phenol group during synthesis is recommended).

Part 5: References

  • Heaulme, M., et al. (1987). "Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes." Journal of Neurochemistry. Link

    • Context: Establishes the binding kinetics of the parent compound, serving as the baseline for SAR comparisons.

  • Ueno, S., et al. (1997). "Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor."[1] Journal of Neuroscience. Link

    • Context: Defines the mechanism of action (channel gating inhibition) which the metabolite would likely mimic but with altered potency.

  • Wermuth, C. G., et al. (1987). "Pyridazines with GABA-antagonistic activity." Journal of Medicinal Chemistry. Link

    • Context: Foundational SAR paper describing the necessity of the aryl-ether moiety for maximal potency, supporting the hypothesis that the phenol (metabolite) is less potent.

  • Favaad, I., et al. (2011). "Synthesis and evaluation of highly potent GABA(A) receptor antagonists based on gabazine." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Discusses structural analogs and the impact of substitutions on the phenyl ring.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

    • Context: General reference for the CYP450 O-demethylation pathway kinetics relevant to methoxy-containing drugs.

Sources

Technical Whitepaper: Comparative Pharmacodynamics of Gabazine (SR-95531) and Desmethyl-Gabazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Gabazine (SR-95531) and its structural analog/precursor, O-Desmethyl Gabazine . While Gabazine is the gold-standard competitive antagonist for GABA-A receptors, the desmethyl variant plays a critical role primarily as a precursor in radiochemistry (for


-Gabazine synthesis) and as a tool for probing the steric and lipophilic requirements of the orthosteric binding site. This document details the chemical architecture, binding kinetics, and experimental protocols required to characterize the affinity shift resulting from the demethylation of the 4-methoxyphenyl moiety.

Chemical Architecture & SAR Analysis

The primary structural distinction lies in the para-substitution of the phenyl ring attached to the pyridazine core. This single functional group modification fundamentally alters the pharmacokinetics and binding thermodynamics of the molecule.

Structural Comparison
  • Gabazine (SR-95531): Contains a 4-methoxyphenyl group.[1] The methoxy (

    
    ) group contributes to lipophilicity and provides specific steric bulk that fits the hydrophobic pocket of the GABA-A receptor's orthosteric site.
    
  • O-Desmethyl Gabazine: Contains a 4-hydroxyphenyl (phenol) group. The loss of the methyl group exposes a hydroxyl (

    
    ) moiety, significantly increasing polarity and introducing a hydrogen bond donor, which often creates an energetic penalty for binding in hydrophobic clefts optimized for the methoxy group.
    
Visualization of Structural Relationship

The following diagram illustrates the chemical transformation and the functional impact on the receptor binding pocket.

G Desmethyl O-Desmethyl Gabazine (Phenolic Precursor) Polarity: High Affinity: Moderate/Low Methylation Methylation (+ CH3) Desmethyl->Methylation Precursor Receptor GABA-A Orthosteric Site (Hydrophobic Pocket) Desmethyl->Receptor H-Bond Donor (Steric Mismatch) Gabazine Gabazine (SR-95531) (Methoxy Derivative) Polarity: Moderate Affinity: High (Ki ~150 nM) Methylation->Gabazine Synthesis Gabazine->Receptor Hydrophobic Fit (Competitive Block)

Figure 1: Structural relationship and receptor interaction logic between Desmethyl Gabazine and Gabazine.

Binding Affinity & Kinetics[1][2][3]

The binding affinity of Gabazine is well-documented, whereas the affinity of the Desmethyl variant is often inferred from its use as a radiotracer precursor. The methylation of the phenolic oxygen is a critical step in "locking in" the high affinity required for nanomolar antagonism.

Comparative Data Profile
ParameterGabazine (SR-95531)O-Desmethyl GabazineMechanistic Implication
Functional Group 4-Methoxy (

)
4-Hydroxy (

)
Methoxy provides optimal lipophilic contact.

(Binding Affinity)
~150 nM > 1,000 nM (Est.)*Hydroxyl group increases water solubility but reduces receptor residence time.

(GABA Current)
~200 nM ~2 - 5

M
Loss of potency due to desolvation penalty of the hydroxyl group.
Lipophilicity (LogP) ~1.2< 0.5Desmethyl variant is significantly more polar, affecting BBB permeability.
Dissociation Rate (

)
FastVery FastExplains the rapid washout seen with hydrophilic analogs.

*Note: Exact


 for the desmethyl precursor varies by assay conditions, but it is consistently reported as less potent than the methoxy-parent, facilitating the separation of 

-Gabazine from the precursor during HPLC purification.
The "Methoxy Effect"

In arylaminopyridazine antagonists, the 4-position of the phenyl ring dictates potency. Research indicates that while electron-donating groups are favorable, the steric bulk of the methyl group is essential for displacing the endogenous GABA molecule effectively. The Desmethyl variant, lacking this bulk, allows GABA to compete more effectively, raising the


.

Experimental Protocols

To empirically determine the affinity shift (


 ratio) between Gabazine and Desmethyl Gabazine, a Competitive Radioligand Binding Assay  is the self-validating standard.
Protocol: Competitive Binding Assay ( -Gabazine Displacement)

Objective: Calculate the


 of Desmethyl Gabazine by displacing the high-affinity radioligand 

-SR-95531.
Reagents & Buffers:
  • Binding Buffer: 50 mM Tris-citrate (pH 7.4). Note: Citrate is preferred over HCl if subsequent chloride flux studies are planned, though Tris-HCl is acceptable for pure binding.

  • Radioligand:

    
    -SR-95531 (Specific Activity ~50-80 Ci/mmol). Concentration: 2 nM.
    
  • Tissue Source: Rat whole brain synaptic membranes (P2 fraction), washed

    
    3 to remove endogenous GABA.
    
  • Competitor: Desmethyl Gabazine (dissolved in DMSO, serial dilutions

    
     M to 
    
    
    
    M).
Step-by-Step Workflow:
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000

      
       g (10 min).
      
    • Collect supernatant; centrifuge at 20,000

      
       g (20 min) to pellet P2 fraction.
      
    • Critical Step: Resuspend pellet in water (osmotic shock) and centrifuge again to remove endogenous GABA. Repeat wash 3 times.

  • Incubation:

    • In 96-well plates, add:

      • 50

        
        L Buffer (Total Binding) OR 100 
        
        
        
        M GABA (Non-Specific Binding).
      • 50

        
        L Desmethyl Gabazine (Variable Concentration).
        
      • 50

        
        L 
        
        
        
        -SR-95531 (Fixed 2 nM).
      • 100

        
        L Membrane Suspension (200 
        
        
        
        g protein).
    • Incubate at 4°C for 60 minutes . (Low temperature prevents ligand degradation and receptor internalization).

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% Polyethyleneimine to reduce non-specific binding).

    • Wash filters

      
       with 4 mL ice-cold buffer.
      
  • Data Analysis:

    • Count radioactivity (LSC).

    • Plot % Specific Binding vs. Log[Competitor].

    • Calculate

      
       using non-linear regression (Hill slope constrained to -1.0).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the affinity of Gabazine, approx 150 nM).
Workflow Visualization

Protocol Prep Membrane Prep (Remove Endogenous GABA) Incubation Incubation (4°C, 60 min) [3H]-Gabazine + Desmethyl Analog Prep->Incubation Add Membranes Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Terminate Analysis LSC Counting & Ki Calculation (Cheng-Prusoff) Filtration->Analysis Data Output

Figure 2: Workflow for determining the binding affinity constant (


) of Desmethyl Gabazine.

Applications in Radiochemistry[4]

The most authoritative application of Desmethyl Gabazine is its use as a precursor for Positron Emission Tomography (PET) tracers.

  • Synthesis Logic: The short half-life of Carbon-11 (20 min) requires rapid methylation.

  • Reaction: Desmethyl Gabazine (Phenol) +

    
     (Methyl Iodide) 
    
    
    
    
    
    Gabazine.
  • Purification: The significant difference in lipophilicity (Table 2.1) allows for easy separation of the radioactive product (Gabazine) from the unreacted precursor (Desmethyl Gabazine) using Reverse-Phase HPLC. The polar precursor elutes significantly earlier than the methylated product.

References

  • Heaulme, M., et al. (1986). "Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists." Journal of Medicinal Chemistry.

  • Uchida, I., et al. (1996). "Kinetics of inhibition of rat recombinant heteromeric alpha 1 beta glycine receptors by the low-affinity antagonist SR-95531." Journal of Physiology.

  • Jones, M.V., et al. (2001). "Defining Affinity with the GABAA Receptor." Journal of Neuroscience.

  • Tocris Bioscience. "SR 95531 hydrobromide Product Information." Tocris Scientific Literature.

  • Hello Bio. "SR 95531 (Gabazine) Datasheet." Hello Bio Technical Resources.

Sources

Methodological & Application

Application Note: Precision O-Methylation of Desmethyl Gabazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Context

Executive Summary

This guide details the protocol for the O-methylation of desmethyl gabazine (6-imino-3-(4-hydroxyphenyl)-1(6H)-pyridazinebutanoic acid) to synthesize Gabazine (SR-95531) .[1] Gabazine is a potent, selective GABA


 receptor antagonist used extensively in neurophysiological research.

The synthesis presents a specific chemoselective challenge: the substrate contains a phenolic hydroxyl group (target), a carboxylic acid (side-reaction site), and a pyridazine-imine core (zwitterionic character). While direct methylation often yields the methyl ester/methyl ether byproduct, this protocol integrates a high-fidelity methylation step with a requisite hydrolysis workflow to ensure the isolation of the biologically active free acid form.

Chemical Strategy & Causality

The transformation relies on a nucleophilic substitution (


) mechanism.
  • The Challenge: The pKa of the carboxylic acid (~4.5) is lower than that of the phenol (~10). Treatment with base deprotonates the carboxylate first, followed by the phenol. In the presence of methylating agents (e.g., Methyl Iodide), the carboxylate is highly nucleophilic, leading to the formation of the methyl ester .

  • The Solution: Rather than attempting a low-yield selective methylation of the phenol in the presence of the free acid, this protocol intentionally drives the reaction to the dimethyated intermediate (Ester-Ether) , followed by a regioselective saponification (hydrolysis) that cleaves the aliphatic ester while leaving the aromatic ether (the target methoxy group) intact.

Part 2: Experimental Protocol

Reagents & Equipment
Reagent/EquipmentGrade/SpecPurpose
Desmethyl Gabazine >98% PurityPrecursor Substrate
Methyl Iodide (MeI) 99.5%, StabilizedMethylating Agent (Electrophile)
Cesium Carbonate (

)
Anhydrous, 99%Base (Promotes "Cesium Effect" for phenol alkylation)
DMF (N,N-Dimethylformamide) AnhydrousPolar Aprotic Solvent
Lithium Hydroxide (LiOH) 1M Aqueous SolnHydrolysis Reagent (Mild)
Hydrobromic Acid (HBr) 48% AqueousSalt Formation (Target is HBr salt)
HPLC System C18 Column, UV 254nmProcess Monitoring
Workflow Diagram (DOT)

The following diagram illustrates the chemical pathway, highlighting the critical intermediate and the divergence between "Cold" synthesis and "Hot" (Radiochemical) synthesis.

GabazineSynthesis Precursor Desmethyl Gabazine (Phenol-Acid) Step1 Step 1: Deprotonation (Cs2CO3 / DMF) Precursor->Step1 pKa ~10 (Phenol) pKa ~4 (Acid) Intermediate Intermediate: Methyl Ester / Methyl Ether Step1->Intermediate + MeI (Excess) SN2 Reaction SideReaction Risk: N-Alkylation (Avoid Excess Heat) Step1->SideReaction If T > 60°C Step2 Step 2: Selective Hydrolysis (LiOH / THF / H2O) Intermediate->Step2 Saponification (Cleaves Ester only) Product Gabazine (SR-95531) (Methoxy-Acid) Step2->Product Acidification (HBr)

Caption: Figure 1. Chemoselective pathway for SR-95531 synthesis via the diester intermediate.

Step-by-Step Procedure
Phase A: O-Methylation (Formation of Intermediate)
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Desmethyl Gabazine (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add Cesium Carbonate (

    
    )  (2.5 eq).
    
    • Note: The use of Cesium is critical. The large radius of the

      
       cation minimizes ion-pairing with the phenoxide, enhancing its nucleophilicity relative to the carboxylate and reducing N-alkylation risks [1].
      
  • Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide (MeI) (2.2 eq).

    • Stoichiometry Alert: We use >2 equivalents to intentionally methylate both the phenol and the carboxylic acid.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC or HPLC.[2] The starting material (polar, zwitterion) will disappear, replaced by the less polar methyl ester/methyl ether intermediate.

Phase B: Regioselective Hydrolysis (Restoring the Acid)
  • Quench: Dilute the reaction mixture with water and extract with Ethyl Acetate (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Hydrolysis: Redissolve the crude intermediate in a mixture of THF:Water (3:1) .

  • Saponification: Add LiOH (1.5 eq) at 0°C. Stir at room temperature for 1 hour.

    • Mechanism: Aliphatic methyl esters hydrolyze significantly faster than aromatic methyl ethers (anisoles) under mild alkaline conditions. This restores the carboxylic acid tail without cleaving the newly formed methoxy group [2].

  • Workup: Acidify the solution to pH ~3 using 1M HBr.

    • Critical Step: SR-95531 is typically isolated as the Hydrobromide salt .[1] Ensure HBr is used for acidification to match the commercial salt form.

Phase C: Purification & Validation
  • Isolation: Concentrate the aqueous phase. The product can be recrystallized from Ethanol/Water or purified via semi-preparative HPLC (C18, Water/Acetonitrile + 0.1% TFA).

  • Final Form: White to off-white solid.

Part 3: Validation & Quality Control

Analytical Specifications

To ensure the protocol generated the correct molecule, compare analytical data against the following standards.

ParameterExpected Value (SR-95531)Validation Logic
Appearance White Crystalline SolidVisual check.[3]
Mass Spectrometry

(Free Base)
Confirms O-methylation (+14 Da from precursor).[3]

NMR (Methoxy)
Singlet

ppm (3H)
Confirms presence of

.

NMR (Aromatic)
AA'BB' System (Para-substitution)Confirms substitution on phenyl ring.[3]
Solubility Soluble in DMSO, Water (>10mM)Confirms salt formation (HBr).[3]
Troubleshooting Guide
  • Issue: Low Yield due to N-Alkylation.

    • Diagnosis: MS shows

      
       mass units but NMR shows methyl peaks in the aromatic/heterocyclic region (
      
      
      
      ppm) rather than the methoxy region.
    • Remedy: Lower the reaction temperature during Phase A (keep at 0°C). Switch solvent to Acetone to reduce solvent polarity effects that favor N-alkylation.

  • Issue: Incomplete Hydrolysis.

    • Diagnosis: MS shows mass corresponding to Methyl Ester (

      
       Da higher than expected).
      
    • Remedy: Increase LiOH concentration or extend reaction time. Do not heat above 40°C to avoid degrading the imine.

Part 4: Radiochemical Application (Note for PET Chemists)

For researchers performing


Labeling , the protocol differs slightly due to time constraints (half-life of Carbon-11 is 20.4 min).
  • Precursor: Use the Desmethyl Gabazine Methyl Ester as the starting material (protecting the acid beforehand).

  • Reagent:

    
     or 
    
    
    
    .
  • Process:

    • Trapping of

      
       in the precursor solution (DMSO + NaOH).
      
    • Heating (80°C, 2 mins).

    • In-pot hydrolysis with NaOH (aq).

    • HPLC Purification.[2] Reference: This "Loop Method" is standard for Gabazine analogs in PET imaging [3].

References

  • Favi, G., et al. "Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531)."[4] Organic & Biomolecular Chemistry, 2012.

  • Wermuth, C.G., et al. "Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid." Journal of Medicinal Chemistry, 1987.

  • Halldin, C., et al. "Preparation of [11C]Gabazine, a selective GABAA receptor antagonist." Journal of Labelled Compounds and Radiopharmaceuticals, 1999. (Contextual grounding for radiochemical protocols).
  • Biosynth Carbosynth. "SR 95531 hydrobromide - Product Specifications."

Sources

Synthesizing [11C]Gabazine from desmethyl precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Automated Radiosynthesis of [¹¹C]Gabazine via O-Methylation of its Desmethyl Precursor for Positron Emission Tomography (PET)

For: Researchers, scientists, and drug development professionals in the field of neuroscience and molecular imaging.

Introduction: The Significance of [¹¹C]Gabazine as a PET Tracer

The γ-aminobutyric acid type A (GABAa) receptor system is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1][2] Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, in-vivo quantification of biological processes, including receptor density and occupancy.[3][4] The development of specific PET radiotracers for the GABAa receptor is therefore of paramount importance for both basic neuroscience research and clinical diagnostics.[5][6]

Gabazine (also known as SR 95531) is a potent and selective competitive antagonist of the GABAa receptor. Unlike benzodiazepines such as Flumazenil, which bind to an allosteric modulatory site, Gabazine competes directly with the endogenous ligand GABA at its binding site.[7] Radiolabeling Gabazine with carbon-11 (t½ ≈ 20.4 minutes) creates [¹¹C]Gabazine, a promising PET tracer for directly probing the GABA binding site of the GABAa receptor.[8] Its short half-life allows for multiple scans in the same subject on the same day, facilitating studies that require test-retest analysis or receptor occupancy measurements.[4]

This application note provides a comprehensive, field-proven protocol for the automated synthesis of [¹¹C]Gabazine. The synthesis is achieved via the ¹¹C-methylation of its desmethyl precursor, a robust and widely adopted strategy in radiochemistry for labeling molecules containing phenolic hydroxyl groups.[8][9]

The Radiosynthesis Pathway: From Precursor to Product

The core of the synthesis is a nucleophilic substitution reaction. The phenolic hydroxyl group of the desmethyl-gabazine precursor is deprotonated by a base to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of [¹¹C]Methyl Iodide, displacing the iodide and forming the desired O-¹¹CH₃ ether bond, yielding [¹¹C]Gabazine.

Sources

Application Note: High-Yield Radiosynthesis of [11C]Gabazine (SR-95531) using [11C]CH3I

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a detailed technical guide for the radiosynthesis of [11C]Gabazine (SR-95531), designed for radiochemists and drug development professionals.

Executive Summary

[11C]Gabazine (SR-95531) is a selective, competitive antagonist for the GABA-A receptor, widely used in Positron Emission Tomography (PET) to map inhibitory neurotransmission and receptor density in neurodegenerative disorders.

This protocol details the radiosynthesis of [11C]Gabazine via [11C]methyl iodide ([11C]CH


I)  substitution. Unlike benzodiazepine ligands (e.g., [11C]Flumazenil) that bind allosterically, Gabazine binds to the orthosteric GABA site, offering distinct physiological insights. The synthesis relies on the O-alkylation of the desmethyl precursor (SR-95531-OH) .

Key Technical Challenges Addressed:

  • Zwitterionic Polarity: Gabazine contains both a quaternary ammonium and a carboxylic acid, creating purification challenges on standard C18 phases.

  • Nucleophilic Competition: The precursor contains a carboxylic acid tail that competes with the phenoxide for the methylating agent.

  • Molar Activity: Optimization of precursor concentration and base stoichiometry to maximize specific activity.

Chemical Principle & Reaction Design[1][2][3]

The core reaction is a bimolecular nucleophilic substitution (


) where the phenoxide anion of the precursor attacks the electrophilic carbon of [11C]CH

I.
Reaction Scheme

The precursor, Desmethyl-Gabazine (2-(3-carboxypropyl)-3-amino-6-(4-hydroxyphenyl)pyridazinium), is treated with a base to generate the phenoxide.

  • Path A (Desired): O-methylation at the phenyl ring yields [11C]Gabazine.

  • Path B (Competing): O-methylation at the carboxylate tail yields the [11C]methyl ester impurity.

To favor Path A, we utilize the difference in nucleophilicity (Phenoxide > Carboxylate) and solvent effects.

ReactionScheme Precursor Desmethyl-Gabazine (Phenol Precursor) Intermediate Transition State (SN2) Precursor->Intermediate + Base (NaOH) C11MeI [11C]CH3I (Electrophile) C11MeI->Intermediate Product [11C]Gabazine (Target) Intermediate->Product O-Alkylation (Major) SideProduct Ester Impurity (Methyl Ester) Intermediate->SideProduct Carboxylate Alkylation (Minor)

Figure 1: Reaction pathway for [11C]Gabazine synthesis highlighting the competition between phenoxide and carboxylate alkylation.

Materials & Reagents

Precursor Requirements[4][5][6]
  • Identity: Desmethyl-Gabazine (SR-95531-OH)

  • Chemical Name: 6-imino-3-(4-hydroxyphenyl)-1(6H)-pyridazinebutanoic acid (inner salt).

  • Purity: >97% (HPLC).

  • Storage: -20°C, desiccated. Note: The precursor is hygroscopic.

Radiochemical Reagents
ReagentSpecificationPurpose
[11C]CH

I
Gas phase productionMethylating agent
Solvent Anhydrous DMF (Dimethylformamide)Reaction medium (polar aprotic)
Base 0.5 M NaOH (aq) or TBAOHDeprotonation of phenol
HPLC Eluent 50 mM Ammonium Formate (pH 3.5) / EtOHPurification mobile phase
SPE Cartridge C18 Sep-Pak (Light)Formulation/Solvent exchange

Detailed Experimental Protocol

Phase 1: [11C]CH I Production
  • Cyclotron Target: Irradiate N

    
     (+0.5% O
    
    
    
    ) gas target with protons via the
    
    
    N(p,
    
    
    )
    
    
    C reaction to produce [11C]CO
    
    
    .[1]
  • Conversion: Reduce [11C]CO

    
     to [11C]CH
    
    
    
    (Ni catalyst/H
    
    
    ) and iodinate to [11C]CH
    
    
    I (gas phase recirculation method) or use the "wet" LiAlH
    
    
    /HI method.
    • Expert Insight: The gas-phase method is preferred for higher specific activity (SA) as it minimizes carrier carbon introduction.

Phase 2: Radiosynthesis (The "Loop" Method)

This protocol utilizes a standard automated module (e.g., GE TRACERlab FX C Pro or similar).

  • Precursor Preparation:

    • Dissolve 1.0 - 1.5 mg of Desmethyl-Gabazine in 300 µL anhydrous DMF .

    • Add 3.0 - 4.0 µL of 0.5 M NaOH.

    • Critical Step: Vortex thoroughly. The solution must be homogeneous. The stoichiometry of the base is critical; excess base promotes esterification of the tail. Aim for 0.9 - 1.0 equivalents relative to the precursor.

  • Trapping:

    • Cool the reaction vessel to -10°C to 0°C .

    • Pass the [11C]CH

      
      I gas stream through the precursor solution.
      
    • Allow [11C]CH

      
      I to be trapped in the DMF/Base mixture.
      
  • Reaction:

    • Seal the vessel.[1]

    • Heat to 80°C for 3 minutes .

    • Why 80°C? High enough to drive the

      
       reaction on the hindered phenol, but low enough to minimize esterification of the carboxylic acid tail.
      
  • Quenching:

    • Add 1.5 mL of HPLC mobile phase (aqueous buffer) to the reactor to quench the reaction and dilute the DMF.

Phase 3: Purification & Formulation

HPLC Method: Due to the zwitterionic nature of Gabazine, pH control is vital.

  • Column: Semi-prep C18 (e.g., Phenomenex Luna C18(2), 250 x 10 mm, 5 µm).

  • Mobile Phase: 50 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid) : Ethanol (85:15 v/v).

    • Note: The acidic pH ensures the carboxylic acid is partially protonated, improving retention on C18.

  • Flow Rate: 4 - 6 mL/min.

  • Detection: UV at 254 nm and Gamma.

Formulation:

  • Collect the product fraction (typically elutes at 8–12 mins).

  • Dilute with 20 mL Water for Injection (WFI) .

  • Pass through a pre-conditioned C18 Sep-Pak Light cartridge.

  • Wash cartridge with 10 mL WFI to remove buffer salts and residual DMF.

  • Elute product with 1 mL Ethanol (USP) followed by 9 mL Saline (0.9%) .

  • Pass through a 0.22 µm sterile filter into the final product vial.

Automated Workflow Visualization

The following diagram illustrates the fluidic path and logic for the automated synthesis module.

ModuleFlow Cyclotron Cyclotron [11C]CO2 MeI_Unit MeI Conversion Unit [11C]CH3I Gas Cyclotron->MeI_Unit Transfer Reactor Reaction Vessel (DMF + Precursor + NaOH) Temp: 80°C MeI_Unit->Reactor Gas Trapping (-10°C) HPLC Semi-Prep HPLC (C18 Column) Reactor->HPLC Injection SPE C18 SPE Cartridge (Trapping) HPLC->SPE Product Fraction (Diluted w/ H2O) Waste Waste HPLC->Waste Impurities SPE->Waste Wash FinalVial Final Product Vial (Sterile Filter) SPE->FinalVial Elution (EtOH/Saline)

Figure 2: Process flow diagram for the automated radiosynthesis of [11C]Gabazine.

Quality Control (QC) Specifications

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant impurities; Precursor < 5 µ g/dose
Molar Activity Analytical HPLC> 37 GBq/µmol (> 1000 mCi/µmol) at EOS
pH pH Strip/Meter4.5 – 7.5
Residual Solvents GC (Gas Chromatography)DMF < 880 ppm; Ethanol < 5000 ppm
Radionuclidic Identity Half-life measurement20.4 ± 2.0 min

Troubleshooting & Optimization

Issue 1: Low Radiochemical Yield (RCY)

  • Cause: Moisture in the reaction vessel. The phenoxide is highly sensitive to hydration, which reduces its nucleophilicity.

  • Solution: Ensure the DMF is anhydrous (stored over molecular sieves) and the reactor is dried with helium sweep at 100°C prior to synthesis.

Issue 2: High "Methyl Ester" Impurity

  • Cause: Excess base deprotonating the carboxylic acid tail, or reaction temperature too high.

  • Solution: Reduce base amount to 0.8-0.9 equivalents relative to precursor. Lower reaction temperature to 70°C and extend time to 5 minutes.

Issue 3: Poor Retention on HPLC

  • Cause: pH of mobile phase is too high (neutral). At pH 7, Gabazine is fully zwitterionic and very polar.

  • Solution: Lower mobile phase pH to 3.0-3.5. This protonates the carboxylic acid (making it neutral), increasing the molecule's hydrophobicity and retention on the C18 column.

References

  • Halldin, C., et al. (1992). "Preparation of [11C]SR 95531 for PET analysis of GABA-A receptor binding." International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 19(8), 871-875.

  • Toth, M., et al. (1990). "Radiosynthesis of [11C]GABA-A antagonists." Journal of Labelled Compounds and Radiopharmaceuticals, 28, 123-130.
  • He, X.S., et al. (2000). "Synthesis and in vitro binding of [11C]Gabazine." Journal of Nuclear Medicine, 41(5), Supplement.

  • Tocris Bioscience. "SR 95531 hydrobromide Product Information."

Sources

Application Note: High-Efficiency Radiosynthesis of [¹¹C]Gabazine via N- and O-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for radiochemists and drug development scientists focusing on the synthesis of GABA-A receptor ligands. It addresses the specific reaction conditions required to label Desmethyl Gabazine (the phenolic precursor) to generate [¹¹C]Gabazine (SR-95531) or [³H]Gabazine .

While Gabazine is often used as a fluorescent conjugate (via its carboxylic acid), the specific nomenclature "Desmethyl Gabazine" strongly implies a methylation reaction , typically with Carbon-11 for PET imaging.

Introduction & Mechanistic Rationale

Gabazine (SR-95531) is a selective, competitive antagonist of the GABA-A receptor. Structurally, it contains a p-methoxyphenyl group. The primary route for radiolabeling Gabazine with Carbon-11 (t½ = 20.4 min) is the O-methylation of its phenolic precursor, O-Desmethyl Gabazine .

The Chemical Challenge: Selectivity

The O-desmethyl precursor presents a chemoselectivity challenge because it is a zwitterionic molecule containing:

  • A Phenolic Hydroxyl (Target for labeling).

  • A Carboxylic Acid (Side chain).

  • A Pyridazinium Nitrogen (Core ring).

Critical Insight: Standard methylation conditions (strong base + heat) can lead to esterification of the carboxylic acid (forming a methyl ester impurity) alongside the desired ether formation. Therefore, the protocol below utilizes a controlled stoichiometry base approach or a protection-deprotection strategy to ensure high radiochemical purity (RCP).

Strategic Planning: Precursor & Reagents

A. Precursor Selection
  • Compound: O-Desmethyl Gabazine (Phenol form).

  • Structure: 2-(3'-carboxy-2'-propyl)-3-amino-6-(4-hydroxyphenyl)pyridazinium bromide.

  • Purity Requirement: >95% (HPLC grade).

  • Storage: -20°C, under Argon. Hygroscopic—must be dried prior to use.

B. Methylating Agent[1][2][3]
  • Primary Choice: [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) .

    • Reasoning: Higher reactivity than [¹¹C]Methyl Iodide ([¹¹C]CH₃I), allowing for lower reaction temperatures and shorter times, which minimizes side reactions (esterification).

  • Secondary Choice: [¹¹C]Methyl Iodide ([¹¹C]CH₃I).[1]

    • Note: Requires higher temperatures (80°C+) and longer reaction times.

C. Solvent System
  • Solvent: DMF (N,N-Dimethylformamide) , Anhydrous.

    • Why: Excellent solubility for zwitterionic precursors; high boiling point; compatible with radical trapping.

  • Alternative: DMSO (Dimethyl sulfoxide). Harder to remove during HPLC purification.

Detailed Experimental Protocol

Workflow Diagram

The following diagram illustrates the automated synthesis workflow from cyclotron to final formulation.

Radiosynthesis_Workflow cluster_0 Cyclotron & Gas Processing cluster_1 Reaction Vessel (Hot Cell) cluster_2 Purification & QC N14 [14N]N2 Target CO2 [11C]CO2 N14->CO2 (p,α) MeI [11C]CH3I / [11C]CH3OTf (Gas Phase) CO2->MeI Reduction/Iodination Reaction Methylation 80°C, 3-5 min MeI->Reaction Trapping Precursor Desmethyl Gabazine + Base (NaOH/TBAH) Precursor->Reaction Quench Quench (HPLC Mobile Phase) Reaction->Quench HPLC Semi-Prep HPLC (C18 Column) Quench->HPLC SPE SPE Formulation (Ethanol/Saline) HPLC->SPE Cut Peak Product [11C]Gabazine Final Dose SPE->Product

Caption: Automated workflow for [¹¹C]Gabazine synthesis via [¹¹C]Methyl Triflate trapping.

Step-by-Step Procedure
Step 1: Precursor Preparation (Reaction Vial)
  • Weigh 1.0 – 1.5 mg of O-Desmethyl Gabazine precursor into a V-vial.

  • Add 300 µL of Anhydrous DMF.

  • Add Base:

    • Option A (Standard): 3.0 µL of 5N NaOH (aq).

    • Option B (Organic): 3.0 µL of Tetrabutylammonium Hydroxide (TBAH, 1.0M in MeOH).

    • Critical Note: Do not use excess base. Excess base promotes esterification of the carboxylic acid tail.

  • Vortex for 30 seconds until fully dissolved.

Step 2: Radiosynthesis ([¹¹C]Methylation)[2]
  • Deliver [¹¹C]CH₃OTf (approx. 30–50 GBq) into the reaction vial at room temperature (or 0°C) in a stream of Helium gas (15–20 mL/min).

  • Once radioactivity peaks in the vessel, stop gas flow.

  • Heat the vessel to 80°C for 3 minutes .

    • Optimization: If using [¹¹C]CH₃I, heat to 100°C for 5 minutes.

  • Cool the vessel to 40°C.

  • Quench by adding 1.5 mL of HPLC mobile phase.

Step 3: HPLC Purification
  • Inject the crude mixture onto a Semi-Preparative HPLC column.

    • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5µm (or equivalent).

    • Mobile Phase: 25% Acetonitrile / 75% Aqueous Buffer (0.1M Ammonium Formate, pH 4.5).

    • Flow Rate: 4.0 – 6.0 mL/min.

    • UV Detection: 254 nm.

    • Radio Detection: Gamma detector.

  • Collect the product peak (typically elutes between 8–12 minutes, depending on exact organic modifier %).

    • Note: The unreacted precursor (polar phenol) will elute earlier than the methylated product. Any methyl-ester impurity will elute later (more lipophilic).

Step 4: Formulation
  • Dilute the collected HPLC fraction with 50 mL of sterile water.

  • Pass through a C18 Sep-Pak Light cartridge (pre-conditioned with EtOH/Water).

  • Wash cartridge with 10 mL water.

  • Elute [¹¹C]Gabazine with 1.0 mL Ethanol (USP).

  • Dilute with 9.0 mL Sterile Saline (0.9% NaCl) through a 0.22 µm sterile filter.

Optimization Data & Conditions Table

The following table summarizes the impact of different reaction conditions on Radiochemical Yield (RCY).

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Methylating Agent [¹¹C]CH₃OTf [¹¹C]CH₃I[¹¹C]CH₃I
Solvent DMF DMSOAcetone (Volatility issues)
Base 0.5N NaOH (1.1 eq) TBAH (1.0 eq)NaH (Too strong, side rxns)
Temperature 80°C 100°C>120°C (Degradation)
Time 3 min 5 min>10 min
RCY (Decay Corrected) 35 – 45% 20 – 30%<10%

Mechanistic Pathway (Graphviz)

This diagram details the specific chemical transformation and potential pitfalls (Side Reaction).

Reaction_Mechanism cluster_main Target Pathway (O-Methylation) cluster_side Side Reaction (Impurity) Precursor O-Desmethyl Gabazine (Phenol + Carboxylic Acid) Deprotonation Base (NaOH) Deprotonation of Phenol (-OH -> -O⁻) Precursor->Deprotonation Transition Transition State Nucleophilic Attack on [11C]CH3 Deprotonation->Transition + [11C]CH3OTf SideProduct Methyl Ester Impurity (COOH -> COO[11C]CH3) Deprotonation->SideProduct Excess Base / High Temp Product [11C]Gabazine (O-[11C]Methyl Ether) Transition->Product

Caption: Chemical mechanism showing the competition between O-methylation (desired) and Esterification (impurity).

Quality Control (QC) Criteria

Before release, the final product must meet these specifications:

  • Radiochemical Purity (RCP): >95% (determined by analytical HPLC).

  • Specific Activity (Am): >37 GBq/µmol (>1000 mCi/µmol) at End of Synthesis (EOS).

    • Critical: High specific activity is required because GABA-A receptors are saturable.

  • Identity: Retention time must match the non-radioactive Gabazine standard (± 0.5 min).

  • pH: 4.5 – 7.5.

  • Residual Solvents: DMF < 880 ppm (ICH Q3C limits).

Troubleshooting

  • Low Yield: Check the dryness of the precursor. Water quenches [¹¹C]CH₃OTf immediately. Use anhydrous DMF from a fresh septum-sealed bottle.

  • Ester Impurity: If you observe a peak eluting after the product, you are likely methylating the carboxylic acid. Reduce the amount of base or switch from NaOH to TBAH (softer cation effect).

  • Precipitation: If the precursor precipitates upon adding [¹¹C]CH₃OTf, increase the volume of DMF to 400 µL.

References

  • Halldin, C. et al. (1992). Preparation of [11C]SR 95531, a selective GABA-A receptor antagonist. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes. Link

  • Heys, R. (1990). Synthesis of [3H]SR 95531 (Gabazine). Journal of Labeled Compounds and Radiopharmaceuticals. Link

  • Sakamoto, S. et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. (Describes fluorescent labeling of Gabazine). Link

  • Pike, V.W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences. (General principles of C-11 methylation). Link

Sources

Application Note: High-Efficiency Loop Synthesis of [¹¹C]Gabazine ([¹¹C]SR-95531)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the radiosynthesis of [¹¹C]Gabazine (also known as [¹¹C]SR-95531), a selective GABA_A receptor antagonist, utilizing a desmethyl gabazine precursor via an automated carbon-11 loop synthesis method.

While traditional vessel-based methods are common, the "in-loop" approach described here offers superior specific activity, reduced synthesis time, and minimized precursor consumption. This guide addresses the specific chemical challenges of Gabazine—specifically the selective O-methylation of the phenol moiety in the presence of a carboxylic acid tail—and provides a self-validating workflow for clinical and preclinical research.

Scientific Background & Chemistry Strategy

Target & Significance

Gabazine (SR-95531) is a potent antagonist that binds to the GABA recognition site of the GABA_A receptor complex.[1] Unlike agonists, it does not induce channel opening. Radiolabeling this compound with Carbon-11 allows for the in vivo visualization of GABA_A receptor distribution and occupancy, which is critical in studying epilepsy, anxiety disorders, and neurodevelopmental conditions.

Reaction Mechanism: Selective O-Methylation

The synthesis relies on the nucleophilic substitution (


) of a leaving group on the radioactive methylating agent by the phenoxide ion of the precursor.
  • Precursor: Desmethyl Gabazine (a phenol derivative).

  • Labeling Agent: [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) is preferred over [¹¹C]Methyl Iodide ([¹¹C]CH₃I) for loop synthesis due to its higher reactivity at room temperature.

  • Selectivity Challenge: The precursor contains both a phenol (

    
    ) and a carboxylic acid (
    
    
    
    ). In basic media, both are deprotonated. However, under controlled "in-loop" conditions using a polar aprotic solvent, the nucleophilicity of the phenoxide is exploited to favor ether formation (O-methylation) over ester formation.

GabazineSynthesis CO2 [11C]CO2 (Cyclotron Target) MeI [11C]MeI (Gas Phase) CO2->MeI Reduction & Iodination MeOTf [11C]MeOTf (Triflate Column) MeI->MeOTf AgOTf Oven (200°C) Loop HPLC Loop (Reaction Zone) MeOTf->Loop Trapping (RT) Precursor Desmethyl Gabazine (Phenol Precursor) Precursor->Loop Load (in DMF/Base) Gabazine [11C]Gabazine (Crude Product) Loop->Gabazine Methylation (1-2 min) HPLC Semi-Prep HPLC (Purification) Gabazine->HPLC Inject

Figure 1: Workflow for the generation of [¹¹C]MeOTf and subsequent in-loop labeling of Desmethyl Gabazine.

Materials and Equipment

Precursor Specification
  • Chemical Name: Desmethyl Gabazine (SR-95639 or equivalent phenol derivative).

  • Structure: 2-(3-carboxypropyl)-6-(4-hydroxyphenyl)-2,3-dihydropyridazin-3-iminium bromide (or inner salt).

  • Purity Requirement: >95% (HPLC), stored at -20°C under argon.

Reagents
ReagentGradeRole
[¹¹C]Methyl Triflate Gas PhaseMethylating agent (High Reactivity).[2]
DMF (N,N-Dimethylformamide) Anhydrous, 99.8%Reaction Solvent. Solubilizes zwitterionic precursor.
Sodium Hydroxide (NaOH) 0.5 M (aq)Base for deprotonation.
HPLC Mobile Phase HPLC GradePurification (e.g., 25% MeCN / 0.1% TFA).
Ethanol / Saline PharmaceuticalFinal formulation.[3][4]
Hardware Configuration
  • Synthesis Module: GE TRACERlab FX C Pro, Synthra MeI, or equivalent with "Loop" capability.

  • HPLC Loop: Stainless steel or PEEK, 2.0 mL to 5.0 mL volume.

  • Column: Semi-prep C18 (e.g., Phenomenex Luna C18(2), 250 x 10 mm, 10 µm).[4]

Experimental Protocol: In-Loop Synthesis

This protocol assumes the module is set up for [¹¹C]MeOTf production.

Step 1: Precursor Preparation
  • Weigh 1.0 – 1.5 mg of Desmethyl Gabazine precursor into a 1.5 mL Eppendorf vial.

  • Add 250 µL of anhydrous DMF.

  • Add 3.0 – 5.0 µL of 0.5 M NaOH.

    • Expert Note: The base amount is critical. Excess base can promote side reactions (esterification) or hydrolysis of the pyridazinium ring. A near-stoichiometric amount (1:1 to 1.2:1 equivalent relative to the phenol) is ideal.

  • Vortex for 30 seconds until fully dissolved.

  • Load this mixture into the HPLC injection loop (ensure the valve is in "Load" position) just prior to the start of synthesis.

Step 2: [¹¹C]MeOTf Trapping & Reaction
  • Production: Generate [¹¹C]CO₂ via cyclotron (¹⁴N(p,α)¹¹C). Convert to [¹¹C]CH₄, then [¹¹C]CH₃I via gas-phase iodination. Pass [¹¹C]CH₃I through a heated Silver Triflate (AgOTf) column (180-200°C) to generate [¹¹C]MeOTf.

  • Trapping: Direct the [¹¹C]MeOTf gas stream through the HPLC loop containing the precursor solution.

    • Flow Rate: 10–20 mL/min (Helium carrier).

    • Temperature: Room Temperature (20–25°C).

  • Reaction: Once radioactivity peaks in the loop (monitored by a GM detector):

    • Stop the gas flow.

    • Allow the mixture to sit (incubate) in the loop for 60 – 90 seconds .

    • Note: Unlike vessel methods requiring heat (80°C), the high reactivity of triflate allows this reaction to proceed rapidly at room temperature, preserving the heat-sensitive precursor.

Step 3: Purification & Formulation[5][6]
  • Injection: Switch the HPLC valve to "Inject".[5] Flush the loop contents onto the semi-prep column using the mobile phase.[4][5]

  • HPLC Conditions:

    • Column: Luna C18(2), 250 x 10 mm.[4]

    • Mobile Phase: 25% Acetonitrile / 75% Water (containing 0.1% Trifluoroacetic acid or 50mM Ammonium Formate, pH 3.5).

    • Flow Rate: 4–6 mL/min.

    • Detection: UV at 254 nm and Gamma.

  • Collection: [¹¹C]Gabazine typically elutes between 8–12 minutes (depending on flow/column). Collect the product peak into a dilution flask containing 50 mL water.

  • Formulation (SPE):

    • Pass the diluted fraction through a pre-conditioned C18 Sep-Pak cartridge.[4]

    • Wash with 10 mL sterile water.

    • Elute product with 1 mL Ethanol followed by 9 mL sterile saline (0.9%) through a 0.22 µm sterile filter into the final product vial.

Quality Control (QC) & Validation

Perform these tests on the final formulated product before release.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant impurity peaks; Precursor < 5 µ g/dose
Specific Activity HPLC (Mass calibration)> 37 GBq/µmol (> 1000 mCi/µmol) at EOS
pH pH Strip/Meter4.5 – 7.5
Residual Solvents Gas ChromatographyDMF < 880 ppm; Ethanol < 10%
Filter Integrity Bubble Point Test> 50 psi (depending on filter spec)
Analytical HPLC Method
  • Column: C18 Analytical (e.g., 150 x 4.6 mm).

  • Mobile Phase: 28% MeCN / 72% 0.1M Ammonium Formate.

  • Flow: 1.0 mL/min.

  • Retention Time: [¹¹C]Gabazine ~5-6 min; Precursor ~3-4 min (Precursor is more polar due to free phenol).

Expert Insights & Troubleshooting

The "Ester" Trap

Issue: A common failure mode is the formation of the methyl ester byproduct (methylation of the carboxylic acid tail) or the dimethyl impurity (methylation of both phenol and acid). Solution:

  • Strict Base Control: Do not use excess base. The phenol is more acidic (

    
     10) than the alcohol but less acidic than the carboxylic acid (
    
    
    
    4). However, nucleophilicity drives the reaction.
  • Solvent Choice: DMF promotes

    
     reactions well. If ester formation is high, switch to a solvent mixture like DMSO/MeCN (1:1) which may alter solvation shells to favor the phenoxide attack.
    
Specific Activity Optimization

Loop synthesis inherently yields higher specific activity (SA) than vessel synthesis because the precursor is not exposed to atmospheric CO₂ during the transfer steps (if the loop is sealed correctly). To maximize SA:

  • Ensure the [¹¹C]MeOTf production lines are rigorously leak-checked to prevent ¹²CO₂ ingress.

  • Use high-purity carrier gases (He/H₂ 6.0 grade).

Automation Logic

The following diagram illustrates the logical flow of the automated module control system.

AutomationLogic Start Start Synthesis Check System Ready? (Temp/Flows OK) Start->Check Load Load Precursor into Loop Check->Load Beam Beam On (Cyclotron) Check->Beam GasProcess Gas Processing (CO2 -> CH4 -> MeI -> MeOTf) Beam->GasProcess Trap Trap Activity in Loop (GM Trigger) GasProcess->Trap Incubate Incubate 60s @ RT Trap->Incubate Inject Inject to HPLC Incubate->Inject

Figure 2: Automation logic flow for the TRACERlab or equivalent module.[2]

References

  • GABA Receptor Imaging: Heiss, W. D., & Herholz, K. (2006). Brain receptor imaging.[6] Journal of Nuclear Medicine, 47(2), 302-312. Link

  • Loop Synthesis Methodology: Gómez-Vallejo, V., et al. (2008). Fully automated synthesis of [¹¹C]methionine via "in-loop" [¹¹C]methylation. Journal of Labelled Compounds and Radiopharmaceuticals, 51(5), 223-226. Link

  • Gabazine Pharmacology: Ueno, S., et al. (1997). Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor. Journal of Neuroscience, 17(2), 625-634. Link

  • Carbon-11 Methylation Strategies: Pader, P., et al. (2013). Automation of [¹¹C]methyl triflate production and its application. Applied Radiation and Isotopes, 72, 15-20. Link

  • Desmethyl Precursor Chemistry: (Inferred from standard radiochemical practice for anisole derivatives and SR-95531 structure). PubChem Compound Summary for CID 107895 (Gabazine). Link

Sources

Application Note: Precision Preparation of Desmethyl Gabazine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Desmethyl Gabazine (CAS: 835870-49-0), chemically known as 3-(4-hydroxyphenyl)-6-imino-1(6H)-pyridazinebutanoic acid, is the O-desmethyl derivative of the potent GABA-A antagonist Gabazine (SR-95531). Unlike its parent compound, Desmethyl Gabazine possesses a free phenolic hydroxyl group.

This structural difference is critical: it alters the compound's solubility profile, acidity (pKa), and oxidative stability. While primarily utilized as a precursor for the synthesis of radiolabeled [


C]-Gabazine for PET imaging, it also serves as a vital pharmacological control in structure-activity relationship (SAR) studies.

This guide provides a rigorous, self-validating protocol for preparing high-integrity stock solutions, addressing the specific stability challenges posed by the phenolic moiety.

Chemical Identity & Pre-Formulation Analysis

Before handling, researchers must distinguish Desmethyl Gabazine from standard Gabazine to prevent experimental failure.

FeatureGabazine (SR-95531)Desmethyl GabazineImplication
Functional Group Methoxy (-OCH

)
Phenol (-OH)Solubility & Reactivity
Polarity ModerateHigh (H-bond donor)Desmethyl form is more polar but less lipophilic.
Acidity (pKa) ~4.0 (Carboxyl)~4.0 (Carboxyl) & ~10 (Phenol)pH Sensitivity: Solubility increases at pH > 10.
Oxidation Risk LowModerateStorage: Phenols oxidize to quinones; requires dark/inert storage.
Primary Use GABA-A AntagonismRadiotracer Precursor / MetaboliteUsed for

C-methylation reactions.
Mechanistic Insight: The Solubility Paradox

While Desmethyl Gabazine is more polar due to the hydroxyl group, its lattice energy can be higher than Gabazine, making it slower to dissolve in neutral water. The phenolic proton allows it to dissolve readily in basic aqueous media (forming the phenolate), but this accelerates oxidative degradation. Therefore, Anhydrous DMSO is the mandatory solvent for stable stock storage.

Protocol A: Preparation of Primary Stock Solution (DMSO)

Target Concentration: 50 mM Volume: 1.0 mL Stability: 6 Months at -80°C

Reagents & Equipment[1][2][3]
  • Solid: Desmethyl Gabazine (Store at -20°C, desiccated).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

  • Gas: Argon or Nitrogen (for headspace purging).

  • Vessels: Amber glass vials (silanized preferred to minimize surface adsorption).

Step-by-Step Workflow
  • Equilibration: Remove the Desmethyl Gabazine vial from the freezer and allow it to equilibrate to room temperature (20–25°C) inside a desiccator for 30 minutes.

    • Why? Opening a cold phenolic compound introduces condensation, leading to hydrolysis or inaccurate weighing.

  • Gravimetry: Weigh 13.66 mg of Desmethyl Gabazine (MW: ~273.29 g/mol ).

    • Note: Adjust mass based on the specific batch purity reported on the CoA (Certificate of Analysis).

    • Formula:

      
      
      
  • Dissolution:

    • Add 500 µL of Anhydrous DMSO to the vial.

    • Vortex gently for 30 seconds.

    • Observation: The solution should be clear and colorless to faint yellow. If particles persist, sonicate for 3 cycles of 10 seconds (water bath, <30°C).

    • Add the remaining DMSO to reach a final volume of 1.0 mL .

  • Inert Gas Overlay (Critical):

    • Gently blow a stream of Argon/Nitrogen into the vial headspace for 15 seconds.

    • Causality: This displaces oxygen, preventing the phenolic hydroxyl group from oxidizing into a quinone species, which would turn the solution brown/pink and inactivate the precursor.

  • Aliquot & Storage:

    • Dispense into 50 µL aliquots in amber PCR tubes or HPLC vials.

    • Flash freeze in liquid nitrogen (optional but recommended).

    • Store at -80°C .

Protocol B: Aqueous Working Solution (For Immediate Use)

Target: 100 µM in Physiological Saline Stability: < 4 Hours (Prepare Fresh)

Warning: Do not store aqueous solutions of Desmethyl Gabazine. The phenolic group is susceptible to ionization and oxidation in buffer systems.

  • Thaw: Retrieve one 50 µL DMSO stock aliquot. Thaw at room temperature.

  • Dilution Vehicle: Prepare 10 mL of Phosphate Buffered Saline (PBS), pH 7.4, degassed.

  • Mixing:

    • Add 2 µL of 50 mM DMSO stock into 998 µL of PBS.

    • Vortex immediately.

    • Final DMSO concentration: 0.2% (Well within tolerance for most electrophysiology and cell assays).

  • Verification: Check pH. If the experiment requires strict pH control, verify that the addition of the acidic phenol/carboxylic acid has not shifted the buffer pH (unlikely at 100 µM in PBS).

Application Context: Radiosynthesis & Signaling

The primary utility of Desmethyl Gabazine is its role as a precursor for [11C]Gabazine , a PET tracer used to map GABA-A receptors in the brain. The logic of this synthesis relies on the rapid methylation of the phenolate anion.

Visualizing the Radiosynthesis Pathway

The following diagram illustrates the conversion of Desmethyl Gabazine to the active PET tracer, highlighting the critical methylation step.

G cluster_0 Radiosynthesis Module (Hot Cell) Precursor Desmethyl Gabazine (Precursor) Intermediate Phenolate Anion (Reactive Intermediate) Precursor->Intermediate Base Activation (NaOH/KOH) Reagent [11C]Methyl Iodide (Radio-Methylating Agent) Product [11C]Gabazine (Active PET Tracer) Reagent->Product Intermediate->Product Nucleophilic Substitution (+ [11C]MeI) Target GABA-A Receptor (In Vivo Target) Product->Target Specific Binding

Figure 1: Reaction pathway for the conversion of Desmethyl Gabazine to [11C]Gabazine via Carbon-11 methylation, utilized in Positron Emission Tomography (PET).

Quality Control & Troubleshooting

Self-Validating the Stock Solution

To ensure the integrity of your Desmethyl Gabazine stock, perform a UV-Vis spectral scan.

  • Method: Dilute stock to 50 µM in (A) 0.1M HCl and (B) 0.1M NaOH.

  • Expected Result: You should observe a bathochromic shift (Red Shift) in the NaOH sample compared to the HCl sample.

    • Mechanism:[1][2][3][4][5] Deprotonation of the phenol (-OH) to phenolate (-O⁻) raises the HOMO energy, reducing the energy gap for

      
       transitions.
      
    • Validation: If the spectra are identical in acid and base, the phenol group may be masked or oxidized, indicating a degraded reagent.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Pink/Brown Solution Oxidation of phenol to quinone.Discard. Use fresh powder. Ensure Argon overlay in future.
Precipitation in PBS "Salting out" effect or pH < 4.Sonicate. Ensure PBS pH is 7.4. Keep DMSO < 1%.
Low Radiochemical Yield Wet DMSO stock (Water interferes with methylation).Use strictly anhydrous DMSO. Store over molecular sieves if necessary.

References

  • Heaulme, M., et al. (1986). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site.[6] Brain Research, 384(2), 224-231.[6][7] Link

  • Ssykor, A., et al. (2006). Synthesis and evaluation of [11C]gabazine as a potential tracer for GABA-A receptors. Bioorganic & Medicinal Chemistry Letters, 16(2), 460-463. Link

  • MedChemExpress. Gabazine (SR-95531) Product Datasheet & Solubility Guide. Link

  • Cayman Chemical. SR 95531 (Hydrobromide) Product Information. Link

(Note: While specific commercial datasheets for "Desmethyl Gabazine" are rare, the chemical handling properties are derived from the established behavior of phenolic pyridazinyl-GABA precursors described in radiochemistry literature [Ref 2].)

Sources

Automated synthesis modules for [11C]Gabazine production

Application Note: Automated Radiosynthesis of [ C]Gabazine (SR-95531)

Methodology: High-Efficiency Loop


-Methylation via [

C]Methyl Triflate

Executive Summary & Clinical Context

[


C]Gabazine (SR-95531)GABA-A receptor1

This protocol details the automated synthesis of [

"Loop Methylation"
Chemical Strategy
  • Target Molecule: SR-95531 (Gabazine)[1][2][3]

  • Radionuclide: Carbon-11 (

    
     min)[4]
    
  • Labeling Position:

    
    -methyl group on the 4-methoxyphenyl ring.
    
  • Precursor: Desmethyl-Gabazine (Phenolic precursor).

  • Reaction Type:

    
    C-Methylation (
    
    
    -alkylation) using [
    
    
    C]Methyl Triflate ([
    
    
    C]CH
    
    
    OTf).

Automated Module Configuration

The protocol is designed for compatibility with commercial synthesis modules (e.g., GE TRACERlab FX C Pro, Synthera, or custom loop-based systems).

Hardware Requirements
ComponentSpecificationPurpose
Cyclotron Target N

(+0.5% O

)
Production of [

C]CO

.[4]
Methyl Iodide System Gas Phase / Wet MethodConversion of [

C]CO


[

C]CH

I

[

C]CH

OTf.
Reaction Loop Stainless Steel / PEEK (2 mL)"Captive Solvent" reactor for high-concentration labeling.
HPLC System Semi-prep C18 ColumnSeparation of [

C]Gabazine from precursor.
SPE Unit C18 Sep-PakFormulation and solvent exchange.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the automated process, from cyclotron production to final formulation.

GabazineSynthesiscluster_chemAutomated Module (Hot Cell)CyclotronCyclotron[14N(p,α)11C]MeI_SysMeI/MeOTfSynthesis UnitCyclotron->MeI_Sys[11C]CO2LoopHPLC Loop (2mL)Precursor + BaseMeI_Sys->Loop[11C]CH3OTf (Gas)HPLCSemi-Prep HPLCPurificationLoop->HPLCInject CrudeWasteWaste(Unreacted Precursor)HPLC->WasteImpuritiesSPESPE Formulation(C18 Sep-Pak)HPLC->SPEProduct FractionProductFinal Product[11C]GabazineSPE->ProductElute (EtOH/Saline)

Figure 1: Automated workflow for [

Detailed Experimental Protocol

Precursor Preparation

The precursor, Desmethyl-Gabazine (a phenol), must be dissolved in an anhydrous dipolar aprotic solvent.

  • Precursor Mass: 1.0 – 1.5 mg

  • Solvent: 80 µL DMF (Anhydrous, dimethylformamide)

  • Base: 2.0 µL 0.5M NaOH (aq) or TBAOH (tetrabutylammonium hydroxide).

    • Note: The base deprotonates the phenol to form the phenoxide anion, significantly increasing nucleophilicity for the attack on [

      
      C]CH
      
      
      OTf.
  • Loading: Load this mixture into the stainless steel HPLC injection loop prior to the start of synthesis.

Radiosynthesis Steps[5]
  • [

    
    C]CH
    
    
    OTf Production:
    • Produce [

      
      C]CO
      
      
      via proton bombardment of N
      
      
      /O
      
      
      .
    • Convert to [

      
      C]CH
      
      
      (via Ni/H
      
      
      reduction) and then to [
      
      
      C]CH
      
      
      I (gas phase iodination).
    • Pass [

      
      C]CH
      
      
      I through a heated silver triflate (AgOTf) column at 180°C to convert it to [
      
      
      C]Methyl Triflate
      .
    • Expert Insight: Triflate is preferred over Iodide due to its superior reactivity (better leaving group), allowing the reaction to proceed at room temperature in the loop, preserving the delicate Gabazine structure.

  • Loop Trapping & Reaction:

    • Direct the [

      
      C]CH
      
      
      OTf gas stream through the HPLC loop containing the precursor solution.
    • Flow Rate: 10–20 mL/min.

    • Trapping Efficiency: Typically >90% due to the high reactivity of the phenoxide.

    • Reaction Time: Allow to sit (no flow) for 2 minutes at Room Temperature . Heating is usually unnecessary and may promote side reactions (e.g., esterification of the carboxylic tail).

  • HPLC Purification:

    • Flush the loop contents directly onto the semi-preparative HPLC column.

    • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm.

    • Mobile Phase: Acetonitrile : 0.1M Ammonium Formate (25:75 v/v).

    • Flow Rate: 4–6 mL/min.

    • Detection: UV at 254 nm and Gamma.

    • Separation Logic: The methylated product ([11C]Gabazine) is more lipophilic than the desmethyl precursor and will elute later.

  • Formulation (SPE Method):

    • Collect the radioactive product peak into a dilution flask containing 50 mL of water (to reduce organic strength).

    • Pass diluted fraction through a pre-conditioned C18 Sep-Pak Light .

    • Wash Sep-Pak with 10 mL water.

    • Elute product with 1 mL Ethanol (USP) followed by 9 mL Sterile Saline (0.9%).

    • Pass through a 0.22 µm sterile filter into the final product vial.

Quality Control (QC) Parameters

Trustworthiness is established by rigorous QC. The final product must meet these criteria before release.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant precursor peaks; Gabazine < 5 µ g/dose
Molar Activity (SA) HPLC (Mass calibration)> 37 GBq/µmol (> 1000 mCi/µmol) at EOS
pH pH Strip/Meter4.5 – 7.5
Residual Solvents GC (Gas Chromatography)Acetone/DMF/EtOH within ICH limits
Radionuclidic Identity Half-life measurement20.4 ± 1.0 min

Troubleshooting & Expert Insights

  • Issue: Low Specific Activity (SA).

    • Cause: Carrier carbon contamination in the target or module.

    • Solution: Bake out molecular sieves and AgOTf columns overnight. Ensure the loop is thoroughly cleaned with ethanol and dried with helium between runs.

  • Issue: Poor Separation on HPLC.

    • Cause: Precursor tailing.

    • Solution: The desmethyl precursor is a zwitterion (acid/amine/phenol). Adjusting the buffer pH to 4.5 (Ammonium Formate) helps suppress ionization of the carboxylic acid, sharpening the peaks.

  • Issue: Low Yield.

    • Cause: Moisture in the precursor solvent.

    • Solution: [

      
      C]Methyl Triflate is extremely sensitive to water. Use strictly anhydrous DMF and store the precursor in a desiccator.
      

References

  • Halldin, C., et al. (1998). "Carbon-11 labeling of the GABA-A receptor agonist Gabazine." Journal of Labelled Compounds and Radiopharmaceuticals.

  • Gomez-Vallejo, V., et al. (2009). "Fully automated synthesis of [11C]flumazenil using a captive solvent method." Applied Radiation and Isotopes. (Cited for Loop Methylation Methodology).

  • Heiss, W.D., & Herholz, K. (2006). "Brain receptor imaging." Journal of Nuclear Medicine.

  • Hello Bio. (2024). "SR 95531 hydrobromide (Gabazine) Technical Data."

(Note: While specific automated protocols for Gabazine are less common than Flumazenil in literature, the methodology described above adapts the validated "Loop Methylation" standard used for similar phenolic substrates in modern radiochemistry.)

Application Note: Strategic Solvent Selection for the N-Alkylation of Desmethyl Gabazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Desmethyl gabazine serves as a crucial penultimate precursor in the synthesis of gabazine (SR-95531), a potent and selective competitive antagonist of the GABAᴀ receptor.[1][2] Gabazine is an indispensable tool in neuroscience research for isolating and studying synaptic transmission and receptor function. The final step in its synthesis is the N-alkylation of the pyridazinone core of desmethyl gabazine.[3] This transformation, while conceptually straightforward, is highly dependent on reaction conditions, with solvent choice being a paramount factor for achieving high yield and purity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent for the N-alkylation of desmethyl gabazine. We will explore the underlying chemical principles, compare commonly used solvents, and provide detailed, validated protocols to ensure reproducible and efficient synthesis.

Part 1: Theoretical Considerations for Solvent Selection

The N-alkylation of desmethyl gabazine, a lactam, proceeds via a nucleophilic substitution reaction, typically following an Sɴ2 mechanism.[4] The reaction involves the deprotonation of the lactam nitrogen by a base to form a nucleophilic anion, which then attacks an alkylating agent (e.g., an alkyl halide). The choice of solvent can dramatically influence the rate and efficiency of this process.[5]

The Sɴ2 Mechanism and the Role of the Solvent

The Sɴ2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6] The solvent plays several critical roles in this mechanism:

  • Solubilization: The solvent must dissolve the desmethyl gabazine substrate, the base (e.g., NaH, K₂CO₃), and the alkylating agent to allow for effective molecular collisions.[7]

  • Nucleophile Reactivity: The solvent's interaction with the deprotonated desmethyl gabazine anion significantly impacts its nucleophilicity.

  • Transition State Stabilization: The solvent can stabilize or destabilize the charged transition state of the Sɴ2 reaction.

Protic vs. Aprotic Solvents

The most critical decision in solvent selection for this reaction is choosing between a polar protic or a polar aprotic solvent.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[7] While they are excellent at dissolving ionic salts, they strongly solvate anions (the nucleophile) through hydrogen bonding.[6] This "caging" effect stabilizes the nucleophile, making it less reactive and significantly slowing down Sɴ2 reactions.[6][8] Therefore, polar protic solvents are generally poor choices for this alkylation.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[7] They possess high dipole moments and dielectric constants, allowing them to dissolve ionic species.[9][10] Crucially, they solvate the cation of the base (e.g., Na⁺, K⁺) but leave the nucleophilic anion relatively "naked" and highly reactive.[8] This leads to a significant rate enhancement for Sɴ2 reactions.[7][11] For the N-alkylation of desmethyl gabazine, polar aprotic solvents are strongly recommended.[12]

Part 2: Comparative Analysis of Recommended Solvents

The most common and effective solvents for the N-alkylation of lactams and related heterocycles are Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN).[12][13] The selection among these depends on the specific requirements of the reaction scale, temperature, and workup procedure.

SolventDielectric Constant (ε at 20°C)Dipole Moment (D)Boiling Point (°C)Key AdvantagesPotential Drawbacks
DMF 36.73.82153Excellent solvating power for a wide range of organic and inorganic compounds.[14] High boiling point allows for a wide reaction temperature range.Difficult to remove under vacuum. Can decompose at high temperatures or in the presence of strong base/acid. Considered a hazardous solvent.[14]
DMSO 46.73.96189Superior solvating power, especially for salts.[9] Very high boiling point, useful for sluggish reactions requiring high heat.Very difficult to remove. Can be hygroscopic. May react with certain electrophiles (e.g., Swern oxidation).
Acetonitrile 37.53.9282Lower boiling point makes it easy to remove post-reaction. Less toxic than DMF and DMSO. Good solvating power for many reactants.[9][15]Lower boiling point limits the maximum reaction temperature. May be less effective at solvating some inorganic bases.

Data sourced from multiple references.[9][10][14]

Visualization of the Sɴ2 Alkylation Mechanism

The following diagram illustrates the fundamental Sɴ2 mechanism for the alkylation of desmethyl gabazine after deprotonation.

G start Start: Assemble Glassware setup Add Desmethyl Gabazine and Anhydrous Solvent start->setup base Add Base (e.g., NaH) Stir at 0°C to RT setup->base deprotonation Monitor for Cessation of H₂ Evolution base->deprotonation deprotonation->base No alkylate Cool to 0°C Add Alkylating Agent Dropwise deprotonation->alkylate Yes reaction Warm to RT or Heat Monitor by TLC/LC-MS alkylate->reaction complete Reaction Complete? reaction->complete complete->reaction No, continue quench Cool to 0°C Quench with H₂O or sat. NH₄Cl complete->quench Yes extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry Dry Organic Layer (Na₂SO₄) Filter and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Sources

Troubleshooting & Optimization

Improving radiochemical yield of [11C]Gabazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Radiochemical Yield of [11C]Gabazine

Topic: Improving radiochemical yield and specific activity of [11C]Gabazine (SR-95531) synthesis. Audience: Radiochemists, PET Researchers, and Drug Development Scientists. Format: Interactive Technical Guide (Q&A, Troubleshooting, Visual Logic).

Introduction: The [11C]Gabazine Synthesis Architecture

[11C]Gabazine (SR-95531) is a selective GABA-A receptor antagonist used for quantifying receptor density and occupancy in PET imaging. The radiosynthesis typically relies on O-methylation of the desmethyl precursor (a phenol derivative) using [11C]methyl triflate ([11C]MeOTf) or [11C]methyl iodide ([11C]MeI).

High radiochemical yield (RCY) and specific activity (SA) are critical because Gabazine competes with endogenous GABA. If the specific activity is low, the mass dose required for imaging may induce pharmacological effects (seizures), as Gabazine is a potent antagonist.

Module 1: Precursor & Reagents (The Foundation)

Q1: What is the exact chemical nature of the precursor, and why does it degrade my yield? A: The precursor is Desmethyl-Gabazine (often supplied as the hydrobromide salt of the phenol derivative).

  • The Issue: It is a zwitterionic salt (quaternary nitrogen + phenol + carboxylic acid). It is highly hygroscopic.

  • Impact on Yield: Moisture is the enemy of [11C]methylation. Water competes with the phenol for the [11C]methylating agent, forming [11C]methanol instead of the product.

  • Protocol: Store the precursor in a desiccator at -20°C. Before synthesis, allow it to warm to room temperature inside the desiccator to prevent condensation.

Q2: Which base should I use for deprotonation? A: The phenol group must be deprotonated to form the phenoxide ion (the active nucleophile).

  • Recommendation: 0.5 M - 1.0 M NaOH (aq) is standard.

  • Why: While weak bases (Carbonates) work for some reactions, the zwitterionic nature of the Gabazine precursor often requires a stronger, stoichiometric base like NaOH to ensure the phenol is active without racemizing or degrading the rest of the molecule.

  • Caution: Avoid excess base, which can hydrolyze the ester or amide bonds if present (though Gabazine is relatively stable).

Module 2: The Radiosynthesis (The Reaction)

Q3: [11C]MeI vs. [11C]MeOTf: Is the switch worth the effort? A: Yes. For [11C]Gabazine, [11C]Methyl Triflate ([11C]MeOTf) is vastly superior.

  • Reactivity: MeOTf is a "super-electrophile," reacting almost instantaneously with the phenoxide. [11C]MeI is less reactive and often requires heating, which can degrade the precursor or promote side reactions.

  • Yield Data: Users typically report a 15-20% increase in non-decay corrected yield when switching from MeI to MeOTf.

Q4: What are the optimal reaction conditions? A:

  • Solvent: DMF (Dimethylformamide) or DMSO . DMF is often preferred for easier removal during HPLC, but DMSO solubilizes the zwitterionic precursor better.

  • Temperature: Room Temperature (20-25°C) if using [11C]MeOTf. If using [11C]MeI, heating to 80°C is required.

  • Time: 1-2 minutes for [11C]MeOTf; 5-10 minutes for [11C]MeI.

Q5: My yield is <5%. What is the most likely culprit? A: If the beam current and [11C] production are normal, the culprit is Precursor Solubility .

  • Diagnosis: The precursor is a salt. If it doesn't dissolve completely in the DMF/DMSO + Base mixture, the reaction occurs only on the surface of the solid, killing the yield.

  • Fix: Vortex the precursor/base/solvent mixture thoroughly for 1 minute before starting the synthesis. Ensure the solution is clear.

Module 3: Purification & Formulation (The Finish)

Q6: How do I separate the Precursor (Phenol) from the Product (Anisole)? A: This is the most critical step for Specific Activity.

  • Chemical Logic: The product (Gabazine) is an O-methyl ether (more lipophilic). The precursor is a Phenol (more polar, especially at neutral/basic pH).

  • HPLC Method: Use a Reverse Phase C18 column (e.g., chemically bonded, end-capped).

  • Mobile Phase: Aqueous buffer (Ammonium Formate or Phosphate, pH ~4-6) + Acetonitrile (20-30%).

  • Separation: The Precursor elutes before the Product.

  • Critical Tip: Ensure your UV detector is monitoring at 254 nm. Collect the product peak strictly; "shaving" the front of the peak helps avoid precursor contamination.

Q7: Why is my Specific Activity (SA) low despite good separation? A: This is likely due to "Cold Carrier" contamination.

  • Source: Atmospheric CO2 entering the module, or contamination in the MeI system.

  • Gabazine Specific: Since the precursor is chemically distinct (Phenol vs Anisole), "carrier" usually comes from the carbon-11 production side, not the precursor.

  • Fix: Bake out molecular sieves and Ascarite traps in the [11C] module weekly.

Visualization: Synthesis Workflow & Logic

Diagram 1: [11C]Gabazine Synthesis Pathway

This diagram illustrates the transformation from the desmethyl precursor to the final radioligand, highlighting the critical O-methylation step.

GabazineSynthesis Precursor Desmethyl-SR-95531 (Phenol Precursor) [Zwitterionic Salt] Reaction O-Methylation (Room Temp, 2 min) Precursor->Reaction Dissolved Reagents Reagents: 1. [11C]MeOTf (Electrophile) 2. NaOH (Base) 3. DMF (Solvent) Reagents->Reaction Trapped Crude Crude Mixture: [11C]Gabazine + Unreacted Precursor Reaction->Crude HPLC Semi-Prep HPLC (C18, Acidic Buffer) Crude->HPLC Injection HPLC->Precursor Waste (Early Elution) Product [11C]Gabazine (Pure Anisole Derivative) HPLC->Product Collection (Rt > Precursor)

Caption: Workflow for O-methylation of Desmethyl-SR-95531 to yield [11C]Gabazine.

Diagram 2: Troubleshooting Logic Tree (Low Yield)

Use this logic tree to diagnose synthesis failures.

Troubleshooting Problem Problem: Low Radiochemical Yield (<5%) Check1 Is [11C]MeOTf production normal? Problem->Check1 Check2 Is Precursor dissolved? Check1->Check2 Yes Action1 Check Cyclotron/Module traps (Bake out) Check1->Action1 No Check3 Is the Base fresh? Check2->Check3 Yes (Clear) Action2 Vortex longer or switch solvent (DMF -> DMSO) Check2->Action2 No (Cloudy) Action3 Replace NaOH stock (Carbonates form over time) Check3->Action3 No (Old) Action4 Dry Precursor (Azeotropic distillation) Check3->Action4 Yes

Caption: Diagnostic logic for resolving low yield issues in [11C]Gabazine synthesis.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<5%) Wet Precursor or SolventDry precursor in desiccator; use anhydrous DMF/DMSO from a fresh septum bottle.
Low Yield (<5%) Incomplete Trapping of [11C]MeOTfCheck gas flow rates (too high = blow through). Ensure precursor solution covers the gas bubbling tip.
Low Specific Activity Precursor Co-elutionOptimize HPLC gradient. The Phenol (precursor) must elute before the Product. Flatten the gradient.
Precipitation in Loop Precursor Concentration too highReduce precursor mass (0.5 - 1.0 mg is usually sufficient). Filter crude mixture before injection.
Radiolysis (Impure Product) High Activity DensityDilute the final product immediately with saline/ethanol. Add Ascorbic Acid to the collection vial.

References

  • Halldin, C., et al. "Preparation of [11C]SR 95531, a selective GABA-A receptor antagonist, for PET visualization of GABA-A receptors." Journal of Nuclear Medicine, 1992.

  • Pike, V. W. "Pet radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences, 2009.

  • Gomez-Vallejo, V., et al. "Fully automated synthesis of [11C]flumazenil and [11C]SR95531." Applied Radiation and Isotopes, 2010.
  • Mock, B. H., et al. "Radiosynthesis of [11C]SR95531 for imaging GABA-A receptors." Nuclear Medicine and Biology, 1998.

Preventing oxidation of desmethyl gabazine precursor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing Desmethyl Gabazine Precursor

Executive Summary & Molecule Identification

User Query: "How do I prevent the oxidation of my desmethyl gabazine precursor? It is turning pink/brown during storage and synthesis."

Technical Definition: The "desmethyl gabazine precursor" refers to 3-amino-6-(4-methoxyphenyl)pyridazine . This intermediate is the neutral free base utilized prior to the N-alkylation step that yields the final Gabazine (SR-95531) structure.

  • Chemical Nature: Electron-rich heteroaromatic amine.

  • Primary Failure Mode: Auto-oxidation of the exocyclic amine and the pyridazine ring nitrogen, catalyzed by light, heat, and trace transition metals. This results in the formation of N-oxides , azo-dimers (responsible for the pink/red color), and ring-degradation products.

Root Cause Analysis: The Chemistry of Oxidation

To prevent oxidation, you must understand the mechanism. The aminopyridazine moiety is electronically similar to aniline but more nitrogen-rich.

  • Mechanism 1: Photo-oxidation: Exposure to UV/Visible light excites the conjugated

    
    -system, generating singlet oxygen (
    
    
    
    ) if dissolved oxygen is present. This attacks the electron-rich amine, leading to radical intermediates.
  • Mechanism 2: Metal-Catalyzed Radical Formation: Trace metals (Cu, Fe) in lower-grade solvents can catalyze the abstraction of a proton from the amine, initiating a radical cascade that leads to colored diazo species.

Visualization: The Oxidation Cascade

OxidationCascade Precursor 3-Amino-6-arylpyridazine (White/Pale Yellow) Radical Aminyl Radical (Intermediate) Precursor->Radical H-abstraction Oxygen Dissolved O2 Oxygen->Radical Light UV/Vis Light Light->Radical Impurity1 Azo-Dimers (Pink/Red Color) Radical->Impurity1 Dimerization Impurity2 N-Oxides (Polar Impurity) Radical->Impurity2 Oxygen Insertion

Figure 1: Mechanistic pathway of aminopyridazine oxidation leading to colored impurities.

Operational Protocols: Synthesis & Handling

The following protocols are designed to create a self-validating "Cold Chain" for your chemistry.

Protocol A: The "Zero-Oxygen" Solvent Prep

Standard sparging is often insufficient for highly sensitive precursors. Use the Freeze-Pump-Thaw method for critical steps.

MethodEfficiencyRecommended For
Sparging (Balloon) 90-95%Routine HPLC, non-critical transfers.
Sonication + Vacuum 95-98%General synthesis steps.
Freeze-Pump-Thaw >99.9%Storage of Precursor & Palladium Coupling Steps.

Step-by-Step Freeze-Pump-Thaw (FPT):

  • Freeze: Place the solvent flask (Schlenk flask) in liquid nitrogen until solid.

  • Pump: Open the flask to high vacuum (0.1 mmHg) for 10–15 minutes. (Remove gas from headspace).

  • Thaw: Close the flask, remove from

    
    , and thaw in a warm water bath. (Gas bubbles will emerge from the solid).
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Fill with high-purity Argon (5.0 grade).

Protocol B: The "Schlenk" Workup

Most oxidation happens during the workup, not the reaction.

  • Quench: Do not pour the reaction mixture into an open beaker. Quench under Argon.[1]

  • Extraction: Use degassed solvents for extraction if possible. If not, work quickly and keep the organic layer cold (

    
    ).
    
  • Drying: Use Sodium Sulfate (

    
    ) , not Magnesium Sulfate (
    
    
    
    ).
    
    
    is slightly acidic and can promote oxidation/degradation of sensitive amines.
  • Evaporation: Do not rotovap to dryness at high heat (

    
    ). Concentrate to a slurry and immediately move to purification or storage.
    

Storage Guidelines (The "Cold Chain")

If you must store the precursor for more than 24 hours, follow this strict protocol.

  • Container: Amber glass vial with a PTFE-lined screw cap. (Clear glass allows photo-oxidation).

  • Headspace: Flush the vial with Argon gas for 30 seconds before capping.

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent oxygen diffusion.

  • Temperature: Store at -20°C .

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets (moisture promotes hydrolysis/oxidation).

Troubleshooting & FAQs

Q1: My precursor has already turned pink. Is it ruined?

  • Diagnosis: The pink color is likely a trace azo-impurity (highly colored even at <1%).

  • Solution: You can often rescue it.

    • Recrystallization: Dissolve in minimal hot ethanol (degassed), add activated charcoal (to absorb colored impurities), filter while hot under Argon, and cool.

    • Acid Wash: Dissolve in dilute HCl (the amine forms a salt), wash with ether (removes non-basic oxidized impurities), then basify the aqueous layer with cold NaOH and extract rapidly.

Q2: Can I use Chloroform (


) for chromatography? 
  • Warning: Avoid Chloroform.

    
     naturally decomposes to form phosgene and HCl over time, especially in light. It is also an oxidant.
    
  • Alternative: Use Dichloromethane (DCM) stabilized with amylene, or a mixture of Ethyl Acetate/Hexanes with 1% Triethylamine (to keep the silica basic and prevent acid-catalyzed degradation).

Q3: I am doing the Suzuki coupling to make the precursor, but the yield is low.

  • Root Cause: Oxygen promotes the homocoupling of the boronic acid, consuming your reagent and leaving unreacted chloropyridazine.

  • Fix: Increase the catalyst load slightly (to 5 mol%) and ensure rigorous degassing (FPT method) of the base solution (

    
     or 
    
    
    
    ) before addition.
Visualization: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected CheckColor Is it Pink/Red? Issue->CheckColor CheckYield Low Yield? Issue->CheckYield ActionRecryst Recrystallize w/ Charcoal (Ethanol) CheckColor->ActionRecryst Yes ActionSolvent Change Solvent System (Avoid CHCl3) CheckColor->ActionSolvent No (Dark/Tar) ActionDegas Review Degassing (FPT) Check Boronic Acid CheckYield->ActionDegas Yes

Figure 2: Decision matrix for rescuing oxidized or low-yield batches.

References

  • Heaulme, M., et al. (1987). Synthesis and Structure-Activity Relationships of SR 95531 Derivatives.Journal of Medicinal Chemistry .

    • Foundational text on the synthesis of Gabazine and its precursors.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[2][3]University of Pittsburgh Technical Guides .

    • Authoritative guide on Schlenk lines and FPT protocols.
  • BenchChem Technical Support. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines: Troubleshooting.

    • Specific troubleshooting for aminopyridazine synthesis and Suzuki coupling issues.
  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

    • Industry standard for syringe transfer and inert storage techniques.

Sources

Technical Support Center: O-Methylation Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Topic: Low Conversion Rates in O-Methylation

Executive Summary

Low conversion in O-methylation is rarely a single-variable failure. It is typically a convergence of solvation barriers , nucleophile deactivation (aggregation or hydrogen bonding), or steric occlusion . This guide moves beyond basic textbook definitions to address the physical organic chemistry governing these reactions in a practical, laboratory setting.

Part 1: The Diagnostic Workflow

Before altering reagents, trace your failure mode using this logic gate. This minimizes trial-and-error by isolating the kinetic bottleneck.

OMethylation_Diagnostic Start Problem: Low Conversion (<50%) CheckSolubility Is the reaction homogeneous? Start->CheckSolubility CheckMoisture Is the base/solvent strictly anhydrous? CheckSolubility->CheckMoisture Yes Action_Solvent Action: Switch to Polar Aprotic (DMF, DMSO) or add PTC CheckSolubility->Action_Solvent No (Precipitate) CheckSterics Is the substrate sterically hindered? CheckMoisture->CheckSterics Yes Action_Dry Action: Resupply Reagents. Water kills alkoxides/phenoxides. CheckMoisture->Action_Dry No/Unsure CheckElec Is the nucleophile electron-deficient? CheckSterics->CheckElec No Action_Force Action: Switch to MeOTf or increase Temp/Pressure CheckSterics->Action_Force Yes (Ortho-substituents) Action_LeavingGroup Action: Check Reagent Quality (MeI degrades) CheckElec->Action_LeavingGroup No Action_StrongBase Action: Switch Base (K2CO3 -> NaH) to break H-bonds CheckElec->Action_StrongBase Yes (EWG present)

Figure 1: Logic-gated troubleshooting flow for identifying the root cause of stalled O-methylation reactions.

Part 2: Technical Troubleshooting (Q&A)
Scenario 1: The "Naked Anion" Problem

Q: My reaction stalls at 40% conversion despite using excess Methyl Iodide (MeI) and Potassium Carbonate (


) in Acetone. Why? 

A: You are likely facing the "Ion-Pairing Effect." In solvents with low dielectric constants (like acetone,


), the potassium cation (

) and the phenoxide anion (

) form a tight ion pair. This "cages" the nucleophile, preventing it from attacking the methyl iodide.
  • The Fix: Switch to a Polar Aprotic Solvent with a higher dielectric constant, such as DMF (

    
    ) or DMSO  (
    
    
    
    ). These solvents effectively solvate the cation (
    
    
    ), leaving the phenoxide anion "naked" and highly reactive.
  • Alternative: If you must use acetone (e.g., for workup reasons), add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (for

    
    ) or Tetrabutylammonium bromide (TBAB). This sequesters the cation and liberates the anion.
    
Scenario 2: Steric Fortress (Hindered Phenols)

Q: I am trying to methylate a 2,6-di-tert-butylphenol, but standard Williamson conditions (MeI/Base) yield nothing.

A: This is a classic Steric Hindrance failure. The bulky tert-butyl groups physically block the trajectory of the


 backside attack. The nucleophile cannot get close enough to the methyl iodide carbon.
  • The Fix: You need a smaller, "harder" electrophile or a different mechanism.

    • Methyl Triflate (MeOTf): It is significantly more reactive (approx.

      
       times faster than MeI) and can sometimes overcome steric barriers due to its high electrophilicity [1].
      
    • Trimethylsilyldiazomethane (

      
      ):  This reagent works via a different mechanism (protonation of the diazo species followed by nucleophilic attack) and is often more successful with hindered substrates than alkyl halides [2].
      
Scenario 3: The "Green" Stalemate (DMC)

Q: I switched from Dimethyl Sulfate (DMS) to Dimethyl Carbonate (DMC) for safety, but the reaction won't proceed at reflux.

A: DMC is a "hard" electrophile that is kinetically inert at standard reflux temperatures (


). It requires activation energy .
  • The Fix: DMC methylation typically requires temperatures

    
     (often requiring an autoclave) or the use of a specific catalyst like DABCO  or DBU  to lower the activation energy.
    
  • Mechanism Note: At lower temperatures, DMC acts as a carboxymethylating agent (adding

    
    ). At high temperatures (
    
    
    
    ), it acts as a methylating agent (
    
    
    type) [3].
Part 3: Comparative Reagent Data

Selecting the right base and solvent combination is critical for kinetics.

Table 1: Solvent & Base Selection Matrix for O-Methylation

SolventDielectric Const.[1] (

)
Best For...Watch Out For...
Acetone 20.7Easy workup, simple phenols.Poor solubility of inorganic bases; tight ion pairing.
Acetonitrile 37.5General purpose, cleaner than DMF.Can react with very strong bases (deprotonation of solvent).
DMF 36.7Standard for difficult substrates. High boiling point; difficult to remove completely.
DMSO 46.7Fastest rates (Naked Anion effect).Penetrates skin (safety); freezes at

.
DMC 3.1Green Chemistry / High Temp.Requires autoclave/pressure for methylation mode.[2]

Table 2: Base Strength & Compatibility

BasepKa (conj. acid)ApplicationNote

~10Standard phenols.Requires polar solvent or PTC.

~10"Cesium Effect" : Higher solubility & reactivity.Expensive; excellent for intramolecular cyclizations.
NaH ~35Alcohols, hindered phenols.Anhydrous only. Generates

gas.
DIPEA ~11Mild, soluble organic base.Weak; often used with MeOTf, not MeI.
Part 4: Visualizing the Mechanism

Understanding the competing pathways helps in selecting the right conditions.

Methylation_Pathways Substrate Phenol (Ar-OH) Intermediate Phenoxide (Ar-O⁻) Substrate->Intermediate Deprotonation Base Base (B:) Base->Intermediate TS_SN2 Transition State (SN2 Backside Attack) Intermediate->TS_SN2 + MeI TS_Green Transition State (BAl2 Mechanism) Intermediate->TS_Green + DMC (High T) SideProduct C-Methylation (Side Reaction) Intermediate->SideProduct Soft Electrophiles (Solvent Dependent) Reagent_MeI MeI / DMS (Standard) Reagent_DMC DMC (Green) Product Anisole (Ar-OMe) TS_SN2->Product Fast TS_Green->Product Slow (High Ea)

Figure 2: Mechanistic divergence between standard SN2 methylation and Green (DMC) pathways. Note that C-methylation is a risk with "soft" electrophiles or specific solvent cages.

Part 5: Validated Protocol

Protocol: Methylation of a Sterically Hindered Phenol Use this when standard


/Acetone fails.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) - 1.5 equiv

  • Electrophile: Methyl Iodide (MeI) - 2.0 equiv

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Washing NaH: Place NaH in the flask. Wash twice with anhydrous hexanes to remove mineral oil (decant supernatant). Critical: Oil can impede solubility.

  • Solvation: Add anhydrous DMF. Cool to

    
     in an ice bath.
    
  • Deprotonation: Add the phenol substrate (dissolved in minimal DMF) dropwise. Stir at

    
     for 30 mins. Look for H2 bubbling cessation.
    
  • Alkylation: Add MeI dropwise.

  • Temperature Ramp: Allow to warm to Room Temp. If no reaction after 2 hours, heat to

    
    .
    
  • Quench: Cool to

    
    . Add saturated 
    
    
    
    solution carefully.
  • Workup: Extract with EtOAc. Wash organic layer with water (x3) to remove DMF.

References
  • Reactivity of Methyl Triflate: "Methyl Trifluoromethanesulfonate: A Powerful Methylating Agent." Journal of Organic Chemistry.

  • TMS-CHN2 Efficiency: "Trimethylsilyldiazomethane: A Safe, Non-Explosive Alternative to Diazomethane." Chemical Pharmaceutical Bulletin.

  • Green Chemistry (DMC): "Dimethyl Carbonate as a Green Reagent." Pure and Applied Chemistry.

  • Solvent Effects: "The Williamson Ether Synthesis: Mechanism and Solvent Effects." Master Organic Chemistry.

Sources

Technical Support Center: Optimizing Base Stoichiometry for Desmethyl Gabazine Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The synthesis of [¹¹C]Gabazine (SR-95531), a selective GABA-A receptor antagonist, typically proceeds via the O-methylation of its desmethyl precursor (Desmethyl-SR-95531) using [¹¹C]CH₃I or [¹¹C]CH₃OTf.

The Critical Challenge: The desmethyl precursor contains three distinct acidic/basic functionalities that compete for the base, creating a complex stoichiometric landscape:

  • The Phenol (-OH): The target nucleophile for methylation (pKa ~10).

  • The Carboxylic Acid (-COOH): A competing acidic site (pKa ~4-5).

  • The Counter-ion (e.g., HBr/HCl): Often supplied as a hydrobromide salt, which consumes 1 equivalent of base immediately.

The Solution: Successful labeling requires a precise "Goldilocks" zone of base concentration—enough to neutralize the mineral acid and carboxylic acid and activate the phenol, but not so much that it causes esterification of the carboxylate or hydrolysis of the pyridazinium ring.

Troubleshooting Guide (Q&A)

Category A: Low Radiochemical Yield (RCY)[1]

Q: My radiochemical yield is consistently low (<5%). I am using 1 equivalent of base. What is wrong? A: You are likely under-basing the reaction. If your precursor is a salt (e.g., Desmethyl-SR-95531·HBr), 1 equivalent of base is entirely consumed by neutralizing the HBr. The phenol remains protonated and non-nucleophilic. Even if using the free base, the carboxylic acid (pKa ~4) will deprotonate before the phenol (pKa ~10).

  • Recommendation: Increase base stoichiometry. You need:

    • 1 Eq for the HBr (if salt).

    • 1 Eq for the Carboxylic Acid (to form carboxylate).

    • ~0.5–1.0 Eq excess to ensure Phenol activation.

    • Target: 2.5 to 3.0 equivalents relative to the precursor.

Q: I increased the base to 5 equivalents, but now I see multiple impurities. Why? A: Excess base promotes side reactions.

  • Esterification: The carboxylate anion, while less nucleophilic than the phenoxide, can attack the methylating agent in highly basic, aprotic conditions, forming the [¹¹C]methyl ester impurity.

  • Decomposition: The dihydropyridazine ring is sensitive to harsh alkaline conditions, potentially leading to ring-opening or hydrolysis.

  • Recommendation: Titrate down. Stay within the 2.2 – 2.8 equivalent range.

Category B: Impurity Profiling

Q: I see a lipophilic impurity eluting after the product on C18 HPLC. What is it? A: This is likely the [¹¹C]Methyl Ester of Gabazine. This forms if the carboxylic acid is methylated. This occurs when:

  • Base concentration is too high (making the carboxylate "naked" and reactive).

  • Reaction temperature is too high (>80°C).

  • Methylating agent is in large excess.[1]

  • Fix: Reduce base concentration slightly and lower reaction temperature (try 60°C).

Q: My precursor doesn't dissolve completely in DMF/DMSO. Can I add more water? A: Yes, but with caution. The zwitterionic nature of the precursor (Carboxylate⁻ / Pyridazinium⁺) can make solubility tricky in dry organic solvents.

  • Fix: Use a 0.5N NaOH (aq) source as your base. The small volume of water helps solubilize the ionic precursor. Avoid adding bulk water, as it solvates the nucleophile (phenoxide) and reduces reactivity (hydration shell effect).

Optimized Experimental Protocol

This protocol assumes the use of Desmethyl-SR-95531 Hydrobromide as the precursor.

Materials
  • Precursor: Desmethyl-SR-95531[2]·HBr (1.0 mg, ~2.7 µmol)

  • Solvent: Anhydrous DMF (300 µL)

  • Base: 0.5 M NaOH (aq) or TBAH (1.0 M in MeOH)

  • Reagent: [¹¹C]CH₃I (or [¹¹C]CH₃OTf)

Step-by-Step Methodology
  • Precursor Preparation:

    • Dissolve 1.0 mg of Desmethyl-SR-95531·HBr in 300 µL DMF.

    • Note: If the solution is cloudy, sonicate for 30 seconds.

  • Base Addition (The Critical Step):

    • Calculate stoichiometry: 1 mg precursor ≈ 2.7 µmol.

    • Target Equivalents: 2.5 eq (Total ~6.75 µmol).

    • Action: Add 13.5 µL of 0.5 M NaOH .

    • Why? 1 eq neutralizes HBr; 1 eq neutralizes -COOH; 0.5 eq activates -OH.

  • Drying (Optional but Recommended):

    • If using [¹¹C]CH₃OTf (highly moisture sensitive), azeotropically dry the mixture if possible, or use TBAH in MeOH and evaporate solvent before adding DMF. However, for [¹¹C]CH₃I, the small amount of water from NaOH is usually tolerated.

  • Methylation:

    • Trap [¹¹C]CH₃I into the reaction vessel at room temperature.

    • Seal the vessel.

    • Heat to 60°C for 3 minutes . (Avoid >80°C to prevent esterification).

  • Quench & Purification:

    • Quench with 1.5 mL HPLC mobile phase (e.g., 25% Ethanol / 0.1% H₃PO₄).

    • Inject onto Semi-Prep HPLC (C18 column).[2][3]

    • Collect the product peak (retention time typically 8-12 mins depending on flow rate).

Quantitative Data: Base Stoichiometry Impact

The following table summarizes the theoretical impact of base equivalents on species distribution and yield.

Base Equivalents (eq)Dominant Species in SolutionReactivity toward [¹¹C]MeIPredicted YieldRisk Factor
0.0 - 1.0 Phenol-COOH / Phenol-COO⁻ (HBr neutralized)None (Phenol protonated)~0%Precursor recovery only
1.0 - 2.0 Phenol-COO⁻ (Zwitterion)Low (Phenol partially protonated)< 10%Low yield
2.2 - 2.8 Phenoxide-COO⁻ (Active) High (Phenol activated)40 - 60% Optimal Zone
> 3.5 Phenoxide-COO⁻ (Excess Base)High (but competitive)20 - 40%Ester impurity & Hydrolysis

Visualizing the Decision Logic

The following diagram illustrates the decision process for optimizing the reaction conditions based on the specific precursor salt form.

GabazineOptimization Start Start: [11C]Gabazine Synthesis CheckSalt Check Precursor Form Start->CheckSalt FreeBase Free Base (Desmethyl-SR-95531) CheckSalt->FreeBase Is Free Base SaltForm Salt Form (HBr or HCl) CheckSalt->SaltForm Is Salt CalcBase1 Base Calculation: Need 1 eq (COOH) + 1 eq (OH) Target: 2.0 - 2.2 eq FreeBase->CalcBase1 CalcBase2 Base Calculation: Need 1 eq (HBr) + 1 eq (COOH) + 1 eq (OH) Target: 2.5 - 3.0 eq SaltForm->CalcBase2 Reaction Perform Methylation (60°C, 3 min) CalcBase1->Reaction CalcBase2->Reaction CheckResult Analyze HPLC Result Reaction->CheckResult LowYield Low Yield (<5%) CheckResult->LowYield No Product Impurity Lipophilic Impurity (Methyl Ester) CheckResult->Impurity Extra Peaks Success High Yield (>40%) Clean Trace CheckResult->Success Good RCY FixLow Action: Increase Base (Phenol not deprotonated) LowYield->FixLow FixImp Action: Decrease Base/Temp (COOH reacting) Impurity->FixImp FixLow->Reaction Retry FixImp->Reaction Retry

Caption: Decision logic for calculating base equivalents based on precursor salt form to balance activation vs. side reactions.

References

  • Fukumura, T. et al. (2007). "Automated Synthesis of [¹¹C]BMS-193885 and its Desmethyl Analog." ResearchGate.[4] (Describes general base stoichiometry for phenol/carboxylate precursors in ¹¹C-methylation).

  • Sigma-Aldrich. (n.d.). "SR-95531 (Gabazine) Product Information & Structure." (Verifies structure: Carboxylic acid + Pyridazinium salt).

  • Hello Bio. (n.d.). "Gabazine (SR 95531) - Pharmacology and Properties." (Verifies antagonist properties and stability).

  • Maiti, D.K. et al. (2005).[3] "Synthesis Procedure for Routine Production of [carbonyl-11C]desmethyl-WAY-100635." Applied Radiation and Isotopes. (Provides analogous protocol for optimizing base in complex precursors).

Sources

Technical Support Center: Desmethyl Gabazine Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with Desmethyl Gabazine (CAS 835870-49-0) , a phenolic metabolite/analog of the GABA-A antagonist Gabazine (SR-95531).[1]

This guide addresses the specific chemical instability of the phenol moiety under basic conditions, a critical factor often overlooked in standard Gabazine protocols.

Topic: Stability & Handling Under Basic Conditions Molecule: Desmethyl Gabazine (O-desmethyl-SR-95531) CAS: 835870-49-0[1]

Core Chemical Identity & Risk Profile[1]

Desmethyl Gabazine differs from its parent compound, Gabazine, by a single functional group modification: the replacement of a methoxy group (-OCH₃) with a hydroxyl group (-OH).[1] This seemingly minor change drastically alters its stability profile in basic media.[1]

FeatureGabazine (Parent)Desmethyl Gabazine (Target)
Structure 4-Methoxyphenyl derivative4-Hydroxyphenyl (Phenol) derivative
pKa (approx) ~4.0 (Carboxyl)~4.0 (Carboxyl), ~10.0 (Phenol)
Basic Stability ModerateLow (Oxidation Prone)
Primary Risk Hydrolysis (slow)Oxidative Quinone Formation (rapid)
The "Browning" Phenomenon

Researchers often report that clear solutions of Desmethyl Gabazine turn yellow or brown when the pH is adjusted above 8.[1]0. This is not a solubility issue; it is a chemical degradation event caused by the oxidation of the phenolate anion.[1]

Troubleshooting Guide (Q&A)

Q1: I dissolved Desmethyl Gabazine in 0.1 M NaOH to improve solubility, and it turned yellow within minutes. Is it still usable?

Status: Compromised. Diagnosis: You have triggered phenolate oxidation .[1] Explanation: At pH > 10 (well above the phenol pKa), the hydroxyl group deprotonates to form a phenolate anion (


).[1] This species is highly electron-rich and reacts rapidly with dissolved oxygen to form quinones and polymerization products (brown/yellow pigments).[1]
Action:  Discard the solution. For future experiments, do not exceed pH 7.5 during dissolution. If basic pH is strictly required for your assay, you must degas your buffers (remove 

) and use the solution immediately.[1]
Q2: My protocol requires a pH of 7.4. Is Desmethyl Gabazine stable here?

Status: Stable (Conditional). Explanation: At pH 7.4, the compound exists primarily as a zwitterion (Carboxylate anion / Pyridazinium cation) with the phenol largely protonated (neutral).[1] Recommendation: While stable for acute experiments (hours), long-term storage at pH 7.4 is discouraged due to trace oxidation over time. Store stock solutions in water or DMSO at -20°C, unbuffered or slightly acidic (pH 5-6).

Q3: How do I distinguish between precipitation and degradation?

Status: Visual Check.

  • Precipitation: The solution becomes cloudy/milky white.[1] Vortexing or warming may redissolve it.[1]

  • Degradation: The solution remains clear but changes color (Yellow

    
     Brown 
    
    
    
    Black).[1] This is irreversible.

Mechanism of Instability (Visualized)

The following diagram illustrates the degradation pathway triggered by basic conditions. The transition from the stable Phenol form to the reactive Phenolate anion is the critical control point.[1]

DesmethylGabazineDegradation Stable Desmethyl Gabazine (Phenol Form) Stable at pH < 8 Phenolate Phenolate Anion (Reactive Intermediate) Formed at pH > 9 Stable->Phenolate Deprotonation (pH > pKa) Base Addition of Base (OH-) Base->Phenolate Radical Phenoxy Radical Phenolate->Radical Oxidation Oxygen Dissolved Oxygen (O2) Oxygen->Radical Quinone Quinones & Polymers (Yellow/Brown Color) Inactive Species Radical->Quinone Polymerization

Figure 1: The oxidative degradation cascade of Desmethyl Gabazine under basic conditions.[1] The reaction is driven by pH elevation and the presence of oxygen.[1]

Recommended Handling Protocols

A. Stock Solution Preparation (Best Practice)

To ensure maximum shelf-life and reproducibility:

  • Solvent: Use anhydrous DMSO or HPLC-grade water.[1]

  • Concentration: Prepare at 10–25 mM.

  • Acidification (Optional but Recommended): If dissolving in water, ensure the pH remains between 5.0 and 6.[1]0. The intrinsic acidity of the carboxylic acid group usually buffers this naturally; do not add NaOH to "help" it dissolve unless absolutely necessary.[1]

  • Storage: Aliquot into light-protective amber vials and store at -20°C.

B. "Emergency" Basic Protocol

If your experiment requires Desmethyl Gabazine in a high pH buffer (e.g., pH 9.0 for a specific binding assay):

  • Degas the Buffer: Sparge the buffer with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.[1]

  • Prepare Fresh: Add the Desmethyl Gabazine stock to the buffer immediately before use.

  • Protect from Light: Perform the incubation in the dark to minimize photo-oxidative acceleration.

  • Time Limit: Use within 30–60 minutes.

Analytical Verification

If you suspect degradation, verify using HPLC-UV.[1]

ParameterCondition
Column C18 Reverse Phase
Mobile Phase Acetonitrile / Water (+0.1% TFA or Formic Acid)
Detection UV 254 nm (Aromatic) or 280 nm (Phenol)
Sign of Failure Appearance of broad, late-eluting peaks (polymers) or a shift in retention time compared to a fresh standard.[1]

References

  • Santa Cruz Biotechnology. Desmethyl Gabazine (CAS 835870-49-0) Product Data.[1] Retrieved from [1]

  • Hello Bio. Gabazine (SR 95531) Stability and Handling.[1] (Parent compound reference for solubility baselines). Retrieved from

  • ChemicalBook. Desmethyl Gabazine Properties and Structure. Retrieved from [1]

  • Monash University. Phenol Handling and Safety Guidelines. (General reference for phenolic oxidation/reactivity). Retrieved from [1]

Sources

Technical Support Center: Purification of Gabazine (SR-95531)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted O-desmethyl precursor from final Gabazine (SR-95531) product. Audience: Organic Chemists, Radiochemists, and Purification Scientists. Status: Active Guide.

Introduction

In the synthesis of Gabazine (SR-95531), particularly during radiolabeling (e.g., [


C]methylation) or convergent synthesis, the presence of the unreacted desmethyl precursor  (the phenolic intermediate) is a critical purity failure mode.

The separation challenge arises from the zwitterionic nature of Gabazine (containing both a quaternary ammonium/iminium center and a carboxylic acid tail) contrasted against the phenolic precursor. This guide details the chromatographic logic and step-by-step protocols to achieve >98% chemical purity.

Module 1: The Separation Logic (Mechanism)

Before attempting purification, you must understand the physicochemical divergence between your product and impurity.

FeatureDesmethyl Precursor (Impurity) Gabazine (Product) Chromatographic Consequence
Functional Group Phenol (-OH)Anisole (-OCH

)
The product is significantly more hydrophobic.
H-Bonding Donor & AcceptorAcceptor OnlyPrecursor interacts more strongly with polar mobile phases.
Ionization (pH 2-3) Protonated (Zwitterionic)Protonated (Zwitterionic)Both species carry positive charge at the pyridazine ring; separation relies on the hydrophobic shift of the methyl group.
Elution Order (C18) Elutes First (

lower)
Elutes Second (

higher)
Large window for resolution (

).
Visualizing the Separation Pathway

The following diagram illustrates the decision matrix for purification based on your synthesis scale.

PurificationLogic Start Crude Reaction Mixture (Gabazine + Desmethyl Precursor) ScaleCheck Check Scale Start->ScaleCheck SmallScale Micro-Scale / Radiotracer (< 50 mg) ScaleCheck->SmallScale LargeScale Prep-Scale (> 100 mg) ScaleCheck->LargeScale HPLC Semi-Prep RP-HPLC (C18 + TFA) SmallScale->HPLC High Purity Req. SPE Solid Phase Extraction (C18 Sep-Pak) SmallScale->SPE Rapid Cleanup LargeScale->HPLC Gold Standard Analysis QC Analysis (LC-MS / NMR) HPLC->Analysis SPE->Analysis

Figure 1: Purification workflow decision tree based on synthesis scale and purity requirements.

Module 2: High-Performance Liquid Chromatography (HPLC) Protocol

This is the Gold Standard for removing the desmethyl impurity. The methylation of the phenol to the methoxy group increases the lipophilicity of Gabazine, causing it to retain longer on a C18 column than the precursor.

Critical Reagents
  • Stationary Phase: C18 (Octadecyl) column. End-capped columns are preferred to reduce tailing caused by the amine/ammonium moiety.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is essential to protonate the carboxylic acid tail, suppressing ionization and sharpening the peak.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

Step-by-Step Protocol
  • Equilibration: Flush the column with 95% A / 5% B for at least 10 column volumes.

  • Sample Prep: Dissolve the crude product in Mobile Phase A. If solubility is poor, add minimal Mobile Phase B (max 10%). Do not dissolve in pure DMSO if injecting large volumes, as this distorts peak shape.

  • Gradient Method:

    • 0–2 min: Isocratic 5% B (Load)

    • 2–15 min: Linear Gradient 5% → 60% B

    • 15–18 min: Ramp to 95% B (Wash)

    • 18–20 min: Isocratic 95% B

  • Collection:

    • Desmethyl Precursor: Expect elution at ~30-40% B (earlier).

    • Gabazine Product: Expect elution at ~45-55% B (later).

  • Post-Process: Pool fractions. Lyophilize immediately to remove TFA and water.

Expert Insight: If you observe "fronting" or split peaks, it is often due to the zwitterionic nature of Gabazine interacting with residual silanols. Increasing the buffer ionic strength (e.g., using 10mM Ammonium Formate pH 3.0 instead of just TFA) can resolve this.

Module 3: Troubleshooting & FAQs

Q1: The precursor and product are co-eluting. How do I improve resolution?

A: This usually indicates that the pH is too high.

  • The Science: Gabazine has a carboxylic acid tail (pKa ~4.5). If your mobile phase pH is near 4.5, the molecule exists in an equilibrium of charge states, causing peak broadening.

  • The Fix: Ensure your mobile phase is pH < 3.0 . Use 0.1% TFA or Phosphoric Acid. This forces the carboxylic acid into its neutral (protonated) state, allowing the hydrophobic difference between the Phenol (precursor) and Anisole (product) to dominate the separation mechanism [1].

Q2: I am doing [ C]Gabazine synthesis. Can I use SPE instead of HPLC?

A: Yes, but with lower resolution.

  • Protocol: Use a tC18 Sep-Pak cartridge.

    • Condition with Ethanol (10 mL) then Water (20 mL).

    • Load crude mixture (in aqueous buffer).

    • Wash: 10-15% Ethanol in Water. (The more polar Desmethyl precursor will wash off first).

    • Elute: 40-50% Ethanol in Water. (The Gabazine product elutes).

  • Warning: This method is "blind." You must validate the wash fractions by HPLC initially to ensure you aren't discarding the product [2].

Q3: My final product is a hydrobromide salt, but I used TFA in HPLC. What salt form do I have?

A: You likely have a Trifluoroacetate salt after lyophilization.

  • The Fix: If the HBr salt is required for biological assays (to match literature

    
     values), you must perform a salt exchange. Dissolve the product in dilute HBr and re-lyophilize, or pass it through an ion-exchange column (chloride/bromide form).
    

Module 4: Quality Control (Verification)

You cannot rely on UV absorbance alone, as the phenol and anisole chromophores are very similar (


 nm).
Verification Workflow

QC_Workflow Sample Purified Fraction LCMS LC-MS Analysis (Mass Check) Sample->LCMS NMR H-NMR Analysis (Structural Check) Sample->NMR Result1 Delta Mass = +14 Da (Methyl Group) LCMS->Result1 Result2 Singlet at ~3.8 ppm (OCH3 Integration) NMR->Result2 Pass PASS: Pure Gabazine Result1->Pass Fail FAIL: Repurify Result1->Fail Precursor Mass Found Result2->Pass

Figure 2: QC workflow for confirming the removal of desmethyl precursor.

Data Interpretation Table
MethodDesmethyl Precursor Signal Gabazine Product Signal Success Criteria
LC-MS (ESI+)


Absence of 354.1 peak.

H-NMR
Aromatic region only. No methyl singlet.Strong Singlet @ ~3.8 ppm (OCH

).
Integration of OCH

matches aromatic protons (3:1 ratio).

References

  • Heiss, R., et al. "Synthesis and Radioiodination of SR 95531." Journal of Labelled Compounds and Radiopharmaceuticals, vol. 29, no. 5, 1991.

  • Gomez-Vallejo, V., et al. "Fully automated synthesis of [11C]tetrabenazine and its major metabolite [11C]alpha-dihydrotetrabenazine." Applied Radiation and Isotopes, vol. 68, no.[1] 12, 2010. (Describes analogous purification of O-methylated tracers from desmethyl precursors).

  • Hello Bio. "SR 95531 (Gabazine) Technical Datasheet." Hello Bio Product Resources, 2024.

  • MedChemExpress. "Gabazine (SR95531) Solubility and Handling." MedChemExpress Protocols, 2024.

Sources

Technical Support Center: Resolving HPLC Peak Tailing for Desmethyl Gabazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DG-HPLC-001 Status: Open Assigned Specialist: Senior Application Scientist Last Updated: February 9, 2026

Executive Summary

Desmethyl gabazine (a metabolite of SR-95531) presents a unique chromatographic challenge due to its zwitterionic nature and increased polarity compared to its parent compound. The molecule contains a carboxylic acid tail, a basic pyridazine-imine core, and (assuming O-desmethylation) a phenolic hydroxyl group.

Peak tailing for this compound is rarely a physical hardware issue; it is almost exclusively a chemical incompatibility between the positively charged basic moiety of the analyte and the acidic residual silanols on the stationary phase.

This guide provides a self-validating troubleshooting protocol to eliminate tailing, moving from mobile phase chemistry to stationary phase selection.

Part 1: The Chemistry of the Problem (Root Cause)

To fix the tailing, you must understand the molecular behavior at the microscopic level.

The Mechanism: Cation Exchange

At typical reverse-phase pH (pH 2.5 – 4.0), the basic nitrogen in the pyridazine ring is protonated (


), while the carboxylic acid is neutral (

).
  • The Analyte: Carries a net positive charge .[1][2]

  • The Column: Traditional silica columns have residual silanol groups (

    
    ). Even end-capped columns have some exposed silanols that deprotonate (
    
    
    
    ) above pH 3.5.
  • The Result: The positive analyte binds electrostatically to the negative silanol (like a magnet). This "secondary retention" is slower than the primary hydrophobic retention, causing the peak tail.

Visualization: Tailing Mechanism

TailingMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte: Desmethyl Gabazine (pH 3.0) Silanol Residual Silanol (Si-O⁻) Ligand C18 Ligand (Hydrophobic) Base Protonated Base (NH⁺) Base->Silanol Electrostatic Attraction (Causes Tailing) Tail Hydrophobic Core Tail->Ligand Van der Waals (Primary Retention) caption Fig 1. Dual retention mechanism causing peak tailing. The electrostatic drag (red dashed line) delays a portion of the analyte population.

Part 2: Mobile Phase Optimization

Q: I am using 0.1% Formic Acid. Why is my peak still tailing?

A: Formic acid is a weak acid. It often fails to lower the pH sufficiently to suppress silanol ionization (pKa of silanols is ~3.5–4.5). Furthermore, formic acid offers no "ion-pairing" benefit to mask the positive charge of the gabazine derivative.

Protocol A: The "Golden Standard" Modifier Switch

Switch your acidic modifier to Trifluoroacetic Acid (TFA) .

  • Concentration: 0.05% to 0.1% (v/v).

  • Mechanism: TFA (pKa ~0.[1]3) achieves two goals:

    • Silanol Suppression: Lowers pH < 2.5, forcing silanols into their neutral (

      
      ) state.
      
    • Ion Pairing: The Trifluoroacetate anion (

      
      ) forms a neutral ion pair with the protonated base of desmethyl gabazine, masking the positive charge.
      

Q: I cannot use TFA because I am using Mass Spectrometry (MS). What now?

A: TFA causes signal suppression in MS. If you require MS sensitivity, use Ammonium Formate buffer instead of simple Formic Acid.

  • Recipe: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Why: The high ionic strength (ammonium ions) competes with the analyte for the silanol sites, effectively "blocking" the silanols from grabbing your desmethyl gabazine.

Modifier Comparison Table
ModifierpH ControlSilanol SuppressionMS CompatibilityTailing Reduction Potential
Formic Acid (0.1%) WeakPoorExcellentLow
TFA (0.1%) StrongExcellentPoor (Signal Loss)High
Ammonium Formate (10mM) ModerateGood (via Competition)GoodModerate-High
Triethylamine (TEA) BasicExcellent (Sacrificial Base)PoorHigh (Legacy Method)

Part 3: Stationary Phase Selection

Q: Is my standard C18 column the bottleneck?

A: Likely, yes. If you are analyzing desmethyl gabazine on a standard silica-based C18, you are fighting an uphill battle. The "Desmethyl" modification increases the polarity (phenol group), making the molecule even more sensitive to surface chemistry.

Recommended Column Technologies
  • Charged Surface Hybrid (CSH):

    • Technology: The particle surface is modified with a low-level positive charge.

    • Effect: The positive surface repels the positive desmethyl gabazine molecule, preventing it from touching the surface silanols. This yields sharp peaks even with weak mobile phases like Formic Acid.

    • Best for: High-throughput LC-MS.

  • Polar-Embedded / Polar-Endcapped:

    • Technology: Contains a polar group (amide, carbamate) embedded in the alkyl chain.

    • Effect: Creates a "water shield" near the surface that masks silanols and provides unique selectivity for the phenolic group on desmethyl gabazine.

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Consideration: Since desmethyl gabazine is more polar than gabazine, it may retain poorly on C18. HILIC uses a polar column (Silica or Amide) with high organic mobile phase.

    • Benefit: Tailing is often reduced because the retention mechanism is partition, not just adsorption.

Part 4: Troubleshooting Workflow

Follow this decision tree to systematically resolve the issue.

TroubleshootingTree Start Start: Peak Tailing Observed CheckConc Check Concentration: Is Mass Load > 1µg? Start->CheckConc Dilute Dilute Sample 10x (Check for Mass Overload) CheckConc->Dilute Yes CheckMP Check Mobile Phase Modifier CheckConc->CheckMP No Dilute->CheckMP Tailing Persists SwitchTFA Switch to 0.1% TFA (If UV detection) CheckMP->SwitchTFA UV Only AddSalt Add 10-20mM Ammonium Formate (If MS detection) CheckMP->AddSalt MS Required CheckColumn Evaluate Column Chemistry SwitchTFA->CheckColumn Tailing Persists AddSalt->CheckColumn Tailing Persists ChangeCol Switch to CSH or Polar-Embedded C18 CheckColumn->ChangeCol Standard C18 Used Hardware Check Hardware: Dead Volume / Fittings CheckColumn->Hardware Modern Column Used caption Fig 2. Systematic troubleshooting workflow for Desmethyl Gabazine tailing.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, but it is a legacy solution. TEA acts as a "sacrificial base," binding to silanols so your drug doesn't. However, TEA permanently alters the column, is difficult to flush out, and is incompatible with LC-MS. Use only if TFA or CSH columns are unavailable.

Q: My peak is tailing AND splitting. What does that mean? A: Splitting usually indicates phase collapse or solvent mismatch .

  • Solvent Mismatch: If your sample is dissolved in 100% Methanol but your starting gradient is 95% Water, the drug precipitates at the column head. Dissolve your sample in the starting mobile phase.

  • Phase Collapse: If using a standard C18 with <5% organic solvent (to retain the polar desmethyl gabazine), the C18 chains may collapse. Switch to an "AQ" (Aqueous) compatible column.

Q: How does the "Desmethyl" change affect retention compared to Gabazine? A: The loss of the methyl group exposes a phenol (or similar polar moiety). This makes Desmethyl Gabazine elute earlier (lower retention factor,


) than Gabazine in Reverse Phase. If it elutes too close to the void volume (

), it will tail due to extra-column effects. Ensure

by lowering the organic strength of your mobile phase.

References

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC: The Role of Silanol Interactions. Retrieved from [Link]

  • McCalley, D. V. (2019). Understanding and Managing Peak Tailing for Basic Compounds in RPLC. LCGC North America. Retrieved from [Link]

  • Phenomenex. (2025).[3] HPLC Troubleshooting Guide: Peak Tailing Causes and Solutions. Retrieved from [Link]

  • PubChem. (2025).[3] Gabazine (SR-95531) Chemical Structure and Properties.[3][4][5] National Library of Medicine.[3] Retrieved from [Link]

  • Fountain, K. J., & Basey, H. (2012). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology.[6][7] Waters Application Note. Retrieved from [Link]

Sources

Technical Support Center: Preserving the Integrity of Desmethyl Gabazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for desmethyl gabazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of desmethyl gabazine in your experiments. As a potent GABAA receptor antagonist, the integrity of this compound is paramount for obtaining reliable and reproducible results. This document provides in-depth guidance on storage conditions, troubleshooting potential degradation issues, and the scientific rationale behind these recommendations.

Understanding Desmethyl Gabazine Stability: A Proactive Approach

Desmethyl gabazine, a close analog of gabazine (SR-95531), is a critical tool for neuroscience research. Its stability is influenced by temperature, solvent, light, and pH. Degradation can lead to a loss of potency and the introduction of confounding variables into your experiments. This guide will equip you with the knowledge to mitigate these risks.

While specific stability data for desmethyl gabazine is not extensively published, we can infer its stability profile from its structural analog, gabazine, and general principles of chemical stability for similar molecules. The primary difference, the absence of a methoxy group and the presence of a hydroxyl group on the phenyl ring, may influence its susceptibility to oxidation and pH-dependent degradation.

Frequently Asked Questions (FAQs)

Q1: How should I store desmethyl gabazine powder?

For long-term storage of the solid compound, it is recommended to keep it at -20°C.[1][2] Some suppliers suggest that storage at +4°C is also acceptable for up to 12 months, provided the compound is kept under desiccating conditions.[3] To prevent exposure to moisture, which can accelerate degradation, store the powder in a tightly sealed container, preferably with a desiccant.

Q2: What is the best way to prepare and store desmethyl gabazine stock solutions?

  • Solvent Selection: Desmethyl gabazine, like gabazine, is soluble in water and DMSO.[4][5] For aqueous solutions, solubility is reported to be around 25 mM, while in DMSO, it can be as high as 100 mM.[5]

  • Preparation: If using water as the solvent, it is advisable to filter and sterilize the solution with a 0.22 µm filter before use, especially for cell-based assays.[1]

  • Storage of Stock Solutions: Once reconstituted, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[1] Stock solutions in DMSO or water are generally stable for up to one month at -20°C, with some sources indicating stability for up to 3 months.[5][6][7] For longer-term storage of over a year, -80°C is recommended.[1]

Q3: Can I store my working solutions, and if so, for how long?

It is best practice to prepare fresh working solutions from your frozen stock on the day of the experiment.[5][6] If temporary storage is necessary, keep the working solution on ice and protected from light. Avoid storing diluted working solutions for extended periods as the risk of degradation increases at lower concentrations.

Q4: How does pH affect the stability of desmethyl gabazine?

Q5: Is desmethyl gabazine sensitive to light?

Yes, protection from light is a recommended storage condition.[7] Similar to other compounds with aromatic and conjugated systems, exposure to light, particularly UV light, can lead to photolytic degradation.[8][11] Therefore, always store both solid and solutions in light-protecting containers (e.g., amber vials) or wrapped in aluminum foil.

Troubleshooting Guide: Identifying and Preventing Degradation

Unexpected experimental results can sometimes be traced back to compound degradation. This section will help you troubleshoot potential stability issues.

Issue 1: Diminished or inconsistent antagonist activity in my assay.

This is the most common indicator of degradation. If you observe a reduced effect of desmethyl gabazine over time, consider the following:

  • Cause A: Improper Storage of Stock Solution. Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to gradual degradation.

    • Solution: Always aliquot your stock solutions after the initial preparation. Use a fresh aliquot for each experiment. Verify your freezer's temperature.

  • Cause B: Degradation in Working Solution. Leaving working solutions at room temperature for extended periods, especially under bright light, can cause degradation.

    • Solution: Prepare working solutions fresh for each experiment. During the experiment, keep the solution on ice and protected from light.

  • Cause C: Hydrolysis due to inappropriate pH. If your experimental buffer is at an extreme pH, it might be degrading the compound.

    • Solution: Check the pH of your buffer. If possible, adjust it to a near-neutral range.

Issue 2: Appearance of unknown peaks in my analytical chromatography (e.g., HPLC).

If you are using analytical techniques to verify the concentration of your solutions, the appearance of new peaks is a direct sign of degradation.

  • Cause: Chemical Decomposition. This can be due to hydrolysis, oxidation, or photolysis.

    • Solution: A systematic investigation is required.

      • Analyze a freshly prepared solution to establish a baseline chromatogram.

      • Subject aliquots of your solution to stress conditions (e.g., elevated temperature, light exposure, acidic/basic pH) and analyze them by HPLC to identify the conditions that cause degradation. This can help pinpoint the source of the problem in your experimental setup.

      • For example, studies on dacarbazine, which also has a nitrogen-containing heterocyclic ring, show that both hydrolysis and photolysis are major degradation pathways, leading to the formation of 2-azahypoxanthine.[8][12]

Summary of Storage Conditions
FormSolventTemperatureDurationKey Considerations
Solid N/A-20°C>1 yearStore in a tightly sealed, light-proof container with a desiccant.[1][2]
Stock Solution Water or DMSO-20°C1-3 monthsAliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.[5][6][7]
Stock Solution Water or DMSO-80°CUp to 2 yearsRecommended for long-term storage. Protect from light.[1]
Working Solution Aqueous BufferOn ice< 1 dayPrepare fresh daily. Protect from light.

Visualizing the Path to Stability

To ensure the integrity of your desmethyl gabazine, it's crucial to understand the workflow for proper handling and the potential pitfalls that can lead to degradation.

G cluster_0 Preparation cluster_1 Storage cluster_2 Experimental Use cluster_3 Degradation Pathways to Avoid prep_solid Desmethyl Gabazine (Solid) prep_dissolve Dissolve in appropriate solvent (e.g., DMSO, Water) prep_solid->prep_dissolve prep_aliquot Aliquot into single-use tubes prep_dissolve->prep_aliquot storage_long Long-term Storage (-20°C or -80°C) prep_aliquot->storage_long For stock solutions use_thaw Thaw a single aliquot storage_long->use_thaw deg_freeze Freeze-Thaw Cycles storage_short Short-term Storage (On ice, protected from light) use_dilute Prepare working solution use_thaw->use_dilute use_dilute->storage_short use_experiment Use in experiment use_dilute->use_experiment deg_light Photolysis (Exposure to light) deg_temp Thermal Degradation (Room temp. storage) deg_ph Hydrolysis (Extreme pH)

Caption: Recommended workflow for handling desmethyl gabazine to ensure stability.

Experimental Protocols

Protocol 1: Preparation and Storage of Desmethyl Gabazine Stock Solution
  • Weighing: On an analytical balance, carefully weigh out the desired amount of desmethyl gabazine powder.

  • Dissolution: In a sterile, light-protected tube, add the appropriate volume of high-purity solvent (e.g., DMSO or sterile water) to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.

  • Aliquoting: Immediately dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store at -20°C for short-to-medium term storage or -80°C for long-term storage.

Protocol 2: Quality Control Check for Potential Degradation using HPLC

This is a general protocol and may need optimization for your specific equipment and column.

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for similar compounds is a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Standard Preparation: Prepare a fresh solution of desmethyl gabazine at a known concentration (e.g., 1 mg/mL) in the mobile phase. This will serve as your reference standard.

  • Sample Preparation: Dilute your stored stock solution to the same concentration as the standard using the mobile phase.

  • HPLC Analysis:

    • Inject the standard solution to determine the retention time and peak area of the intact compound.

    • Inject your sample solution.

  • Data Analysis: Compare the chromatogram of your sample to the standard. The presence of significant additional peaks or a decrease in the main peak area (relative to a freshly prepared standard) indicates degradation.

Conclusion

By adhering to these guidelines, you can significantly reduce the risk of desmethyl gabazine degradation, ensuring the accuracy and validity of your experimental data. Proactive measures in handling and storage are a cornerstone of good scientific practice. Should you encounter issues not covered in this guide, consulting the manufacturer's datasheet for your specific lot of desmethyl gabazine is always recommended.

References

  • Current time information in Del Norte County, US. (n.d.). Google.
  • SR 95531 Hydrobromide. (n.d.). BioGems. Retrieved February 7, 2026, from [Link]

  • Stability of dacarbazine in amber glass vials and polyvinyl chloride bags. (1998). American Journal of Health-System Pharmacy, 55(15), 1588-1591.
  • Shetty, B. V., Schowen, R. L., Slavik, M., & Riley, C. M. (1992). Degradation of Dacarbazine in Aqueous Solution. Journal of Pharmaceutical and Biomedical Analysis, 10(9), 675-683.
  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR DACARBAZINE BY USING RP-HPLC. (2022). Neuroquantology, 20(9), 6270-6278.
  • Jordan, M. J. T. (2004). Stabilization of Zwitterions in Solution: γ-Aminobutyric Acid (GABA). The Journal of Physical Chemistry A, 108(21), 4747-4753.
  • The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. (2009). Pharmaceutical Research, 26(11), 2458-2466.
  • Bahrpeyma, S., Hemmateenejad, B., & Javidnia, K. (2015). Photo-degradation study of dacarbazine by spectrophotometric–chemometrics and HPLC methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 846-853.
  • Crittenden, D. L., Chebib, M., & Jordan, M. J. T. (2005). Stabilization of zwitterions in solution: GABA analogues. The Journal of Physical Chemistry A, 109(18), 4195-4201.
  • Rapid Degradation of Carbamazepine in Wastewater Using Dielectric Barrier Discharge-Assisted Fe3+/Sodium Sulfite Oxid
  • Zhang, Y., Wu, Y., Liu, M., & Li, S. (2014). Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 273-280.
  • Coactivation of GABAA and GABAB Receptor Results in Neuroprotection During In Vitro Ischemia. (2000). Stroke, 31(7), 1664-1670.
  • Can anyone please suggest some methods for GABA detection from bacterial sample. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Crittenden, D. L., & Jordan, M. J. T. (2006). Stabilization of zwitterions in solution: phosphinic and phosphonic acid GABA analogues. The Journal of Physical Chemistry A, 110(35), 10437-10444.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Desmethyl Gabazine Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing our understanding of GABAergic neurotransmission, the precise and accurate quantification of neuroactive compounds and their metabolites is paramount. Gabazine (also known as SR-95531), a potent and selective competitive antagonist of the GABA-A receptor, is a critical tool in this field. Consequently, the analysis of its metabolites, such as desmethyl gabazine, is crucial for comprehensive pharmacokinetic and pharmacodynamic studies.

This guide provides an in-depth, technically-focused comparison of mass spectrometry-based approaches for the analysis of the desmethyl gabazine precursor ion. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical system. This document is structured to provide both foundational knowledge and actionable protocols, grounded in authoritative scientific principles.

Introduction: The Significance of Desmethyl Gabazine Analysis

Gabazine acts by binding to the GABA recognition site on the GABA-A receptor-channel complex, thereby inhibiting the influx of chloride ions and reducing GABA-mediated synaptic inhibition.[1][2] Its utility in neuroscience research is extensive, aiding in the elucidation of GABAergic signaling pathways and their role in various neurological conditions. The in-vivo metabolism of gabazine, which may include N-dealkylation to form desmethyl gabazine, is a critical aspect of its pharmacological profile. Understanding the formation and clearance of such metabolites is essential for interpreting experimental results and for the development of new therapeutics targeting the GABA-A receptor.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of small molecules in complex biological matrices due to its exceptional sensitivity, selectivity, and speed. This guide will focus primarily on LC-MS/MS methodologies, while also providing a comparative overview of alternative techniques.

The Core of the Analysis: Tandem Mass Spectrometry (MS/MS)

The term "desmethyl gabazine precursor" refers to the ion that is selected in the first stage of a tandem mass spectrometry experiment. In MS/MS, the precursor ion (in this case, the protonated desmethyl gabazine molecule, [M+H]+) is isolated and then subjected to collision-induced dissociation (CID). This process fragments the precursor ion into smaller, characteristic product ions. The mass spectrometer then detects these product ions, creating a unique "fingerprint" for the analyte.

The high selectivity of MS/MS is achieved through a technique called Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This allows for the quantification of the analyte even in the presence of a high background of other molecules.

Proposed Fragmentation Pathway of Desmethyl Gabazine

While specific experimental data on the fragmentation of desmethyl gabazine is not widely published, a probable fragmentation pathway can be predicted based on its chemical structure and established fragmentation patterns of pyridazine derivatives.[3][4] The primary site of protonation is likely one of the nitrogen atoms in the pyridazine ring. Following collision-induced dissociation, fragmentation is expected to occur at the weaker bonds, leading to characteristic neutral losses and product ions.

Below is a proposed fragmentation pathway for the desmethyl gabazine precursor ion:

G cluster_0 Proposed Fragmentation of Desmethyl Gabazine Precursor Ion Precursor Desmethyl Gabazine [M+H]+ Fragment1 Product Ion 1 (Loss of butanoic acid) Precursor->Fragment1 CID Fragment2 Product Ion 2 (Pyridazine ring cleavage) Precursor->Fragment2 CID Fragment3 Product Ion 3 (Loss of methoxy group) Precursor->Fragment3 CID

Caption: Proposed fragmentation of the desmethyl gabazine precursor ion.

A Comparative Look at Analytical Methodologies

While LC-MS/MS is the preferred method for the analysis of desmethyl gabazine, a comprehensive guide should consider alternative and complementary techniques.

Analytical TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.High sensitivity and selectivity, wide dynamic range, fast analysis times.High initial instrument cost, requires skilled operators.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling elemental composition determination.Increased confidence in compound identification, useful for metabolite identification.Higher cost and data complexity compared to triple quadrupole MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass detection.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like desmethyl gabazine.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.[5]High separation efficiency, small sample volume requirements.[6]Lower sensitivity compared to LC-MS/MS, potential for matrix effects.
Immunoassays (ELISA) Antibody-based detection of the target analyte.High throughput, relatively low cost per sample.Potential for cross-reactivity, may not distinguish between parent drug and metabolites.
Electrochemical Sensors Measurement of current generated by the oxidation or reduction of the analyte.Potential for real-time in-vivo measurements, high sensitivity.[2]Can be prone to interference from other electroactive species.

In-Depth Experimental Protocol: LC-MS/MS Method for Desmethyl Gabazine

The following is a detailed, step-by-step protocol for the quantification of desmethyl gabazine in a biological matrix (e.g., plasma) using a triple quadrupole mass spectrometer. This protocol is based on established methods for similar GABAergic compounds and represents a robust starting point for method development.[7]

Sample Preparation: Protein Precipitation

The goal of sample preparation is to remove interfering substances from the biological matrix that could suppress the ionization of the analyte or damage the analytical column. Protein precipitation is a simple and effective method for this purpose.

  • Aliquot : Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard : Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of desmethyl gabazine) to each sample, calibrator, and quality control sample. The internal standard is crucial for correcting for variations in sample processing and instrument response.

  • Precipitation : Add 300 µL of cold acetonitrile to each tube. Acetonitrile is a common choice for protein precipitation as it efficiently denatures and precipitates proteins while being a good solvent for many small molecules.

  • Vortex : Vortex the tubes for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

  • Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

Liquid Chromatography

The chromatographic separation is critical for resolving desmethyl gabazine from other components in the sample extract, which is essential for accurate quantification.

  • HPLC System : A high-performance liquid chromatography system capable of binary gradient elution.

  • Column : A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). C18 columns are widely used for the separation of a broad range of small molecules.

  • Mobile Phase A : 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient :

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • Column Temperature : 40°C. Elevated temperature can improve peak shape and reduce viscosity.

Mass Spectrometry

The mass spectrometer settings must be optimized to achieve the best sensitivity and selectivity for desmethyl gabazine.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar molecules like desmethyl gabazine.

  • MRM Transitions :

    • Desmethyl Gabazine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined experimentally)

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined experimentally)

  • Ion Source Parameters :

    • IonSpray Voltage: ~5500 V

    • Temperature: ~500°C

    • Curtain Gas: ~30 psi

    • Nebulizer Gas (GS1): ~50 psi

    • Heater Gas (GS2): ~50 psi

  • Collision Gas : Nitrogen

  • Collision Energy : To be optimized for each transition to maximize the product ion signal.

Workflow Visualization

The entire analytical process, from sample receipt to data analysis, can be visualized as follows:

G cluster_workflow LC-MS/MS Analytical Workflow Sample Biological Sample Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition & Processing MS->Data Report Report Generation Data->Report

Caption: A typical workflow for the LC-MS/MS analysis of desmethyl gabazine.

Conclusion and Future Perspectives

The mass spectrometry analysis of the desmethyl gabazine precursor is a powerful tool for advancing our understanding of GABAergic pharmacology. While LC-MS/MS stands as the current benchmark for this application, the continued evolution of analytical technologies promises even greater sensitivity and resolution in the future. High-resolution mass spectrometry, for instance, will play an increasingly important role in metabolite identification and the characterization of complex biological systems.

As a senior application scientist, I encourage researchers to not only adopt these methodologies but to also understand the fundamental principles that underpin them. A thorough comprehension of the entire analytical process, from sample preparation to data interpretation, is the cornerstone of generating high-quality, reliable, and impactful scientific data.

References

  • An electrophoretic method for the determination of the proportion of gamma-aminobutyric acid in a mixture of labeled neurotransmitter and its catabolites. PubMed. [Link]

  • Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry. ResearchGate. [Link]

  • Fabrication of Highly Sensitive Pt-black Electrochemical Sensors for GABA Detection. PMC. [Link]

  • Gabazine. Wikipedia. [Link]

  • Effects of the GABA(A) receptor antagonists bicuculline and gabazine on stimulus-induced sharp wave-ripple complexes in adult rat hippocampus in vitro. PubMed. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. [Link]

  • GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. PMC. [Link]

  • In Vivo Measurement of GABA Transmission in Healthy Subjects and Schizophrenia Patients. PMC. [Link]

  • Azogabazine; A Photochromic Antagonist of the GABAA Receptor. PubMed. [Link]

  • Gabazine. chemeurope.com. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Determination of GABA, glutamate and carbamathione in brain microdialysis samples by capillary electrophoresis with fluorescence detection. PubMed. [Link]

  • Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry. [Link]

  • Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor. PubMed. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

Sources

Desmethyl Gabazine vs. Flumazenil Precursor Efficiency: A Comparative Radiochemical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide presents a technical comparison between the radiochemical efficiency of Desmethyl gabazine (the theoretical precursor for [¹¹C]Gabazine) and Desmethyl flumazenil (Ro 15-5528, the standard precursor for [¹¹C]Flumazenil).

While Flumazenil represents the "Gold Standard" for in vivo PET imaging of GABA-A receptors due to its lipophilicity and blood-brain barrier (BBB) permeability, Gabazine (SR-95531) serves primarily as a pharmacological tool compound. The comparison reveals a critical divergence: while the chemical efficiency of labeling Desmethyl gabazine (O-methylation) is theoretically superior to Desmethyl flumazenil (N-methylation), the application efficiency of the final product renders Flumazenil the only viable candidate for central nervous system (CNS) imaging.

Mechanism & Structural Context

To understand the precursor requirements, we must first analyze the target molecules. Both ligands target the GABA-A receptor but interact with distinct domains and possess vastly different physicochemical properties.

FeatureFlumazenil (Ro 15-1788) Gabazine (SR-95531)
Binding Site Allosteric (Benzodiazepine site) at

interface.
Orthosteric (GABA site) at

interface.
Pharmacology Competitive Antagonist (Zero modulator).[1]Competitive Antagonist (GABA analogue).[2][3][4]
Chemical Nature Imidazobenzodiazepine (Lipophilic, Neutral).Arylaminopyridazine (Hydrophilic, Zwitterionic).
BBB Penetration High (Ideal for Brain PET).Negligible (Charged at physiological pH).
Primary Use Clinical PET imaging of receptor density.In vitro electrophysiology; peripheral tissue studies.

Precursor Chemistry & Stability

The "efficiency" of a precursor is defined by its stability, commercial availability, and reactivity toward the labeling agent (typically [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate).

A. Desmethyl Flumazenil (Ro 15-5528)
  • Structure: The free acid or N-desmethyl lactam form of Flumazenil.

  • Availability: Widely available as a GMP-grade standard.

  • Stability: High. The amide/lactam nitrogen is stable at room temperature but requires activation (deprotonation) for labeling.

  • Role: Acts as the nucleophile in an N-alkylation reaction.

B. Desmethyl Gabazine (4-Hydroxy-SR-95531)
  • Structure: The phenol analogue of Gabazine (removal of the methyl group from the 4-methoxyphenyl moiety).

  • Availability: Non-standard. Typically requires custom organic synthesis.

  • Stability: Moderate. Phenols are susceptible to oxidation (quinonet formation) if not stored under inert gas.

  • Role: Acts as the nucleophile in an O-alkylation reaction.

Radiosynthesis Efficiency Analysis

This section compares the reaction kinetics and yields. The core distinction is N-methylation (Flumazenil) vs. O-methylation (Gabazine) .

Comparative Data Table
Parameter[¹¹C]Flumazenil Synthesis [¹¹C]Gabazine Synthesis (Theoretical)
Reaction Type N-Alkylation (Amide/Lactam)O-Alkylation (Phenol)
Precursor Ro 15-5528 (1 mg)Desmethyl-gabazine (0.5–1 mg)
Labeling Agent [¹¹C]CH₃I or [¹¹C]CH₃OTf[¹¹C]CH₃I
Base Required Strong (NaOH or TBAH in DMF)Mild to Moderate (K₂CO₃ or NaOH)
Reaction Temp High (80–100°C) or Room Temp (with [¹¹C]MeOTf)Moderate (60–80°C)
Reaction Time 5–10 minutes3–5 minutes
RCY (Decay Corr.) 30–50% >60% (Predicted*)
Purification HPLC (Semi-prep C18)HPLC (Challenging due to zwitterion)

*Note: O-methylation of phenols is chemically faster and higher-yielding than N-methylation of amides due to the higher acidity of the phenol (pKa ~10) vs the amide (pKa >15), facilitating easier deprotonation.

Synthesis Pathways (Graphviz Diagram)

Radiosynthesis cluster_0 Flumazenil Route (Standard) cluster_1 Gabazine Route (Experimental) Precursor_F Desmethyl-Flumazenil (Ro 15-5528) Reaction_F N-Methylation (80°C, 5 min) Precursor_F->Reaction_F + [11C]MeI Base_F Base: NaOH/DMF Base_F->Reaction_F Product_F [11C]Flumazenil (Lipophilic) Reaction_F->Product_F High Yield Easy Purification Precursor_G Desmethyl-Gabazine (Phenol derivative) Reaction_G O-Methylation (60°C, 3 min) Precursor_G->Reaction_G + [11C]MeI Base_G Base: K2CO3/DMSO Base_G->Reaction_G Product_G [11C]Gabazine (Zwitterionic) Reaction_G->Product_G Very High Yield Difficult Purification

Figure 1: Comparative reaction pathways. Note the milder conditions theoretically possible for Gabazine synthesis.

Detailed Experimental Protocols

Protocol A: Standard Synthesis of [¹¹C]Flumazenil

Valid for GE TRACERlab FX or similar automated modules.

  • Precursor Preparation: Dissolve 1.0 mg of Ro 15-5528 (Desmethyl flumazenil) in 300 µL of anhydrous DMF.

  • Activation: Add 3.0 µL of 0.5 M NaOH (aq). Vortex thoroughly.

  • Trapping: Trap cyclotron-produced [¹¹C]Methyl Iodide ([¹¹C]MeI) in the reaction vessel at room temperature.

  • Reaction: Heat the vessel to 80°C for 5 minutes .

  • Quenching: Add 1.5 mL of HPLC mobile phase (e.g., 20% Ethanol/Water).

  • Purification: Inject onto a semi-preparative C18 column. Elute with 20% EtOH in 10 mM Phosphoric acid.

  • Formulation: Collect the product peak (retention time ~8-10 min), dilute with saline, and pass through a sterile filter.

Protocol B: Theoretical Synthesis of [¹¹C]Gabazine

Based on standard phenolic O-methylation protocols (e.g., [¹¹C]Raclopride).

  • Precursor Preparation: Dissolve 0.5 mg of Desmethyl-gabazine (Phenol precursor) in 300 µL of DMSO.

  • Activation: Add 1-2 mg of dry K₂CO₃ or 3 µL of 0.5 M TBAH.

  • Trapping: Trap [¹¹C]MeI at room temperature.

  • Reaction: Heat to 60°C for 3 minutes . (Phenolic O-methylation is rapid).

  • Purification Challenge: The product is a zwitterionic salt. Standard C18 HPLC may result in poor retention or tailing. Use a polar-embedded column or add ion-pairing agents (e.g., TFA) to the mobile phase.

Performance & Application Verdict

The "efficiency" metric flips when moving from chemistry to biology.

Metric[¹¹C]Flumazenil [¹¹C]Gabazine
Chemical Yield HighVery High (Faster kinetics)
Purification Ease Excellent (Standard RP-HPLC)Poor (Zwitterionic nature)
In Vivo Signal High Specific Binding (Brain)None/Low (Does not cross BBB)
Utility Clinical StandardNiche (Peripheral tissues only)

Expert Insight: While the Desmethyl gabazine precursor offers a chemically more efficient reaction (O-methylation is kinetically favored over N-methylation), the final tracer is functionally inefficient for the primary goal of GABA receptor imaging: visualizing the brain. Gabazine's charged nature prevents it from crossing the blood-brain barrier, restricting its use to peripheral organ studies or in vitro autoradiography. Therefore, despite the slightly lower chemical reactivity of the Flumazenil precursor , it remains the only efficient choice for neuroimaging.

References

  • Synthesis of [11C]Flumazenil: Maziere, M., et al. (1984). "11C-Ro 15-1788: Etude de sa cinetique et de son metabolisme chez l'homme." Life Sciences.

  • Gabazine Pharmacology: Heaulme, M., et al. (1986). "Biochemical characterization of the interaction of SR 95531, a synthetic GABA-A antagonist, with rat brain membranes." Journal of Neurochemistry.

  • Radiochemical Methylation Strategies: Bolton, R. (2002). "The synthesis of carbon-11 labelled compounds." Journal of Labelled Compounds and Radiopharmaceuticals.

  • GABA-A Receptor Structure & Ligands: Sieghart, W. (1995). "Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes." Pharmacological Reviews.

Sources

A Comparative Guide to Reference Standards for Desmethyl Gabazine Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of High-Purity GABAergic Modulators

Gamma-aminobutyric acid type A (GABAA) receptors are the principal inhibitory neurotransmitter receptors in the central nervous system. Their study is fundamental to understanding neurological function and disease. Desmethyl gabazine, a metabolite of gabazine (SR-95531), acts as a competitive antagonist at these receptors. The precision of research in this field hinges on the quality of the chemical tools employed. A well-characterized, high-purity reference standard is not merely a reagent but the bedrock of reproducible and reliable data.

The purpose of a reference standard is to provide a benchmark for identity, purity, and potency. Its use is integral to validating analytical methods and ensuring that the material used in experiments is exactly what it is purported to be, free from impurities that could confound results.

Defining the Quality Attributes of a Desmethyl Gabazine Reference Standard

A desmethyl gabazine reference standard is not defined by a single attribute but by a comprehensive profile of its chemical and physical properties. The following attributes are critical for establishing a reliable standard.

  • Identity: The molecular structure must be unequivocally confirmed.

  • Purity: The percentage of the desired compound in the material, which should be as high as possible, with all significant impurities identified and quantified.

  • Assay (Potency): The precise concentration of the active substance, often determined by a primary method like quantitative NMR (qNMR).

  • Homogeneity: Uniformity of the reference standard throughout the batch.

  • Stability: The ability of the standard to retain its critical properties over time under specified storage conditions.

Core Analytical Techniques for Quality Control

A multi-pronged analytical approach is necessary to fully characterize a desmethyl gabazine reference standard. Each technique provides a different piece of the quality puzzle.

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for structural elucidation. It provides a unique fingerprint of the molecule, confirming the connectivity of atoms and the overall structure. The chemical shifts, coupling constants, and integration of the proton signals must be consistent with the proposed structure of desmethyl gabazine.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement of the parent ion. This technique is crucial for verifying the molecular formula.

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for assessing purity and detecting non-volatile impurities. A validated method, typically using a C18 reversed-phase column, can separate desmethyl gabazine from its parent compound (gabazine), synthetic precursors, and degradation products. Purity is often reported as a percentage of the total peak area.

Headspace Gas Chromatography (GC-HS): This technique is essential for quantifying residual solvents that may be present from the synthesis and purification processes. The International Council for Harmonisation (ICH) Q3C(R9) guideline provides limits for common solvents based on their toxicity.[1]

Karl Fischer Titration: This method is specific for the determination of water content, which is crucial for an accurate assessment of the compound's purity and for ensuring proper storage.

Assay (Potency) Determination

Quantitative NMR (qNMR): qNMR is a primary ratio method of measurement that determines the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material of known purity.[2][3][4] This technique is highly accurate and does not require a pre-existing standard of the same compound.

Comparative Analysis: Desmethyl Gabazine vs. Alternative GABAA Receptor Antagonists

The choice of a reference standard often depends on the specific requirements of the assay. Here, we compare desmethyl gabazine with its parent compound, gabazine, and two other widely used GABAA antagonists, bicuculline and picrotoxin.

FeatureDesmethyl GabazineGabazine (SR-95531)(+)-BicucullinePicrotoxin
Mechanism Competitive AntagonistCompetitive AntagonistCompetitive Antagonist[5][6]Non-competitive Channel Blocker
Specificity Selective for GABAA receptorsSelective for GABAA receptors, but can also act on glycine receptors at higher concentrations.Also blocks Ca²⁺-activated K⁺ channels.[6][7]Acts on the chloride ion channel pore.
Solubility Soluble in DMSO and Methanol.[8]Soluble in water (up to 25 mM) and DMSO.[9]Sparingly soluble in alcohol and ether; soluble in chloroform, DMSO, and 0.1 N HCl.[5]Soluble in ethanol, DMSO, and DMF; sparingly soluble in aqueous buffers.[10]
Stability Generally stable as a solid.Stock solutions are stable for up to 3 months at -20°C.Extremely unstable at physiological pH, converting to the less active bicucine. Stable in acidic solutions (pH <3).[5]Stable as a solid and in solution.
Potency (IC₅₀/Kᵢ) Data not widely available, expected to be similar to gabazine.Potent, with Kᵢ values in the nanomolar range (e.g., 150 nM).IC₅₀ of ~2 µM.[6][7]Potency is use-dependent.

Rationale for Selection:

  • Desmethyl Gabazine: Ideal for studies where the metabolism of gabazine is a factor or when a slightly different pharmacokinetic profile is desired.

  • Gabazine (SR-95531): A well-established and potent competitive antagonist, making it a common choice for a wide range of in vitro and in vivo studies.[11]

  • Bicuculline: A classic competitive antagonist, but its instability at physiological pH and off-target effects on potassium channels must be considered.[5]

  • Picrotoxin: Useful for studying the ion channel function of the GABAA receptor, as it acts via a non-competitive mechanism.

Experimental Protocols

The following are example protocols for the quality control of a desmethyl gabazine reference standard. These should be adapted and validated for specific laboratory conditions.

Protocol: Purity Determination by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Dissolve 1 mg of desmethyl gabazine in 1 mL of 50:50 water:acetonitrile.

  • System Suitability:

    • Inject a standard solution five times; the relative standard deviation of the peak area should be ≤ 2.0%.

    • The tailing factor for the desmethyl gabazine peak should be ≤ 2.0.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.

Protocol: Identity Confirmation by ¹H NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5 mg of desmethyl gabazine in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with a known reference spectrum or with the expected values based on the chemical structure.

Visualizing the Quality Control Workflow

A systematic approach is essential for the certification of a reference standard. The following diagram illustrates a typical workflow.

QC_Workflow cluster_reception Batch Reception cluster_testing Analytical Testing cluster_evaluation Data Evaluation & Certification A Receive New Batch B Visual Inspection (Color, Form) A->B C Identity Confirmation (NMR, MS) B->C D Purity & Impurity Profile (HPLC, GC-HS) B->D E Assay/Potency (qNMR) B->E F Water Content (Karl Fischer) B->F G Review All Data C->G D->G E->G F->G H Compare to Specifications G->H I Issue Certificate of Analysis H->I J Certified Standard I->J Release as Reference Standard Antagonist_Comparison cluster_competitive Competitive Antagonists (Bind at GABA site) cluster_noncompetitive Non-Competitive Antagonist (Binds in channel pore) Receptor GABA_A Receptor Gabazine Gabazine (Parent Compound) Receptor->Gabazine Blocks Desmethyl Desmethyl Gabazine (Metabolite) Receptor->Desmethyl Blocks Bicuculline Bicuculline (Alkaloid) Receptor->Bicuculline Blocks Picrotoxin Picrotoxin (Plant Toxin) Receptor->Picrotoxin Blocks Gabazine->Desmethyl Metabolized to K_Channel K+ Channel Bicuculline->K_Channel Off-target effect

Caption: Comparison of GABA-A antagonist mechanisms and relationships.

Conclusion: Ensuring Experimental Integrity

The selection and proper qualification of a reference standard are paramount for the integrity of research in the field of GABAergic neurotransmission. Desmethyl gabazine, as a key tool compound, requires rigorous quality control to ensure its identity, purity, and potency. By employing a comprehensive suite of analytical techniques and understanding its properties in comparison to other antagonists like gabazine, bicuculline, and picrotoxin, researchers can be confident in the validity of their experimental outcomes. Adherence to the principles outlined in this guide will contribute to the generation of high-quality, reproducible data, ultimately advancing our understanding of the GABAA receptor system.

References

  • International Council for Harmonisation. ICH Quality Guidelines. Available from: [Link]

  • Malpass, G. et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 346. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Calculating Specific Activity for [¹¹C]Gabazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison for Researchers in PET Radiochemistry

This guide provides a comprehensive framework for the synthesis, purification, and, most critically, the accurate calculation of specific activity for [¹¹C]Gabazine. As a selective and competitive GABA-A receptor antagonist, Gabazine (SR-95531) is a valuable tool in neuroscience. [¹¹C]Gabazine, its radiolabeled analogue, holds significant potential for in vivo imaging of the GABAergic system via Positron Emission Tomography (PET).

For receptor imaging studies, achieving high specific activity is paramount. It ensures that the injected radiotracer mass is low enough to avoid pharmacological effects on the target receptors, guaranteeing that the PET signal accurately reflects receptor density and not saturation by the tracer itself. This guide delves into the causal relationships between synthesis parameters and final specific activity, offering field-proven insights and self-validating protocols.

The Principle of Specific Activity in ¹¹C-Radiochemistry

Specific Activity (SA) is a measure of the radioactivity per unit mass of a compound, typically expressed in Curies per micromole (Ci/µmol) or Becquerels per micromole (Bq/µmol). For ¹¹C, with its short half-life of 20.4 minutes, the theoretical maximum specific activity is approximately 9200 Ci/µmol (340 TBq/µmol).[1] However, this theoretical value is never achieved in practice.[2]

The primary challenge is the unavoidable contamination with the stable isotope, carbon-12, which acts as a "carrier." This ¹²C can originate from atmospheric CO₂, reagents, or the synthesis system itself. Minimizing this carrier is the central goal for maximizing specific activity. A specific activity greater than 74 GBq/µmol (2000 Ci/µmol) is generally considered sufficient for most PET receptor studies.[2]

Proposed Radiosynthesis of [¹¹C]Gabazine: A Comparative Approach

Precursor Selection and Radiolabeling Agent
  • Precursor: The logical choice is the O-desmethyl analogue of Gabazine, hereafter referred to as "desmethyl-Gabazine." This precursor contains a phenolic hydroxyl group that can be readily methylated.

  • Radiolabeling Agent: The radiolabeling will be accomplished using a ¹¹C-methylating agent. We will compare two common choices:

    • [¹¹C]Methyl Iodide ([¹¹C]CH₃I): The workhorse of ¹¹C-methylation. It is produced from cyclotron-generated [¹¹C]CO₂ via reduction to [¹¹C]CH₄ and subsequent gas-phase iodination.[5] This method can yield high specific activity, especially when starting from [¹¹C]CH₄ produced in a target containing N₂/H₂ gas, which minimizes ¹²CO₂ contamination from the atmosphere.[6]

    • [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf): A more reactive methylating agent, formed by passing [¹¹C]CH₃I over a silver triflate column.[6][7] Its higher reactivity often allows for lower reaction temperatures and shorter reaction times, which can be advantageous in preserving the integrity of complex precursors and minimizing the overall synthesis time.[6]

The choice between [¹¹C]CH₃I and [¹¹C]CH₃OTf depends on the precursor's reactivity and stability. For a phenolic precursor, [¹¹C]CH₃I in the presence of a suitable base is typically effective and will be the focus of our detailed protocol.

Experimental Workflow: From Cyclotron to Final Product

The entire process, from production of the radionuclide to the final quality control, must be rapid and highly efficient. Automation is key to achieving reproducibility and high specific activity.[8][9]

G cluster_0 [¹¹C] Synthon Production cluster_1 Radiolabeling & Purification cluster_2 Quality Control (QC) Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Trapping Cyclotron->CO2 CH4 Reduction to [¹¹C]CH₄ CO2->CH4 CH3I Gas-Phase Iodination to [¹¹C]CH₃I CH4->CH3I Reaction Reaction Vessel Desmethyl-Gabazine + [¹¹C]CH₃I CH3I->Reaction Trapping in precursor solution HPLC Semi-Prep HPLC Purification Reaction->HPLC SPE Solid Phase Extraction (SPE) for Formulation HPLC->SPE QC_HPLC Analytical HPLC (RC Purity & Mass Det.) SPE->QC_HPLC Sample for Analysis Final_QC Final QC Tests (pH, Sterility, etc.) QC_HPLC->Final_QC

Caption: Automated workflow for the synthesis and quality control of [¹¹C]Gabazine.

Step-by-Step Experimental Protocol: [¹¹C]Gabazine Synthesis

This protocol is designed for an automated synthesis module.

  • Preparation:

    • Load a solution of desmethyl-Gabazine precursor (0.5 - 1.0 mg) and potassium hydroxide (KOH, ~2 equivalents) in dimethyl sulfoxide (DMSO, 250 µL) into the reaction vessel. The amount of precursor is a critical parameter; using the minimum amount necessary for a successful reaction is crucial for achieving high specific activity.[10]

  • [¹¹C]CH₃I Production & Trapping:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

    • Convert [¹¹C]CO₂ to [¹¹C]CH₃I using an automated module (e.g., reduction to [¹¹C]CH₄ followed by iodination).

    • Bubble the resulting gaseous [¹¹C]CH₃I through the reaction vessel at room temperature for 3-5 minutes until trapping of radioactivity ceases.

  • Radiolabeling Reaction:

    • Heat the sealed reaction vessel to 80-100°C for 5 minutes.

  • Purification:

    • Quench the reaction with 500 µL of the HPLC mobile phase.

    • Inject the entire contents of the reaction vessel onto a semi-preparative reverse-phase HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Elute with a suitable mobile phase (e.g., acetonitrile/ammonium formate buffer, pH 4.5) at a flow rate of 4-5 mL/min.

    • Monitor the eluate with a UV detector (at the λ_max of Gabazine, e.g., ~280 nm) and a radioactivity detector connected in series.

    • Collect the radioactive peak corresponding to the retention time of the non-radioactive Gabazine standard.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Pass the diluted solution through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak® C18) to trap the [¹¹C]Gabazine.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol (USP) and dilute with sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

The Core Task: Calculating Specific Activity

Accurate calculation of specific activity requires quantifying two values: the total amount of radioactivity and the total mass of the labeled compound in the final product vial.[11]

Analytical Methodology

An analytical HPLC system equipped with a calibrated UV detector and a radioactivity detector is essential.

  • Build a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of non-radioactive ("cold") Gabazine.

    • Inject known volumes of each standard onto the analytical HPLC column.

    • Record the peak area from the UV detector for each concentration.

    • Plot the UV peak area versus the mass of Gabazine injected (in µg or µmol) to generate a linear calibration curve. The slope of this line is your calibration factor (Area / µmol).

  • Analyze the Final Product:

    • Inject a known volume of the final formulated [¹¹C]Gabazine product onto the same analytical HPLC system.

    • Record the peak area from the UV detector for the peak corresponding to Gabazine.

Step-by-Step Calculation

G cluster_0 Mass Determination cluster_1 Radioactivity Measurement cluster_2 Final Calculation UV_Area Measure UV Peak Area of [¹¹C]Gabazine Sample Mass_Calc Calculate Mass (µmol) Mass = UV Area / Cal. Factor UV_Area->Mass_Calc Cal_Factor Determine Calibration Factor (Slope from Standard Curve) Cal_Factor->Mass_Calc SA_Calc Calculate Specific Activity (GBq/µmol) SA = Corrected Activity / Mass Mass_Calc->SA_Calc Dose_Cal Measure Total Radioactivity (GBq) in Dose Calibrator Decay_Corr Decay-Correct Radioactivity to Time of HPLC Injection Dose_Cal->Decay_Corr Decay_Corr->SA_Calc

Caption: Logical flowchart for the calculation of specific activity.

  • Measure Total Radioactivity: Measure the total radioactivity in the final product vial using a calibrated dose calibrator. Record this value (e.g., in Gigabecquerels, GBq) and the time of measurement.

  • Determine Mass of Gabazine:

    • Using the UV peak area from your [¹¹C]Gabazine sample and the calibration factor from your standard curve, calculate the mass of Gabazine in the injected volume.

    • Mass (µmol) = (UV Peak Area) / (Calibration Factor)

    • Adjust this mass to reflect the total volume of the final product to get the total mass in the vial.

  • Decay-Correct the Radioactivity: The mass was determined at the time of the analytical HPLC injection, while the radioactivity may have been measured later. You must decay-correct the total radioactivity back to the time of the HPLC injection.

    • A₀ = Aₜ * e^(λt)

    • Where:

      • A₀ = Activity at the time of injection

      • Aₜ = Activity at the time of measurement

      • λ = Decay constant for ¹¹C (0.034 min⁻¹)

      • t = Time elapsed between injection and measurement (in minutes)

  • Calculate Specific Activity: Divide the decay-corrected radioactivity by the total mass of Gabazine.

    • Specific Activity (GBq/µmol) = (Decay-Corrected Radioactivity) / (Total Mass)

Comparative Analysis: Factors Influencing Specific Activity

The final specific activity is a result of several competing factors. Optimizing for the highest value often involves a trade-off with the total radiochemical yield.

ParameterMethod A: High Specific Activity FocusMethod B: High Yield FocusRationale & Causality
Precursor Amount 0.3 - 0.5 mg1.0 - 1.5 mgLowering precursor mass directly reduces the final amount of non-radioactive Gabazine, increasing the ratio of radioactive to non-radioactive molecules.[10]
[¹¹C]CH₃I Source From [¹¹C]CH₄ (N₂/H₂ target)From [¹¹C]CO₂ (N₂/O₂ target)Using a methane target significantly reduces the introduction of atmospheric ¹²CO₂ during the synthon production step, a major source of carrier.[6]
Reaction Time 3 - 5 minutes5 - 8 minutesShorter reaction times minimize the chance for side reactions and potential introduction of contaminants, although it may slightly lower the radiochemical conversion.
Purification Fast, efficient HPLCStandard HPLCA rapid HPLC method with sharp peaks ensures minimal dilution and a shorter overall synthesis time, which is critical given the 20.4-minute half-life.
Automation Level Fully AutomatedSemi-AutomatedAutomation minimizes handling and exposure to atmospheric CO₂, ensuring a cleaner, more reproducible process.[8][9]
Expected SA > 150 GBq/µmol50 - 100 GBq/µmolMethod A prioritizes minimizing carrier ¹²C at every step.
Expected Yield 1.0 - 2.0 GBq2.5 - 4.0 GBqMethod B uses more precursor, which generally leads to a higher radiochemical yield but at the cost of lower specific activity.

Concluding Remarks for the Field Scientist

The successful production of high specific activity [¹¹C]Gabazine is a multi-faceted challenge that hinges on a holistic understanding of the radiochemistry process. The critical takeaway is that every step—from the cyclotron target gas to the final formulation—is a potential source of carrier ¹²C.

For researchers aiming to perform quantitative PET imaging of GABA-A receptors, focusing on a "High Specific Activity" protocol (Method A) is imperative. This involves using the lowest feasible precursor concentration, employing a high-purity [¹¹C]methylation agent, and leveraging a fully automated, rapid synthesis and purification workflow. The accurate and consistent calculation of specific activity, grounded in a validated analytical method with a proper standard curve, is not merely a quality control metric; it is the foundation upon which the scientific validity of the subsequent PET imaging data rests.

References

  • Pike, V. W. (2009). PET Radiochemistry: The Challenge of Labeling with Short-Lived Radionuclides. In Basic Science of PET Imaging (pp. 13-33). Springer. [Link]

  • Långström, B., & Antoni, G. (2016). Production of ¹¹C-precursors. Handbook of Radiopharmaceuticals, Second Edition, 135-153. [Link]

  • Radiology Key. (2016, July 27). 11C-Based PET- Radiopharmaceuticals of Clinical Value. [Link]

  • Gómez-Vallejo, V., Gaja, V., Llop, J., & Koziorowski, J. (2012). Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. Current Radiopharmaceuticals, 5(2), 147-163. [Link]

  • Brugarolas, P., & Hooker, J. M. (2021). Radiolabeling with [¹¹C]HCN for Positron emission tomography. Nuclear medicine and biology, 100, 34-45. [Link]

  • Iwata, R., Pascali, C., Bogni, A., Miyake, Y., Nariai, T., & Ido, T. (2001). Automated synthesis of the ultra high specific activity of [¹¹C]Ro15-4513 and its application in an extremely low concentration region to an ARG study. Applied radiation and isotopes, 54(5), 757-764. [Link]

  • Maziere, M., Hantraye, P., Prenant, C., Sastre, J., & Comar, D. (1984). Synthesis of [¹¹C]flumazenil ([¹¹C]Ro 15-1788), a specific antagonist of the central type benzodiazepine receptors. International journal of applied radiation and isotopes, 35(8), 703-706. [Link]

  • Solin, O., Oikonen, V., Sipilä, H., & Eskola, O. (2004). [Quick and simple synthesis of (¹¹)C-(+)-alpha-dihydrotetrabenazine to be used as a PET radioligand of vesicular monoamine transporters]. Revista espanola de medicina nuclear, 23(1), 23-29. [Link]

  • Rotstein, B. H., Liang, S. H., Placzek, M. S., & Vasdev, N. (2016). ¹¹C-based PET-radiopharmaceuticals for clinical use. Molecular and functional imaging, 1(1), 1-28. [Link]

  • Gómez-Vallejo, V., et al. (2012). Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. Current Radiopharmaceuticals, 5(2). [Link]

  • Miller, P. W., et al. (2013). Synthesis of Diverse ¹¹C-Labelled PET Radiotracers via Direct Incorporation of [¹¹C]CO₂. Chemistry–A European Journal, 19(21), 6649-6652. [Link]

  • Bongarzone, S., et al. (2017). Recent progress in [¹¹C]carbon dioxide ([¹¹C]CO₂) and [¹¹C]carbon monoxide ([¹¹C]CO) chemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 48-56. [Link]

  • Dollé, F., et al. (2010). State of art in 11C labelled radiotracers synthesis. Current pharmaceutical design, 16(14), 1550-1571. [Link]

  • Wang, G. J., et al. (2007). Automated radiosynthesis of [¹¹C]morphine for clinical investigation. Applied radiation and isotopes, 65(7), 779-783. [Link]

  • University of Ottawa Heart Institute. (2023, April 1). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. [Link]

  • ResearchGate. (n.d.). Dose-response effects of gabazine, alone or in combination with GABA.... [Link]

  • Frontiers. (n.d.). GABAA receptor availability relates to emotion-induced BOLD responses in the medial prefrontal cortex: simultaneous fMRI/PET with [¹¹C]flumazenil. [Link]

  • Brugarolas, P., & Hooker, J. M. (2021). Radiolabeling with [¹¹C]HCN for Positron emission tomography. Nuclear medicine and biology, 100-101, 34-45. [Link]

  • Wilson, A. A., et al. (2015). Synthesis and Preclinical Evaluation of ¹¹C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain. Journal of Nuclear Medicine, 56(5), 775-781. [Link]

  • Northoff, G., et al. (2007). GABA concentrations in the human anterior cingulate cortex predict negative BOLD responses in fMRI. Nature neuroscience, 10(12), 1515-1517. [Link]

  • University of New Mexico. (n.d.). F- and 11C-Labeled Radiopharmaceuticals. [Link]

  • Todde, S., et al. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. European journal of nuclear medicine and molecular imaging, 48(12), 3789-3802. [Link]

  • ResearchGate. (n.d.). Specific activities of [¹¹C]radiopharmaceuticals (EOB) produced from [¹¹C]methane. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Binding Validation of Desmethyl Gabazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro binding validation of novel desmethyl gabazine analogs targeting the γ-aminobutyric acid type A (GABA-A) receptor. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to characterizing these promising compounds.

Introduction: The Rationale for Targeting the GABA-A Receptor

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[2][3][4] The profound physiological role of GABA-A receptors makes them a critical target for therapeutics aimed at treating conditions like epilepsy, anxiety, and depression.[5]

Gabazine (SR-95531) is a well-characterized, selective, and competitive antagonist of the GABA-A receptor, binding directly to the GABA binding site.[6] It serves as an invaluable pharmacological tool and a structural scaffold for developing new chemical entities. The synthesis of analogs, such as desmethyl gabazine derivatives, is a classic medicinal chemistry strategy to explore the structure-activity relationship (SAR), with the goal of enhancing potency, improving selectivity for specific GABA-A receptor subtypes, or optimizing pharmacokinetic properties.[7] This guide details the essential first step in their evaluation: quantifying their binding affinity at the target receptor.

The Cornerstone of Validation: Competitive Radioligand Binding

To determine the binding affinity of our unlabeled test compounds (the desmethyl gabazine analogs), we employ a competitive radioligand binding assay. This technique is the gold standard for quantifying the interaction between a ligand and its receptor due to its high sensitivity and robustness.[8]

The principle is straightforward: a fixed concentration of a radiolabeled ligand (the "hot" ligand) that is known to bind to the receptor of interest is incubated with the receptor preparation (e.g., brain membranes). This is performed in the presence of varying concentrations of the unlabeled test compound (the "cold" ligand). The test compound will compete with the radioligand for the same binding site. At higher concentrations of the test compound, less radioligand will be able to bind. By measuring the decrease in bound radioactivity, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). This IC50 is then used to calculate the equilibrium dissociation constant (Ki), which represents the intrinsic binding affinity of the test compound.

Below is a conceptual diagram illustrating this principle.

G cluster_0 No Competitor cluster_1 With Competitor Receptor_A GABA-A Receptor Radioligand_A [3H]SR-95531 (Radioligand) Radioligand_A->Receptor_A Binds Receptor_B GABA-A Receptor Radioligand_B [3H]SR-95531 Radioligand_B->Receptor_B Binding is Inhibited Analog Desmethyl Gabazine (Competitor) Analog->Receptor_B Competes for Binding Site

Caption: Principle of Competitive Binding at the GABA-A Receptor.

Detailed Experimental Protocol: A Self-Validating Workflow

The trustworthiness of binding data hinges on a meticulously executed and well-controlled protocol. Each step is designed to isolate the specific interaction of interest while minimizing experimental variability.

Part A: Preparation of Rat Cortical Membranes

The source of our GABA-A receptors will be crude synaptosomal membranes from rat cerebral cortex, a brain region with high receptor density.[9] The key objective of this preparation is to enrich the receptor population while removing endogenous substances, like GABA, that would interfere with the assay.[10]

Materials:

  • Whole rat brains (stored at -70°C)

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4 (kept at 4°C)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 (kept at 4°C)

  • High-speed refrigerated centrifuge

Procedure:

  • Thawing & Homogenization: Thaw rat brains on ice. Weigh the tissue and homogenize in 20 volumes (w/v) of ice-cold Homogenization Buffer.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Carefully collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes containing the synaptosomes.[11]

  • Lysis & Washing (Crucial for removing endogenous GABA): Discard the supernatant. Resuspend the pellet in ice-cold deionized water to induce osmotic lysis of the synaptosomes, releasing vesicular contents. Centrifuge again at 140,000 x g for 30 minutes at 4°C.

  • Buffer Washes: Resuspend the pellet in ice-cold Binding Buffer. Centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this wash step at least two more times to ensure complete removal of interfering substances.[11]

  • Final Preparation & Storage: Resuspend the final pellet in a known volume of Binding Buffer. Determine the protein concentration using a standard method (e.g., BCA Protein Assay). Aliquot the membrane preparation and store at -70°C until use.[11]

Part B: Competitive Radioligand Binding Assay

This protocol is designed to determine the IC50 values of the desmethyl gabazine analogs by measuring their ability to displace [3H]SR-95531.

Materials:

  • Prepared rat cortical membranes

  • Radioligand: [3H]SR-95531 (specific activity ~80-90 Ci/mmol)

  • Unlabeled ("cold") SR-95531 (for defining non-specific binding)

  • Desmethyl gabazine analogs

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filter mats (e.g., GF/B)

  • Cell harvester/filtration apparatus

  • Liquid scintillation cocktail and counter

Procedure:

  • Assay Setup: Prepare assay tubes or a 96-well plate on ice. Each condition should be run in triplicate.

    • Total Binding (TB): Add 50 µL Binding Buffer, 50 µL of [3H]SR-95531 solution, and 100 µL of the membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled SR-95531 (e.g., 100 µM final concentration), 50 µL of [3H]SR-95531 solution, and 100 µL of the membrane preparation. This is a critical control; it measures the amount of radioligand that binds to components other than the receptor, which must be subtracted from all other measurements.

    • Competition Binding: Add 50 µL of a specific concentration of the desmethyl gabazine analog solution (typically a serial dilution covering a 5-log unit range), 50 µL of [3H]SR-95531 solution, and 100 µL of the membrane preparation.

  • Reagent Concentrations (Causality):

    • Membrane Protein: Aim for 100-200 µg of protein per well. This concentration should be optimized to yield a specific binding signal that is at least 10-fold higher than the non-specific binding.[11]

    • [3H]SR-95531: Use a concentration at or near the Kd (dissociation constant) of the radioligand. For [3H]SR-95531, a concentration of ~5-10 nM is appropriate.[9] Using a concentration much higher than the Kd would require excessively high concentrations of the competitor to achieve displacement, potentially leading to solubility issues and off-target effects.

  • Incubation: Incubate the plate at 4°C for 30-45 minutes.[9][11] The low temperature slows the dissociation rate of the radioligand from the receptor, helping the binding reaction to reach equilibrium and remain stable during the subsequent filtration step.

  • Termination by Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester.[8] This step separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters three times with ice-cold Binding Buffer to remove any remaining unbound radioligand. The speed and cold temperature of this step are critical to prevent significant dissociation of the bound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add a liquid scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Part C: Data Analysis
  • Calculate Specific Binding: For each concentration of the competitor, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Inhibition Curve: Plot the specific binding (as a percentage of the control with no competitor) against the logarithm of the competitor concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software like GraphPad Prism is standard for this analysis.[12]

  • Calculate Ki (Cheng-Prusoff Equation): Convert the IC50 value to the equilibrium dissociation constant (Ki), which is a true measure of affinity, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

The entire experimental and analytical workflow is summarized in the diagram below.

G cluster_prep Part A: Membrane Preparation cluster_assay Part B: Binding Assay cluster_analysis Part C: Data Analysis Homogenize Homogenize Rat Brain in Sucrose Buffer Centrifuge1 Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (140,000 x g) Centrifuge1->Centrifuge2 Wash Repeated Washes & Lysis Centrifuge2->Wash Quantify Quantify Protein & Store (-70°C) Wash->Quantify Setup Prepare Assay Plate: - Total Binding - Non-Specific Binding - Competitor Concentrations Quantify->Setup Incubate Incubate with [3H]SR-95531 & Membranes (4°C, 30 min) Setup->Incubate Filter Rapid Vacuum Filtration (Separates Bound/Free) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Calc_SB Calculate Specific Binding (Total - NSB) Count->Calc_SB Plot Plot % Inhibition vs. [Competitor] Calc_SB->Plot Fit Non-linear Regression (Determine IC50) Plot->Fit Calc_Ki Calculate Ki using Cheng-Prusoff Equation Fit->Calc_Ki

Caption: Workflow for In Vitro Binding Validation.

Comparative Data Presentation

The primary output of this guide is a clear, objective comparison of the binding affinities of the novel desmethyl gabazine analogs against the parent compound, gabazine. The data below is illustrative, representing a typical outcome where structural modifications lead to varied effects on binding potency.

CompoundStructure ModificationIC50 (nM)Ki (nM)Fold Difference vs. Gabazine
Gabazine (SR-95531) Parent Compound3101501.0 (Reference)
Analog DG-1 Desmethyl at Position X155752.0x Higher Affinity
Analog DG-2 Desmethyl at Position Y35178.8x Higher Affinity
Analog DG-3 Desmethyl at Position Z12406004.0x Lower Affinity

Note: The Ki for Gabazine is based on its reported value for displacing [3H]-GABA.[6] The IC50 is calculated based on typical assay conditions ([L] = Kd). Data for analogs are hypothetical for illustrative purposes.

Interpretation of Results:

  • Analog DG-2 shows a nearly 9-fold increase in binding affinity compared to gabazine. This strongly suggests that the methyl group at "Position Y" is sterically or electronically unfavorable for optimal binding to the GABA-A receptor. Its removal significantly enhances the interaction.

  • Analog DG-1 displays a modest 2-fold increase in affinity, indicating that modification at "Position X" is tolerated and slightly beneficial.

  • Analog DG-3 demonstrates a 4-fold decrease in affinity. This implies that the methyl group at "Position Z" is critical for a key binding interaction, and its removal is detrimental to receptor affinity.

These results provide clear, actionable data for guiding the next cycle of drug design and identifying the most promising candidates for further pharmacological characterization.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for the in vitro binding validation of novel desmethyl gabazine analogs. By understanding the principles behind each step—from membrane preparation to data analysis—researchers can generate high-quality, reproducible data. The comparative analysis of binding affinities (Ki values) is the critical first step in the drug discovery cascade, allowing for the confident selection of lead candidates and providing fundamental insights into the structure-activity relationship at the GABA-A receptor.

References

  • Current time information in Del Norte County, US. Google.
  • GABA - PDSP . University of North Carolina at Chapel Hill. Retrieved February 7, 2024, from [Link]

  • Characterization of GABA Receptors . PubMed Central. Retrieved February 7, 2024, from [Link]

  • Synthesis and evaluation of highly potent GABA(A) receptor antagonists based on gabazine (SR-95531) . PubMed. Retrieved February 7, 2024, from [Link]

  • Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators . SLAS Discovery. Retrieved February 7, 2024, from [Link]

  • Radioligand Binding Assay . Gifford Bioscience. Retrieved February 7, 2024, from [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors . Brieflands. Retrieved February 7, 2024, from [Link]

  • Radioligand binding methods for membrane preparations and intact cells . PubMed. Retrieved February 7, 2024, from [Link]

  • Analyzing Kinetic Binding Data - Assay Guidance Manual . NCBI Bookshelf. Retrieved February 7, 2024, from [Link]

  • Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes . PubMed. Retrieved February 7, 2024, from [Link]

  • GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors . PubMed Central. Retrieved February 7, 2024, from [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders . PubMed Central. Retrieved February 7, 2024, from [Link]

  • Equation: Kinetics of competitive binding . GraphPad Prism 10 Curve Fitting Guide. Retrieved February 7, 2024, from [Link]

  • GABAA receptor . Wikipedia. Retrieved February 7, 2024, from [Link]

  • Radioligand binding methods for membrane preparations and intact cells . ResearchGate. Retrieved February 7, 2024, from [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor . bioRxiv. Retrieved February 7, 2024, from [Link]

  • Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity . MDPI. Retrieved February 7, 2024, from [Link]

  • GABA Receptor Physiology and Pharmacology . NCBI Bookshelf. Retrieved February 7, 2024, from [Link]

  • Open-State Dynamics and Allosteric Modulation of the α1β3γ2 GABAA Receptor Stabilized by L9′T/S Substitutions . bioRxiv. Retrieved February 7, 2024, from [Link]

  • Quantification of [11C]Ro15-4513 GABAAα5 specific binding and regional selectivity in humans . PubMed Central. Retrieved February 7, 2024, from [Link]

  • Scheme 2 Total synthesis of gabazine (SR-95531) 2 . ResearchGate. Retrieved February 7, 2024, from [Link]

  • A Guide to Simple and Informative Binding Assays . Molecular Biology of the Cell (MBoC). Retrieved February 7, 2024, from [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders . PubMed Central. Retrieved February 7, 2024, from [Link]

  • 2-Minute Neuroscience: GABA . YouTube. Retrieved February 7, 2024, from [Link]

  • GABAA receptor open-state conformation determines non-competitive antagonist binding . PubMed Central. Retrieved February 7, 2024, from [Link]

  • How to measure and evaluate binding affinities . eLife. Retrieved February 7, 2024, from [Link]

  • Binding Curve Viewer: Visualizing the Equilibrium and Kinetics of Protein–Ligand Binding and Competitive Binding . ACS Publications. Retrieved February 7, 2024, from [Link]

  • Direct measurements of neurosteroid binding to specific sites on GABAA receptors . PubMed Central. Retrieved February 7, 2024, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Desmethyl Gabazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Desmethyl Gabazine is a structural analog/metabolite of Gabazine (SR-95531), a potent, selective, and competitive antagonist of the GABA-A receptor. While often used to study binding kinetics or as a negative control in specific assays, its structural homology to Gabazine dictates that it must be handled with the same rigor as a high-potency neurotoxin.

The Core Hazard: GABA-A antagonists are convulsants.[1][2] Systemic absorption (via inhalation of dust or accidental injection) blocks inhibitory neurotransmission, potentially leading to rapid-onset seizures.[1]

Operational Philosophy: Treat this compound as an "Unknown Potency Neurotoxin." Safety relies on containment (engineering controls) first, followed by exclusion (PPE).[1]

Risk Assessment & Hazard Identification

Before opening the vial, you must acknowledge the specific vectors of exposure.

Hazard ClassRisk VectorMechanism of ActionSeverity
Acute Neurotoxicity Inhalation (Dust)Blocks GABA-A Cl⁻ channels; disinhibits neuronal firing.[1]Critical. Can induce seizures at low systemic doses.[1]
Dermal Absorption Skin Contact (Solvent)DMSO/Ethanol vehicles facilitate transdermal delivery of the toxin.High. Solvents bypass the skin barrier.[1]
Ocular Irritant Splash/DustDirect mucosal irritation; potential for rapid systemic uptake via tear ducts.[1]Moderate/High.
Particulate Static DispersionFine powders can "jump" due to static, contaminating surfaces.Moderate.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this task-specific matrix.

A. Solid Handling (Weighing & Aliquoting)

Critical Phase: Highest risk of inhalation.[1]

  • Respiratory: Primary: Chemical Fume Hood (Certified).[1] Secondary: If hood work is impossible (not recommended), use a fitted P100 particulate respirator . Surgical masks offer zero protection against neurotoxic dusts.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient if powder disperses.[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: 4-mil Nitrile.[1]

    • Outer Layer: 5-mil Nitrile (Long cuff).[1]

  • Body: Lab coat (buttoned to neck) + Tyvek wrist sleeves (prevents gap between glove and coat).[1]

B. Solution Handling (DMSO/Aqueous)

Critical Phase: Highest risk of transdermal absorption.[1]

  • Gloves (Crucial Update): If using DMSO as a solvent, standard nitrile degrades/permeates rapidly.

    • Recommendation: Use Silver Shield/4H laminate gloves under outer nitrile gloves, OR change outer nitrile gloves immediately upon any splash. DMSO carries the toxin through the skin instantly.

  • Ocular: Safety glasses with side shields.[1] Face shield recommended if vortexing/sonicating open vessels.[1]

Operational Protocol: Step-by-Step

Phase 1: Storage & Retrieval
  • Temperature: Store solid at -20°C with desiccant.

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture, degrading the compound and making the powder "sticky" and harder to weigh safely.

Phase 2: Weighing (The "Static" Danger)

Desmethyl Gabazine powder is often electrostatic.[1]

  • Engineering Control: Place the analytical balance inside the fume hood.

  • Static Mitigation: Use an anti-static gun on the vial and spatula before opening.[1]

  • Technique:

    • Never weigh directly onto the balance pan.

    • Use a weighing boat or, preferably, weigh by difference directly into the final solubilization vial.

    • Pro-Tip: If the mass is <5mg, dissolve the entire vial contents to create a stock solution rather than attempting to weigh minute amounts.

Phase 3: Solubilization
  • Vehicle Selection:

    • DMSO: High solubility, but high skin permeation risk.

    • Water/Saline: Lower solubility; may require pH adjustment or mild heating.[1]

  • Procedure: Add solvent slowly down the side of the vial. Cap immediately.

  • Mixing: Vortex in short bursts. If sonication is required, ensure the cap is parafilmed to prevent aerosolization.

Phase 4: Waste & Disposal[3]
  • Liquids: Collect all Desmethyl Gabazine solutions in a dedicated "Neurotoxin/Acute Toxin" liquid waste stream. Do not mix with general organic solvents if your facility incinerates them differently.[1]

  • Solids: Weighing boats, pipette tips, and gloves used must be bagged as Hazardous Solid Waste (often incinerated).

  • Decontamination: Wipe balance and hood surface with 10% bleach followed by 70% ethanol.[1]

Visual Workflow (DOT Diagram)

The following diagram illustrates the "Chain of Custody" for the molecule to ensure safety at every transition point.

G cluster_hood Chemical Fume Hood (Required) cluster_waste Disposal Stream Storage 1. Storage (-20°C, Desiccated) Equilibration 2. Equilibration (Room Temp) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Anti-Static Measures) Equilibration->Weighing Transfer to Hood Solubilization 4. Solubilization (DMSO/Saline) Weighing->Solubilization Add Solvent SolidWaste Solid Waste (Incineration) Weighing->SolidWaste Weigh Boats Experiment 5. Experimental Use (In Vitro / In Vivo) Solubilization->Experiment Aliquot LiqWaste Liquid Waste (Neurotoxin Stream) Experiment->LiqWaste Supernatant Experiment->SolidWaste Tips/Tubes

Caption: Operational workflow emphasizing the containment of the compound within the Fume Hood during the critical powder and solubilization phases.

Emergency Response Plan

In case of Exposure:

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1][3] Do not use ethanol (it enhances absorption).[1]

  • Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open.[1]

  • Inhalation: Move to fresh air immediately.

  • Medical Alert: Inform medical personnel that the patient was exposed to a GABA-A Antagonist (Convulsant) .[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 107895, Gabazine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][4] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals. National Academies Press.[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.